Secretin acetate
Description
Propriétés
IUPAC Name |
acetic acid;5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFCPAYEMPIQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H224N44O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694214 | |
| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3115.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10813-74-8 | |
| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Secretin Acetate in Pancreatic Ducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of secretin acetate on pancreatic ductal cells. It details the signaling pathways, key molecular players, and the resulting physiological responses, supported by quantitative data and detailed experimental methodologies.
Introduction: The Pivotal Role of Secretin in Pancreatic Function
Secretin, a 27-amino acid peptide hormone, is a key regulator of pancreatic exocrine secretion.[1] Produced by S-cells in the duodenal mucosa in response to acidic chyme from the stomach, its primary function is to stimulate pancreatic ductal epithelial cells to secrete a large volume of bicarbonate-rich fluid.[1][2][3] This alkaline secretion is crucial for neutralizing gastric acid in the duodenum, creating an optimal pH environment for the activity of pancreatic digestive enzymes.[2] this compound, a synthetic form of human secretin, is utilized both as a diagnostic tool for assessing pancreatic function and as a subject of ongoing research for its therapeutic potential.
The Core Mechanism: From Receptor Binding to Bicarbonate Secretion
The action of this compound on pancreatic ducts is a well-orchestrated process initiated by its binding to a specific receptor and culminating in the coordinated action of various ion transporters.
Secretin Receptor Activation
This compound exerts its effects by binding to the secretin receptor (SCTR), a member of the G protein-coupled receptor (GPCR) Class B family, located on the basolateral membrane of pancreatic ductal cells.
Intracellular Signaling Cascade: The cAMP/PKA Pathway
Upon binding of this compound to the SCTR, a conformational change in the receptor activates the associated heterotrimeric G protein, Gs. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.
The elevation of intracellular cAMP levels activates Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits. These catalytic subunits then phosphorylate a variety of downstream target proteins, including key ion channels and transporters, thereby mediating the physiological effects of secretin. The correlation between secretin dosage, cAMP levels, and bicarbonate secretion has been demonstrated in human studies.[4]
Ion Transport and Fluid Secretion
The PKA-mediated phosphorylation of ion transporters in the apical membrane of the ductal cells is the final step in secretin-stimulated bicarbonate secretion.
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): PKA directly phosphorylates and activates the CFTR, a chloride channel.[5] This activation leads to the efflux of chloride ions (Cl-) into the pancreatic duct lumen.
-
Anion Exchangers: The increased luminal Cl- concentration creates a favorable gradient for the activity of Cl-/HCO3- anion exchangers (e.g., SLC26A6). These transporters move bicarbonate ions (HCO3-) into the lumen in exchange for Cl-.
-
Water Movement: The secretion of bicarbonate and chloride ions into the ductal lumen creates an osmotic gradient, driving the movement of water through aquaporins and paracellular pathways, resulting in the secretion of a large volume of fluid.
Quantitative Data on Secretin-Stimulated Pancreatic Secretion
The response of the pancreas to secretin stimulation can be quantified by measuring the volume, bicarbonate concentration, and flow rate of the secreted pancreatic juice.
| Parameter | Normal Range/Value | Condition | Reference |
| Peak Bicarbonate Concentration | >80 mEq/L | Healthy Individuals | [6][7][8] |
| <80 mEq/L | Pancreatic Exocrine Insufficiency | [8][9] | |
| Pancreatic Flow Output (PFO) | 6.8 ± 1.5 mL/min | Healthy Volunteers (Standard Dose) | [10][11] |
| 6.1 ± 1.2 mL/min | Healthy Volunteers (Low Dose) | [11] | |
| Total Excreted Volume (TEV) | 97 - 103 ± 26 mL | Healthy Volunteers (Standard Dose) | [10][11] |
| 84 ± 19 mL | Healthy Volunteers (Low Dose) | [11] | |
| Maximal Bicarbonate Output | 526 ± 49 µmol/min | Healthy Individuals (0.9 CU/kg/h secretin) | [12][13] |
| 383 µEq/hr/kg | Healthy Volunteers (129 ng/kg/hr secretin) | [4] | |
| Maximal Juice Flow Rate | ~250 µL/5 min/kg | Healthy Volunteers (129 ng/kg/hr secretin) | [4] |
Experimental Protocols for Studying Secretin Action
A variety of in vivo and in vitro techniques are employed to investigate the mechanism of action of this compound.
In Vivo and Ex Vivo Methodologies
This is a clinical diagnostic procedure to assess exocrine pancreatic function.
Detailed Methodology:
-
Patient Preparation: Patients are required to fast for at least 12 hours prior to the test. Medications that can interfere with gastric acid secretion, such as proton pump inhibitors, should be discontinued for at least 7 days.[8]
-
Procedure: A duodenoscope is passed into the second part of the duodenum. A baseline sample of duodenal fluid is collected. Synthetic secretin (0.2-0.4 μg/kg) is administered intravenously as a bolus.[8] Duodenal fluid is then collected at timed intervals, typically 15, 30, 45, and 60 minutes after secretin administration.[7]
-
Analysis: The collected samples are analyzed for bicarbonate concentration, volume, and enzyme (e.g., amylase, lipase) concentration. A peak bicarbonate concentration of less than 80 mEq/L is indicative of pancreatic exocrine insufficiency.[6][8]
S-MRCP is a non-invasive imaging technique that provides both morphological and functional information about the pancreatic ducts.
Detailed Methodology:
-
Patient Preparation: Patients fast for 4-6 hours prior to the scan to minimize bowel peristalsis.
-
Imaging Protocol: Baseline MRCP images are acquired. This compound (0.2 µg/kg) is administered intravenously. Dynamic, T2-weighted images are acquired sequentially for up to 15 minutes to visualize the filling of the pancreatic duct and the secretion of pancreatic fluid into the duodenum.[14]
-
Quantitative Analysis: The volume of secreted fluid can be quantified by measuring the signal intensity of the fluid in the duodenum on sequential images.[15][16] Pancreatic flow output (PFO) and total excreted volume (TEV) can be calculated.[10][11]
This ex vivo technique allows for the direct study of ductal secretion in a controlled environment.
Detailed Methodology:
-
Duct Isolation: Interlobular or main pancreatic ducts are dissected from the pancreas of an animal model (e.g., rat, guinea pig).
-
Cannulation and Perfusion: The isolated duct is cannulated at both ends and perfused with a physiological salt solution. The duct is placed in a bath of a similar solution.
-
Stimulation and Collection: this compound is added to the bath solution to stimulate secretion from the basolateral side. The fluid secreted into the lumen is collected from the distal end of the cannula.
-
Analysis: The volume of the collected fluid is measured to determine the secretion rate. The concentrations of bicarbonate and other ions are measured using appropriate assays.
In Vitro Methodologies
This technique is used to measure ion transport across a monolayer of cultured pancreatic ductal epithelial cells.
Detailed Methodology:
-
Cell Culture: Pancreatic ductal epithelial cells (e.g., Capan-1) are cultured on permeable supports to form a polarized monolayer.[17]
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.
-
Electrophysiological Measurements: The transepithelial voltage and short-circuit current (a measure of net ion transport) are measured. This compound is added to the basolateral solution, and the change in short-circuit current is recorded as an indicator of stimulated anion secretion.[17]
This assay quantifies the production of the second messenger, cAMP, in response to secretin stimulation.
Detailed Methodology:
-
Cell Culture and Stimulation: Cultured pancreatic ductal cells are incubated with this compound for a specific time.
-
Cell Lysis and cAMP Extraction: The cells are lysed, and intracellular cAMP is extracted.
-
cAMP Quantification: The concentration of cAMP is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA). The results are typically normalized to the total protein content of the cell lysate.
Conclusion and Future Directions
The mechanism of action of this compound in pancreatic ducts is a well-defined process involving the SCTR, the cAMP/PKA signaling pathway, and the subsequent activation of apical ion transporters, primarily CFTR and anion exchangers. This intricate molecular machinery results in the secretion of a bicarbonate-rich fluid essential for digestion. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals.
Future research in this area may focus on:
-
Modulation of the Secretin Receptor: Investigating the therapeutic potential of SCTR agonists and antagonists for conditions such as pancreatitis and cystic fibrosis.
-
Crosstalk with other Signaling Pathways: Elucidating the interactions between the secretin-cAMP pathway and other signaling cascades (e.g., calcium signaling) in the regulation of pancreatic secretion.
-
Drug Development: Designing novel secretin analogues with improved pharmacokinetic and pharmacodynamic properties for diagnostic and therapeutic applications.
By continuing to unravel the complexities of secretin's action, the scientific community can pave the way for innovative treatments for a range of pancreatic and gastrointestinal disorders.
References
- 1. appliedradiology.com [appliedradiology.com]
- 2. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical value of secretin-enhanced MRCP in the functional and morphological assessment of pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicarbonate and cyclic AMP content of pure human pancreatic juice in response to graded doses of synthetic secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretin-regulated chloride channel on the apical plasma membrane of pancreatic duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The significance of the volume of pancreatic juice measured at secretin stimulation testing: a single-center evaluation of 224 classical secretin stimulation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of pancreatic exocrine function with secretin-enhanced magnetic resonance cholangiopancreatography: normal values and short-term effects of pancreatic duct drainage procedures in chronic pancreatitis. Initial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Secretin-Enhanced MRCP: How and Why—AJR Expert Panel Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajronline.org [ajronline.org]
- 16. Secretin-enhanced MRCP: review of technique and application with proposal for quantification of exocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion transport in human pancreatic duct epithelium, Capan-1 cells, is regulated by secretin, VIP, acetylcholine, and purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Secretin Acetate Signaling Pathway in Cholangiocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Secretin, a key gastrointestinal hormone, plays a pivotal role in regulating bile composition and flow through its interaction with cholangiocytes, the epithelial cells lining the bile ducts. This technical guide provides a comprehensive overview of the secretin acetate signaling pathway in these cells, detailing the molecular mechanisms, downstream physiological effects, and associated proliferative responses. This document summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and includes visual diagrams to facilitate a deeper understanding of the core processes. The information presented herein is intended to support further research and the development of novel therapeutic strategies targeting cholangiopathies and other liver diseases.
The Core Secretin Signaling Pathway in Cholangiocytes
This compound initiates a signaling cascade in cholangiocytes by binding to its specific G-protein coupled receptor, the secretin receptor (SR), located on the basolateral membrane of these cells, particularly in the large bile ducts.[1][2][3] This interaction triggers a conformational change in the SR, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4][5] cAMP acts as a crucial second messenger, initiating two primary downstream pathways: a secretory pathway and a proliferative pathway.
The Secretory Pathway: Bicarbonate-Rich Choleresis
The primary and most well-characterized function of secretin signaling in cholangiocytes is the stimulation of bicarbonate-rich fluid secretion into the bile duct lumen.[1][4][6] This process, often referred to as the "biliary bicarbonate umbrella," is critical for protecting the biliary epithelium from the cytotoxic effects of bile acids.
The key steps in the secretory pathway are as follows:
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][4][6]
-
CFTR Phosphorylation: PKA then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located on the apical membrane of cholangiocytes.[4][6][7]
-
Chloride Efflux: Activation of CFTR results in the efflux of chloride ions (Cl⁻) into the bile duct lumen.
-
AE2 Activation: The resulting electrochemical gradient drives the activity of the Anion Exchanger 2 (AE2), also located on the apical membrane, which exchanges intracellular bicarbonate (HCO₃⁻) for luminal chloride.[4][6][7][8]
-
Water Movement: The secretion of bicarbonate and chloride ions creates an osmotic gradient that drives the movement of water into the bile duct, resulting in increased bile flow.[9]
The Proliferative Pathway: Regulation of Cholangiocyte Growth
In addition to its secretory function, secretin signaling also plays a role in regulating cholangiocyte proliferation, particularly under conditions of cholestasis or liver injury.[4][10][11] This proliferative response is also mediated by the increase in intracellular cAMP.
The key steps in the proliferative pathway are:
-
PKA Activation: Similar to the secretory pathway, increased cAMP levels activate PKA.[4]
-
ERK1/2 Activation: PKA activation leads to the downstream phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are members of the Mitogen-Activated Protein Kinase (MAPK) family.[4][10]
-
Gene Transcription and Proliferation: Activated ERK1/2 translocates to the nucleus and modulates the activity of transcription factors, leading to the expression of genes involved in cell proliferation and survival.[12]
Quantitative Data on Secretin Signaling
The following tables summarize key quantitative data from studies investigating the effects of secretin on cholangiocyte function.
Table 1: Effect of Secretin on Bile Flow and Composition
| Parameter | Animal Model | Treatment | Basal Value (Mean ± SEM) | Value after Secretin (Mean ± SEM) | Percent Increase | Reference |
| Bile Flow (µL/min/kg) | Normal Rats | Saline | 85.6 ± 10.6 | 89.4 ± 12.5 | 4.4% | [13] |
| Bile Flow (µL/min/kg) | Bile Duct Ligated Rats | Saline | 266.6 ± 51.9 | 394.4 ± 86.8 | 47.9% | [13] |
| Bile Flow (µL/100g/40 min) | Rats with 28-day Bile Duct Obstruction | Secretin | N/A | 432 | N/A | [11] |
| Bicarbonate Conc. (mM) | Normal Rats treated with Secretin | Secretin (1 week) | 25.3 ± 1.1 | 42.1 ± 1.3 | 66.4% | [12] |
| Bicarbonate Secretion (µmol/min/kg) | Normal Rats treated with Secretin | Secretin (1 week) | 2.1 ± 0.1 | 4.8 ± 0.2 | 128.6% | [12] |
Table 2: Effect of Secretin on Intracellular cAMP Levels in Cholangiocytes
| Cell Type | Treatment | Basal cAMP (pmol/µg protein) | Secretin-stimulated cAMP (pmol/µg protein) | Fold Increase | Reference |
| Isolated Rat Cholangiocytes | Secretin (10⁻⁷ M) | ~0.5 | ~1.6 | ~3.2 | [14] |
| Purified Cholangiocytes from Saline-treated Rats | Secretin | ~2.5 | ~5.0 | 2.0 | [7] |
| Purified Cholangiocytes from Secretin-treated Rats | Secretin | ~4.0 | ~9.5 | 2.4 | [7] |
| Large Cholangiocytes from ANIT-fed Rats | Secretin | ~1.5 | ~6.0 | 4.0 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling pathway in cholangiocytes.
Isolation of Rat Cholangiocytes
This protocol describes the isolation of cholangiocytes from rat liver using enzymatic digestion and mechanical separation.
Materials:
-
Male Sprague-Dawley rat (200-250 g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺)
-
Collagenase solution (e.g., Collagenase IV in perfusion buffer with Ca²⁺/Mg²⁺)
-
DNase I
-
Cell culture medium (e.g., DMEM/F12)
-
Percoll or other density gradient medium
-
Nylon mesh filters (100 µm and 70 µm)
-
Centrifuge
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and begin perfusion with pre-warmed, oxygenated perfusion buffer to flush the liver of blood.
-
Switch to perfusion with collagenase solution to digest the liver parenchyma.
-
Once the liver is adequately digested (typically becomes pale and soft), excise the liver and place it in a sterile dish containing culture medium.
-
Gently mince the liver tissue and further digest in a shaking water bath with additional collagenase and DNase I.
-
Filter the resulting cell suspension through 100 µm and 70 µm nylon mesh filters to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet and apply to a density gradient (e.g., Percoll) to separate hepatocytes from non-parenchymal cells.
-
Carefully collect the cholangiocyte-enriched layer.
-
Wash the collected cells with culture medium and assess viability (e.g., using trypan blue exclusion).
Measurement of Intracellular cAMP Levels
This protocol outlines a competitive enzyme immunoassay (EIA) for the quantification of cAMP in cultured cholangiocytes.
Materials:
-
Cultured cholangiocytes
-
This compound
-
Cell lysis buffer
-
cAMP EIA kit (commercially available)
-
Microplate reader
Procedure:
-
Plate cholangiocytes in a multi-well plate and culture until confluent.
-
Starve the cells in serum-free medium for a defined period before the experiment.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells using the lysis buffer provided in the EIA kit.
-
Perform the cAMP EIA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and standards to a microplate pre-coated with a cAMP antibody.
-
Adding a fixed amount of horseradish peroxidase (HRP)-labeled cAMP, which competes with the cAMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by HRP to a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Measure the signal using a microplate reader. The signal intensity is inversely proportional to the amount of cAMP in the sample.
-
Calculate the cAMP concentration in the samples by comparing to the standard curve.
Western Blot Analysis of Phosphorylated ERK1/2
This protocol describes the detection of activated ERK1/2 in cholangiocytes by Western blotting.
Materials:
-
Cultured cholangiocytes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cholangiocytes with this compound as required.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Conclusion
The this compound signaling pathway is a fundamental regulator of cholangiocyte function, influencing both bile secretion and cellular proliferation. A thorough understanding of this pathway is crucial for elucidating the pathophysiology of various cholangiopathies and for the development of targeted therapies. This technical guide provides a detailed overview of the core signaling cascade, presents key quantitative data, and offers standardized protocols for its investigation. It is anticipated that this resource will be valuable for researchers and drug development professionals working to advance our knowledge of biliary physiology and disease.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. A new method of bile duct cannulation allowing bile collection and re-infusion in the conscious rat | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Effect of secretin on bile formation in rats with cirrhosis of the liver: structure-function relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An updated and simplified method for bile duct cannulation of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged administration of secretin to normal rats increases biliary proliferation and secretin-induced ductal secretory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Catenin-NF-κB-CFTR interactions in cholangiocytes regulate inflammation and fibrosis during ductular reaction | eLife [elifesciences.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. CFTR controls biliary epithelial inflammation and permeability by regulating Src tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of secretin on bile flow and bile acid and bilirubin excretion following relief of prolonged bile duct obstruction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. Secretin stimulates exocytosis in isolated bile duct epithelial cells by a cyclic AMP-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
role of secretin acetate in bicarbonate secretion
An In-depth Technical Guide on the Core Role of Secretin Acetate in Bicarbonate Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secretin, a 27-amino acid peptide hormone, is the principal physiological regulator of pancreatic and biliary bicarbonate secretion. Released from duodenal S-cells in response to luminal acidification, secretin orchestrates a complex signaling cascade within ductal epithelial cells, culminating in the secretion of a bicarbonate-rich fluid. This process is critical for neutralizing gastric acid in the duodenum, creating an optimal pH environment for digestive enzyme activity. This technical guide provides a detailed examination of the molecular and cellular mechanisms underlying secretin-stimulated bicarbonate secretion, summarizes key quantitative data from physiological studies, outlines established experimental protocols, and discusses the clinical relevance of the secretin pathway.
Molecular Mechanism of Secretin Action
Secretin's biological effects are initiated by its binding to the secretin receptor (SR), a member of the G-protein-coupled receptor (GPCR) superfamily.[1] These receptors are primarily expressed on the basolateral membrane of pancreatic ductal cells and biliary epithelial cells (cholangiocytes).[1][2][3] The acidic chyme entering the duodenum from the stomach (pH below 4.5) is the primary stimulus for the release of secretin into the bloodstream.[1][4]
Upon binding to its receptor, secretin triggers a conformational change that activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).[1][5] The subsequent elevation of intracellular cAMP is the central event that drives the downstream cellular response.[2][4]
The Secretin Signaling Cascade
The increase in intracellular cAMP activates Protein Kinase A (PKA).[6][7] PKA is a key enzyme that phosphorylates multiple target proteins, leading to the cellular changes required for bicarbonate secretion. The primary target of PKA in this pathway is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel located in the apical membrane of the ductal cells.[2][6][8] PKA-mediated phosphorylation opens the CFTR channel, allowing chloride ions (Cl⁻) to flow out of the cell and into the ductal lumen.[6][9]
This apical secretion of Cl⁻ creates an electrochemical gradient that drives the secretion of bicarbonate (HCO₃⁻). The luminal Cl⁻ is exchanged for intracellular HCO₃⁻ via the apically located Anion Exchanger 2 (AE2), also known as SLC4A2.[6][7][10] This concerted action of CFTR and AE2 is the core mechanism for apical bicarbonate secretion.
Cellular Mechanisms of Bicarbonate Secretion
The secretion of a high concentration of bicarbonate (up to 140-150 mM) requires the coordinated activity of multiple ion transporters on both the apical (luminal) and basolateral (blood-facing) membranes of the ductal cell.[11]
-
Apical Membrane: As described, the key players are the PKA-activated CFTR for Cl⁻ efflux and the Anion Exchanger 2 (AE2) which facilitates Cl⁻/HCO₃⁻ exchange.[6][7]
-
Basolateral Membrane: To sustain the high rate of bicarbonate secretion, ductal cells must efficiently import HCO₃⁻ from the blood. This is primarily achieved by the electrogenic Na⁺-HCO₃⁻ cotransporter (NBCe1-B) .[4] Additionally, intracellular bicarbonate is generated from CO₂ and H₂O by the enzyme carbonic anhydrase. The resulting proton (H⁺) is extruded from the cell via a basolateral Na⁺-H⁺ exchanger (NHE1) , while the Na⁺ gradient is maintained by the Na⁺/K⁺-ATPase pump.[12][13]
Quantitative Analysis of Secretin-Stimulated Bicarbonate Secretion
Numerous studies have quantified the dose-dependent relationship between secretin administration and pancreatic bicarbonate output. This data is fundamental for understanding the physiological potency of secretin and for its clinical application in pancreatic function tests.
| Parameter | Subjects | Secretin Dose | Result | Citation(s) |
| Bicarbonate Output | 6 Human Patients | 0.9 CU/kg/h (IV) | 526 ± 49 µmol/min | [14][15] |
| 6 Human Patients | 2.7 CU/kg/h (IV) | No significant increase above 0.9 CU/kg/h dose | [14][15] | |
| Plasma Secretin Level | 9 Human Subjects | Intraduodenal HCl injection | Peak plasma secretin: 2.2 pmol/L (from 1.2 pmol/L) | [16] |
| Half-Maximal Response | 6 Healthy Volunteers | 0.1 to 2.7 CU/kg/h (IV) | Plasma secretin level for half-maximal HCO₃⁻ response: 22 pmol/L | [17] |
| Maximal Bicarbonate Secretion | 6 Healthy Volunteers | 0.1 to 2.7 CU/kg/h (IV) | Mean maximal HCO₃⁻ secretion: 33 ± 4 mEq/h | [17] |
| Plasma Bicarbonate Decrease | 39 Humans (Normal Function) | 1 CU/kg (IV) | Maximal plasma HCO₃⁻ decrease: 2.17 ± 1.12 mM | [18] |
| 15 Humans (Exocrine Deficiency) | 1 CU/kg (IV) | Maximal plasma HCO₃⁻ decrease: 0.54 ± 0.68 mM | [18] | |
| Secretin Release (Endogenous) | Dogs (Pancreatic Fistulas) | Meal acidified to pH 3 | Plasma secretin increased 43% above basal | [19] |
| Dogs (Pancreatic Fistulas) | Meal acidified to pH 2 | Plasma secretin increased 80% above basal | [19] | |
| Net H⁺ Secretion | Pig Pancreatic Ductules | 10⁻⁸ mol/L | 1.87 ± 0.23 µmol·mL cell vol⁻¹·min⁻¹ | [13] |
Key Experimental Protocols for Studying Bicarbonate Secretion
The Secretin Stimulation Test (Human)
This is the gold-standard clinical and research method for assessing pancreatic exocrine function.[20][21] It directly measures the capacity of the ductal cells to secrete bicarbonate in response to a maximal hormonal stimulus.
Methodology:
-
Patient Preparation: The patient fasts overnight.
-
Tube Placement: A double-lumen tube is passed through the nose, down the esophagus, and into the duodenum. Fluoroscopic guidance is used to ensure correct positioning. One lumen allows for aspiration of duodenal contents, while the other may be used to clear gastric secretions.[20][21]
-
Baseline Collection: Duodenal fluid is collected for a baseline period (e.g., 15-30 minutes) to measure basal secretion.
-
Secretin Administration: Synthetic human this compound (e.g., SecroFlo®) is administered intravenously. A typical dose for maximal stimulation is 0.2 µg/kg, injected over one minute.[20]
-
Post-Stimulation Collection: Duodenal contents are continuously collected in timed intervals (e.g., every 15 minutes for 60-80 minutes).[22]
-
Sample Analysis: The volume of the collected fluid is measured for each interval. The samples are then analyzed for bicarbonate concentration (mEq/L). Total bicarbonate output can be calculated (concentration × volume).
-
Interpretation: In healthy individuals, the peak bicarbonate concentration in any post-stimulation sample should be greater than 80 mEq/L.[22][23] Lower values are indicative of pancreatic exocrine insufficiency, as seen in conditions like chronic pancreatitis.[23]
Isolated Pancreatic Duct Perfusion (In Vitro)
This technique allows for the direct study of ductal cell physiology, isolated from systemic neurohormonal influences. It is invaluable for dissecting the specific cellular and molecular mechanisms of ion transport.
Methodology:
-
Duct Isolation: Interlobular or main pancreatic ducts are carefully microdissected from an animal model (e.g., guinea pig, rat).[11][12]
-
Cannulation and Perfusion: The isolated duct segment is transferred to a chamber on a microscope stage. It is cannulated at both ends with concentric glass micropipettes and perfused with a physiological salt solution.
-
Measurement of Secretion: The distal end of the duct is sealed, and the rate of fluid secretion is measured by tracking the rate of swelling and the increase in luminal volume over time using video microscopy.[11]
-
Measurement of Bicarbonate: To measure bicarbonate secretion, the luminal pH is monitored using pH-sensitive fluorescent dyes (e.g., BCECF-dextran) introduced into the lumen. Changes in luminal pH reflect the rate of bicarbonate secretion.[11]
-
Experimental Manipulation: The perfusate and bathing solutions can be altered to test the roles of specific ions. Pharmacological agents (e.g., secretin, ion transporter inhibitors) can be added to the bath to study their direct effects on ductal cell function.[24]
Clinical and Therapeutic Relevance
The secretin/SR axis is not only crucial for normal digestion but is also implicated in pathophysiology.
-
Diagnostic Tool: The secretin stimulation test remains a key diagnostic tool for pancreatic exocrine insufficiency, particularly in early-stage chronic pancreatitis where imaging may be normal.[23][25]
-
Cystic Fibrosis: In cystic fibrosis, a defective CFTR protein impairs secretin-stimulated bicarbonate and fluid secretion, leading to thickened, obstructive pancreatic secretions and eventual pancreatic destruction.[2][8]
-
Cholangiopathies: In the liver, the secretin/SR axis is expressed only by cholangiocytes and regulates biliary bicarbonate secretion.[7][26] Dysregulation of this pathway is implicated in the progression of cholestatic liver diseases like Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC).[10][26]
-
Therapeutic Target: Modulation of the secretin pathway is being explored as a potential therapeutic approach for chronic cholestatic liver diseases.[26] Antagonists of the secretin receptor, for example, have been evaluated for their potential to reduce biliary damage and liver fibrosis in preclinical models of PBC.[10]
Conclusion
This compound is the master hormonal regulator of ductal bicarbonate secretion, a process essential for gastrointestinal homeostasis. Its mechanism of action, centered on the SR-cAMP-PKA-CFTR signaling axis, is well-characterized. The coordinated interplay of multiple apical and basolateral ion transporters allows for the secretion of a highly alkaline fluid that neutralizes gastric acid and facilitates digestion. Quantitative analysis of this process through established experimental protocols, such as the secretin stimulation test, provides critical diagnostic information and a deeper understanding of pancreatic physiology. For drug development professionals, the secretin pathway represents a key target for therapeutic intervention in a range of pancreatobiliary disorders.
References
- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Pancreatic Bicarbonate Secretion | Pancreapedia [pancreapedia.org]
- 5. Secretin - Wikipedia [en.wikipedia.org]
- 6. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 7. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Secretin/secretin receptor signaling mediates biliary damage and liver fibrosis in early-stage primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pancreatic Bicarbonate Secretion Involves Two Proton Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secretin causes H+/HCO3- secretion from pig pancreatic ductules by vacuolar-type H(+)-adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiological significance of secretin in the pancreatic bicarbonate secretion. I. Responsiveness of the secretin-releasing system in the upper duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Secretin-induced plasma bicarbonate decrease as a simple indicator of exocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pancreatic bicarbonate, serum gastrin, and secretin responses to meals varying in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of Exocrine Pancreatic Secretion in Humans - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 22. droracle.ai [droracle.ai]
- 23. droracle.ai [droracle.ai]
- 24. Bicarbonate and fluid secretion evoked by cholecystokinin, bombesin and acetylcholine in isolated guinea-pig pancreatic ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Endoscopic Pancreas Fluid Collection: Methods and Relevance for Clinical Care and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Secretin Acetate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Secretin, the first hormone to be discovered, revolutionized our understanding of physiological regulation. This technical guide provides an in-depth exploration of the discovery, history, and pharmaceutical development of its synthetic counterpart, secretin acetate. We delve into the seminal experiments that unveiled its function, the evolution of its synthesis, and the intricacies of its signaling pathway. This document serves as a comprehensive resource, presenting detailed experimental protocols, quantitative data, and molecular pathways to support ongoing research and drug development efforts in gastroenterology and beyond.
The Dawn of Endocrinology: The Discovery of Secretin
In 1902, a groundbreaking experiment by British physiologists William Maddock Bayliss and Ernest Henry Starling fundamentally altered the course of physiology and medicine.[1] Their work on the regulation of pancreatic secretions led to the discovery of secretin and the birth of the concept of hormonal control.
The Prevailing Dogma: Nervous Control
Prior to Bayliss and Starling's work, the prevailing theory, championed by Ivan Pavlov, was that the nervous system exclusively controlled all glandular secretions. It was believed that the introduction of acidic chyme into the duodenum triggered a neural reflex that, in turn, stimulated the pancreas to release its digestive juices.
The Crucial Experiment: A Paradigm Shift
Bayliss and Starling devised an elegant experiment in an anesthetized dog to test this hypothesis. Their methodology, which laid the foundation for endocrinology, is detailed below.
Experimental Protocol: The Bayliss and Starling Experiment (1902)
Objective: To determine if the stimulation of pancreatic secretion by duodenal acidification is mediated by a nervous reflex or a chemical messenger.
Methodology:
-
Animal Preparation: Anesthetize a dog and surgically expose the duodenum and pancreas.
-
Denervation: Ligate a loop of the jejunum and meticulously dissect and sever all nervous connections to this segment, leaving only the blood vessels intact.
-
Cannulation: Insert a cannula into the pancreatic duct to collect and measure the flow of pancreatic juice.
-
Acidic Challenge: Introduce a dilute solution of hydrochloric acid into the denervated loop of the jejunum.
-
Observation: Observe and record the flow of pancreatic juice.
-
Preparation of Mucosal Extract: Excise a portion of the jejunal mucosa, scrape the mucosal lining, and mix it with sand and dilute hydrochloric acid.
-
Filtration: Filter the resulting mixture to obtain a crude extract.
-
Intravenous Injection: Inject the filtered extract into the jugular vein of the same animal.
-
Final Observation: Observe and record the subsequent flow of pancreatic juice.
Results: A marked increase in pancreatic secretion was observed both after the introduction of acid into the denervated jejunal loop and, more dramatically, after the intravenous injection of the mucosal extract.[1]
From Porcine Extracts to Synthetic Purity: The History of this compound
The initial secretin preparations were crude extracts from porcine intestines. The journey to a pure, synthetic, and pharmaceutically reliable product was a multi-decade endeavor.
The Rationale for Acetate Salt
In the development of peptide-based pharmaceuticals, the salt form is a critical consideration influencing stability, solubility, and biocompatibility. While trifluoroacetate (TFA) salts are often a byproduct of the solid-phase peptide synthesis and purification process, they can be unsuitable for in vivo use due to potential toxicity. Acetate, being a natural physiological ion, is a much safer and more common choice for peptide drugs. The conversion to an acetate salt is a standard final step in the manufacturing process for therapeutic peptides.
Solid-Phase Synthesis of Human this compound
The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the production of peptides like secretin. This method allows for the stepwise addition of amino acids to a solid resin support, enabling the creation of a pure, specific peptide sequence.
Experimental Protocol: Solid-Phase Synthesis of Human this compound
Objective: To synthesize the 27-amino acid peptide human secretin and prepare it as an acetate salt.
Methodology:
-
Resin Preparation: Start with a rink amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Amino Acid Coupling Cycles:
-
Deprotection: Remove the Fmoc (fluorenylmethyloxycarbonyl) protecting group from the resin's amino group using a solution of piperidine in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Washing: Thoroughly wash the resin to remove the piperidine and byproducts.
-
Coupling: Add the next Fmoc-protected amino acid, activated by a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), along with an activator base like DIEA (N,N-Diisopropylethylamine), to the resin. The reaction is typically carried out in NMP.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat this cycle for all 27 amino acids in the human secretin sequence.
-
-
Cleavage and Deprotection: Once the full peptide chain is assembled, treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers to protect sensitive amino acid side chains. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC), typically with a water/acetonitrile gradient containing a small amount of TFA.
-
Salt Exchange (TFA to Acetate):
-
The purified peptide, now in the form of a TFA salt, is dissolved in a suitable buffer.
-
An ion-exchange chromatography step is performed to replace the trifluoroacetate ions with acetate ions.
-
-
Lyophilization: The final this compound solution is lyophilized (freeze-dried) to produce a stable, powdered product.
The Molecular Mechanism of Action: The Secretin Signaling Pathway
Secretin exerts its physiological effects by binding to a specific receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[2] The primary signaling cascade initiated by secretin in pancreatic ductal cells is crucial for its bicarbonate-secreting function.
Diagram: Secretin Signaling Pathway in a Pancreatic Ductal Cell
Caption: Secretin signaling cascade in pancreatic ductal cells.
Description of the Signaling Pathway:
-
Receptor Binding: Secretin binds to its receptor (SCTR) on the basolateral membrane of pancreatic ductal cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Phosphorylation of CFTR: The active PKA phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel in the apical membrane of the ductal cell.
-
Chloride Efflux: Phosphorylation opens the CFTR channel, allowing chloride ions (Cl-) to flow out of the cell into the pancreatic duct lumen.
-
Bicarbonate Exchange: The resulting electrochemical gradient drives the activity of a chloride-bicarbonate (Cl-/HCO3-) exchanger in the apical membrane, which secretes bicarbonate ions (HCO3-) into the lumen in exchange for chloride ions. This leads to the secretion of a bicarbonate-rich fluid that neutralizes stomach acid in the duodenum.
Clinical and Research Applications of this compound
Synthetic human this compound is a valuable tool in both clinical diagnostics and physiological research. Its primary clinical use is in the assessment of pancreatic exocrine function and in the diagnosis of certain pancreatic tumors.
The Secretin Stimulation Test
The secretin stimulation test is considered a gold standard for evaluating pancreatic function.
Experimental Protocol: Secretin Stimulation Test for Pancreatic Exocrine Insufficiency
Objective: To measure the capacity of the pancreas to secrete bicarbonate in response to secretin stimulation.
Methodology:
-
Patient Preparation: The patient fasts for at least 12 hours prior to the test.
-
Tube Placement: A tube is inserted through the nose or mouth, down the esophagus and stomach, and into the duodenum.
-
Baseline Collection: A baseline sample of duodenal fluid is collected.
-
Secretin Administration: A bolus of synthetic human this compound (typically 0.2 mcg/kg) is administered intravenously.
-
Timed Collections: Duodenal fluid is collected at timed intervals (e.g., 15, 30, 45, and 60 minutes) after secretin administration.
-
Sample Analysis: The collected samples are analyzed for bicarbonate concentration.
Interpretation of Results:
| Parameter | Normal Response | Abnormal Response (Suggestive of Pancreatic Insufficiency) |
| Peak Bicarbonate Concentration | ≥ 80 mEq/L | < 80 mEq/L |
Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)
In patients with gastrinomas, secretin paradoxically stimulates the release of gastrin.
Experimental Protocol: Secretin Stimulation Test for Gastrinoma
Objective: To differentiate gastrinoma from other causes of hypergastrinemia.
Methodology:
-
Patient Preparation: The patient fasts overnight.
-
Baseline Blood Samples: Two baseline blood samples are drawn to measure serum gastrin levels.
-
Secretin Administration: Synthetic human this compound (typically 2 U/kg) is administered intravenously over 1 minute.
-
Post-Stimulation Blood Samples: Blood samples are collected at 2, 5, 10, 15, and 30 minutes after secretin injection.
-
Sample Analysis: Serum gastrin levels are measured in all samples.
Interpretation of Results:
| Parameter | Response Suggestive of Gastrinoma |
| Increase in Serum Gastrin | An increase of ≥ 200 pg/mL over the baseline level. |
Conclusion
From its serendipitous discovery to its current role as a refined diagnostic tool, secretin has been at the forefront of physiological and medical advancement. The development of synthetic this compound has provided researchers and clinicians with a safe and effective means to probe pancreatic function and understand the intricate hormonal regulation of digestion. The detailed methodologies and pathways presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the study and application of this historic hormone.
References
An In-depth Technical Guide to Secretin Acetate Receptor (SCTR) Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The secretin acetate receptor (SCTR) is a G protein-coupled receptor (GPCR) belonging to the class B or secretin receptor family.[1][2] Its endogenous ligand, secretin, is a 27-amino acid peptide hormone primarily known for its role in stimulating pancreatic and biliary bicarbonate and water secretion, thus neutralizing gastric acid in the duodenum.[1][3] Beyond its classic gastrointestinal functions, the secretin-SCTR axis is increasingly recognized for its pleiotropic effects in various organs, including the brain, kidney, and heart, and its implications in pathological conditions such as cancer and neurodevelopmental disorders.[1][4] This technical guide provides a comprehensive overview of SCTR gene expression, including its tissue distribution, signaling pathways, and detailed protocols for its study, aimed at researchers and professionals in drug development.
SCTR Gene and Protein Characteristics
-
Gene: SCTR
-
Location: Chromosome 2q14.2[2]
-
Protein: Secretin Receptor (SCTR)
-
Class: Class B G protein-coupled receptor[1]
-
Molecular Weight: Approximately 50 kDa[5]
Data Presentation: Quantitative SCTR Expression
The expression of the SCTR gene varies significantly across different human tissues. The following tables summarize quantitative data on SCTR mRNA and protein expression, compiled from publicly available databases.
Table 1: SCTR mRNA Expression in Healthy Human Tissues
| Tissue | Expression Level (TPM) | Data Source |
| Pancreas | 15.8 | GTEx |
| Gallbladder | 6.7 | GTEx |
| Small Intestine (Terminal Ileum) | 3.5 | GTEx |
| Stomach | 2.1 | GTEx |
| Kidney (Cortex) | 1.9 | GTEx |
| Lung | 1.5 | GTEx |
| Colon (Transverse) | 1.3 | GTEx |
| Liver | 0.8 | GTEx |
| Heart (Atrial Appendage) | 0.5 | GTEx |
| Brain (Cerebellum) | 0.4 | GTEx |
TPM: Transcripts Per Million. Data is representative and median expression values may vary between studies.
Table 2: SCTR Protein Expression in Healthy Human Tissues (Immunohistochemistry)
| Tissue | Staining Intensity | Cellular Localization | Data Source |
| Pancreas | High | Ductal cells | Human Protein Atlas[6] |
| Gallbladder | Medium | Glandular cells | Human Protein Atlas[6] |
| Stomach | Medium | Glandular cells | Human Protein Atlas[6] |
| Small Intestine | Medium | Glandular cells | Human Protein Atlas[6] |
| Kidney | Medium | Tubules | Human Protein Atlas[6] |
| Lung | Low | Bronchial epithelium | Human Protein Atlas[6] |
| Colon | Low | Glandular cells | Human Protein Atlas[6] |
| Liver | Low | Bile duct cells | Human Protein Atlas[6] |
| Brain | Not detected | - | Human Protein Atlas[6] |
| Heart | Not detected | - | Human Protein Atlas[6] |
Note: Protein expression data from mass spectrometry-based proteomics is still emerging and not yet comprehensively compiled across all tissues for SCTR.
SCTR Signaling Pathways
The secretin receptor primarily couples to the Gαs subunit of heterotrimeric G proteins.[7] Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses. In some cellular contexts, SCTR can also couple to Gαq, activating the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. Furthermore, like many GPCRs, SCTR signaling is regulated by β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
Caption: SCTR Signaling Pathways.
Experimental Protocols
A multi-faceted approach is required to thoroughly investigate SCTR gene expression, from quantifying mRNA transcripts to assessing receptor function.
Experimental Workflow for SCTR Gene Expression Analysis
Caption: Experimental Workflow for SCTR.
Quantitative Real-Time PCR (qPCR) for SCTR mRNA Expression
Objective: To quantify the relative or absolute abundance of SCTR mRNA transcripts.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR: Perform qPCR using SCTR-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Include a no-template control and a no-reverse-transcriptase control. Use a validated housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of SCTR mRNA using the ΔΔCt method.
Western Blot for SCTR Protein Expression
Objective: To detect and quantify SCTR protein levels.
Methodology:
-
Protein Extraction: Lyse cells or homogenize tissues in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a validated primary antibody specific for SCTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for SCTR Protein Localization
Objective: To visualize the cellular and subcellular localization of SCTR protein in tissue sections.
Methodology:
-
Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against SCTR overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Imaging: Analyze the slides under a light microscope.
Radioligand Binding Assay for Receptor Affinity and Density
Objective: To determine the binding affinity (Kd) of ligands for SCTR and the receptor density (Bmax) in a given sample.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing SCTR.
-
Saturation Binding: Incubate membrane preparations with increasing concentrations of a radiolabeled secretin analog (e.g., [¹²⁵I]-secretin).
-
Non-specific Binding Determination: In a parallel set of tubes, include a high concentration of unlabeled secretin to determine non-specific binding.
-
Separation of Bound and Free Ligand: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine Kd and Bmax values.
cAMP Assay for Gαs Signaling
Objective: To measure the activation of the Gαs signaling pathway upon SCTR stimulation.
Methodology:
-
Cell Culture: Culture cells expressing SCTR in a 96-well plate.
-
Stimulation: Treat the cells with various concentrations of secretin or a test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Generate dose-response curves and calculate the EC50 value for the ligand.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated SCTR.
Methodology:
-
Assay System: Utilize a cell-based assay system, such as the PathHunter® β-arrestin recruitment assay, which employs enzyme fragment complementation.
-
Cell Seeding: Seed cells co-expressing SCTR fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag into a 384-well plate.
-
Ligand Stimulation: Add secretin or test compounds to the cells and incubate.
-
Signal Detection: Add the detection reagents. Recruitment of β-arrestin to the receptor brings the enzyme fragments together, generating a chemiluminescent signal.
-
Data Analysis: Measure the luminescence and plot dose-response curves to determine ligand potency and efficacy for β-arrestin recruitment.[8]
Conclusion
The study of this compound receptor gene expression is crucial for understanding its diverse physiological roles and its potential as a therapeutic target. This guide provides a framework for investigating SCTR, from quantifying its expression at the mRNA and protein levels to characterizing its signaling and regulatory mechanisms. The detailed protocols and data presented herein serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this important G protein-coupled receptor.
References
- 1. IHC-P Protocol [protocols.io]
- 2. Secretin receptor - Wikipedia [en.wikipedia.org]
- 3. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. SCTR protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Tissue expression of SCTR - Summary - The Human Protein Atlas [v16.proteinatlas.org]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Effects of Secretin Acetate on the Gastrointestinal Tract
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physiological effects of secretin acetate on the gastrointestinal (GI) tract. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative effects, and experimental evaluation of this compound.
Introduction
Secretin is a 27-amino acid peptide hormone produced by the S-cells of the duodenum in response to acidic chyme from the stomach.[1][2] As a key regulator of duodenal pH, secretin plays a crucial role in neutralizing gastric acid and creating an optimal environment for the function of pancreatic digestive enzymes.[1] this compound, a synthetic form of human secretin, is utilized both as a diagnostic agent for assessing pancreatic function and gastrinomas, and as a subject of research for its therapeutic potential in various GI disorders.[3][4] This guide delves into the multifaceted physiological effects of this compound on the pancreas, stomach, and biliary system.
Mechanism of Action and Signaling Pathway
Secretin exerts its effects by binding to the secretin receptor (SCTR), a G-protein coupled receptor (GPCR) found on the basolateral membrane of target cells, primarily the ductal cells of the pancreas and biliary system.[5][6] The binding of secretin to its receptor initiates a signaling cascade that is fundamental to its physiological actions.
The primary signaling pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][5] Elevated cAMP levels then activate Protein Kinase A (PKA).[7][8] PKA, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located on the apical membrane of the ductal cells.[5][7] The opening of the CFTR channel allows for the efflux of chloride ions into the ductal lumen. This chloride efflux drives the activity of an apical chloride-bicarbonate (Cl-/HCO3-) exchanger (Anion Exchanger 2 or AE2), resulting in the secretion of bicarbonate ions into the lumen.[5][9] The secretion of bicarbonate is accompanied by the osmotic movement of water, leading to the production of a large volume of alkaline fluid.[10]
Quantitative Physiological Effects
The administration of this compound elicits a range of measurable physiological responses in the GI tract. These effects are dose-dependent and can be quantified to assess organ function.
Effects on the Pancreas
The primary and most well-documented effect of secretin is the stimulation of pancreatic fluid and bicarbonate secretion.[1][3] This action is crucial for neutralizing the acidic chyme entering the duodenum.
| Parameter | Baseline (Fasting) | Post-Secretin Administration | Reference |
| Pancreatic Fluid Flow Rate | Variable, generally low | Significant increase | [11][12] |
| Bicarbonate Concentration | < 80 mEq/L | > 80 mEq/L (peak) | [3][4] |
| Bicarbonate Output | Low | Dose-dependent increase, e.g., 526 ± 49 µmol/min with 0.9 CU/kg/h | [11][12] |
| Enzyme (Protein/Lipase) Output | Low | Weak, dose-dependent increase | [11][12][13] |
Note: CU = Clinical Units. The peak bicarbonate concentration is a key diagnostic marker in pancreatic function tests.
Effects on the Stomach
Secretin acts as an "enterogastrone," meaning it is a hormone secreted by the intestine that inhibits gastric function.[14] This inhibitory action helps to regulate the delivery of acid and chyme into the duodenum.
| Parameter | Condition | Effect of Secretin | Quantitative Change | Reference |
| Gastric Acid Secretion | Meal-stimulated or Pentagastrin-stimulated | Inhibition | ~60-70% reduction with 1 U/kg-hr | [15][16] |
| Serum Gastrin Concentration | Postprandial | Reduction | Significant suppression of integrated postprandial gastrin response | [14][15] |
| Gastric Emptying | - | Delayed | - | [15] |
Effects on the Biliary System
Similar to its action on the pancreas, secretin stimulates the cholangiocytes lining the bile ducts to secrete a bicarbonate-rich fluid, contributing to bile flow.[5][17]
| Parameter | Baseline | Post-Secretin Administration | Quantitative Change (in animal models) | Reference |
| Bile Flow | Variable | Increased | ~49% increase in cirrhotic rats | [17] |
| Biliary Bicarbonate Concentration | - | Increased | - | [17] |
| Biliary Bicarbonate Secretion | Low | Increased | - | [10][18] |
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment of the physiological effects of this compound.
Secretin-Stimulated Endoscopic Pancreatic Function Test (ePFT)
The ePFT is a direct method for assessing exocrine pancreatic function.
Objective: To measure the peak bicarbonate concentration in pancreatic fluid following secretin stimulation.
Methodology:
-
Patient Preparation: The patient should fast for at least 6-8 hours prior to the procedure. Certain medications that may interfere with pancreatic secretion should be discontinued.
-
Sedation and Endoscopy: The patient is sedated, and a standard upper endoscope is introduced into the second portion of the duodenum.
-
Gastric Decompression: Any residual gastric fluid is thoroughly aspirated to prevent contamination of the duodenal aspirates.
-
Secretin Administration: Synthetic human secretin (e.g., ChiRhoStim®) is administered as an intravenous bolus at a dose of 0.2 mcg/kg.[3][19]
-
Duodenal Fluid Collection: Timed aspirates of duodenal fluid are collected through the suction channel of the endoscope at specified intervals, typically 15, 30, 45, and 60 minutes post-secretin administration.[3]
-
Sample Analysis: The collected samples are immediately placed on ice and sent to the laboratory for bicarbonate concentration analysis using a standard autoanalyzer.[3]
-
Interpretation: A peak bicarbonate concentration of ≥ 80 mEq/L in any of the collected samples is considered normal.[3][4]
Gastric Emptying Scintigraphy
This non-invasive nuclear medicine technique is the gold standard for quantifying the rate of gastric emptying.
Objective: To measure the half-emptying time (T1/2) of a radiolabeled meal from the stomach.
Methodology:
-
Patient Preparation: The patient fasts overnight. Medications that may affect gastric motility are discontinued.
-
Radiolabeled Meal: The patient consumes a standardized meal (e.g., scrambled eggs) containing a radiotracer, typically Technetium-99m (99mTc) sulfur colloid.[20][21]
-
Imaging: Immediately after meal ingestion, and at regular intervals (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.[22][23]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified. A time-activity curve is generated, and the gastric emptying half-time is calculated.[21]
-
Interpretation: The results are compared to established normal ranges. For a solid meal, retention of >10% at 4 hours is considered delayed gastric emptying.[22]
Conclusion and Future Directions
This compound is a powerful tool for both diagnosing and understanding the complex physiological processes of the upper GI tract. Its profound effects on pancreatic, gastric, and biliary function underscore its importance in maintaining digestive homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals.
Future research may focus on the therapeutic potential of secretin analogues with modified pharmacokinetic profiles for the treatment of conditions such as gastroparesis, chronic pancreatitis, and certain cholestatic liver diseases. Further elucidation of the downstream signaling pathways and the interplay of secretin with other gut hormones will undoubtedly open new avenues for therapeutic intervention in a variety of gastrointestinal and metabolic disorders.
References
- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Secretin stimulates bile ductular secretory activity through the cAMP system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. The Formation of the cAMP/Protein Kinase A-dependent Annexin 2–S100A10 Complex with Cystic Fibrosis Conductance Regulator Protein (CFTR) Regulates CFTR Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP/protein kinase A activates cystic fibrosis transmembrane conductance regulator for ATP release from rat skeletal muscle during low pH or contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockout of secretin ameliorates biliary and liver phenotypes during alcohol-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of hepatic bicarbonate secretion and bile acid independent bile secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The secretin/secretin receptor axis modulates liver fibrosis through changes in TGF-β1 biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Secretin is an enterogastrone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of secretin on gastric function in normal subjects and in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition by secretin of the gastric acid responses to meals and to pentagastrin in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of secretin on bile formation in rats with cirrhosis of the liver: structure-function relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prolonged administration of secretin to normal rats increases biliary proliferation and secretin-induced ductal secretory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Interpret Gastric Emptying Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gastric emptying study - Wikipedia [en.wikipedia.org]
- 22. Diagnostic Methods for Evaluation of Gastric Motility—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Secretin Acetate in the Regulation of Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, is a key regulator of gastrointestinal function. Produced by S-cells in the duodenal mucosa in response to acidic chyme from the stomach, its primary physiological role is to stimulate the pancreas to release a bicarbonate-rich fluid to neutralize duodenal pH.[1][2] However, secretin also plays a crucial, albeit complex, role in the regulation of gastric acid secretion, acting as an enterogastrone—a hormone secreted by the intestine that inhibits gastric acid production.[1][3] This technical guide provides an in-depth overview of the mechanisms of action of secretin acetate in modulating gastric acid secretion, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action of Secretin on Gastric Acid Secretion
This compound modulates gastric acid secretion through a combination of direct and indirect pathways, primarily resulting in an overall inhibitory effect in healthy individuals.
Direct Inhibition of Parietal Cells
Secretin directly acts on gastric parietal cells, the primary producers of hydrochloric acid (HCl) in the stomach. The secretin receptor (SECR) is a G-protein coupled receptor (GPCR) belonging to the Class B family.[4][5][6] Upon binding of secretin, the receptor couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1] While in many cell types this signaling cascade is stimulatory, in parietal cells, secretin's activation of the cAMP pathway ultimately leads to an inhibition of acid secretion, particularly in the context of histamine-stimulated secretion.[7] Studies on isolated parietal cells have shown that secretin administration leads to ultrastructural changes, including a decrease in the canalicular membrane area, which is the site of acid secretion.[8]
Indirect Inhibition via Somatostatin and Prostaglandins
Secretin also exerts its inhibitory effects indirectly by stimulating the release of other inhibitory mediators:
-
Somatostatin: Secretin stimulates the release of somatostatin from D-cells in the gastric antrum and corpus.[9][10] Somatostatin, in turn, acts as a potent inhibitor of gastric acid secretion through multiple mechanisms. It directly inhibits the parietal cell via a Gi-coupled receptor, counteracting the stimulatory effects of histamine and gastrin.[11] Furthermore, somatostatin inhibits the release of histamine from enterochromaffin-like (ECL) cells and gastrin from G-cells, further reducing the stimuli for acid secretion.[11]
-
Prostaglandins: Secretin has been shown to stimulate the release of prostaglandins, such as prostaglandin E2 (PGE2), from the gastric mucosa.[9] Prostaglandins inhibit gastric acid secretion by acting on EP3 receptors on parietal cells, which are coupled to the inhibitory G-protein (Gi), thereby decreasing intracellular cAMP levels and antagonizing the stimulatory effects of histamine.[7]
The inhibitory action of secretin on pentagastrin-stimulated gastric acid secretion in rats has been shown to be mediated by both somatostatin and prostaglandins.[9]
Inhibition of Gastrin Release
In normal physiological conditions, secretin inhibits the release of gastrin from G-cells in the gastric antrum.[12] This effect is likely mediated, at least in part, by the secretin-stimulated release of somatostatin, which is a potent inhibitor of gastrin secretion.[10] By reducing circulating gastrin levels, secretin diminishes one of the major stimulants of gastric acid secretion.
Paradoxical Gastrin Stimulation in Gastrinoma
In patients with gastrin-producing tumors (gastrinomas), a condition known as Zollinger-Ellison syndrome, secretin administration paradoxically stimulates gastrin release.[13][14] This phenomenon forms the basis of the secretin stimulation test, a diagnostic tool for gastrinoma. The exact mechanism for this paradoxical effect is not fully elucidated but is thought to involve abnormal signaling pathways within the tumor cells.
Quantitative Data on Secretin's Effect on Gastric Acid Secretion
The inhibitory effect of secretin on gastric acid secretion has been quantified in numerous studies. The following tables summarize key findings in healthy subjects and patients with duodenal ulcers.
| Study Population | Stimulus | This compound Dose | Inhibition of Gastric Acid Secretion | Reference |
| Healthy Subjects | Basal | 2 units/kg/hr | Strong inhibition | [15] |
| Healthy Subjects | Pentagastrin (100 ng/kg/hr) | 0.05 CU/kg/hr | 42% | [16] |
| Healthy Subjects | Meal (10% peptone) | 0.05 CU/kg/hr | 33% | [16] |
| Healthy Subjects | Meal | 0.25 µg/kg/hr | Slight inhibition | [12] |
| Healthy Subjects | Meal | 0.5 µg/kg/hr | Slight inhibition | [12] |
| Healthy Subjects | Meal | 3.0 µg/kg/hr | Complete inhibition | [12] |
| Duodenal Ulcer Patients | Meal (10% peptone) | 1 U/kg-hr | ~70% | [17] |
| Duodenal Ulcer Patients | Pentagastrin | 1 U/kg-hr | ~60% | [17] |
| Study Population | This compound Dose | Effect on Serum Gastrin | Reference |
| Healthy Subjects | Basal | No consistent effect | [12] |
| Healthy Subjects | Meal | Reduced rise | [12] |
| Duodenal Ulcer Patients | Meal | Significantly depressed response | [17] |
| Pernicious Anaemia Patients | Single IV injection | Mean maximal fall of 44% | [18] |
| Pernicious Anaemia Patients | Continuous infusion | Fall of 35% | [18] |
Experimental Protocols
Secretin Stimulation Test for Gastrinoma Diagnosis
This test is used to differentiate gastrinoma from other causes of hypergastrinemia.
Methodology:
-
Patient Preparation: The patient should fast for at least 12 hours prior to the test. Medications that can interfere with gastric acid secretion, such as proton pump inhibitors and H2 receptor antagonists, should be discontinued for an appropriate period before the test.[19]
-
Baseline Sampling: At least two baseline blood samples are drawn to measure fasting serum gastrin levels.
-
Secretin Administration: Synthetic human secretin is administered intravenously as a bolus injection at a dose of 0.4 µg/kg body weight.
-
Post-Stimulation Sampling: Blood samples for serum gastrin measurement are collected at 2, 5, 10, 15, and 20 minutes after secretin injection.
-
Analysis: Serum gastrin levels are measured by radioimmunoassay.
-
Interpretation: A paradoxical increase in serum gastrin of more than 200 pg/mL above the basal level is considered a positive result and is highly suggestive of gastrinoma.
Isolated Vascularly Perfused Rat Stomach Model
This in vitro model allows for the study of the direct effects of secretin on the stomach, independent of extrinsic neural and hormonal influences.
Methodology:
-
Surgical Preparation: The stomach is surgically isolated from an anesthetized rat, with its vascular supply (celiac artery and portal vein) and lumen cannulated.
-
Perfusion: The stomach is placed in a temperature-controlled chamber and vascularly perfused with a Krebs-Ringer buffer solution containing an energy source and, in some protocols, a phosphodiesterase inhibitor like isobutyl methylxanthine (IMX) to potentiate cAMP-mediated effects.[20][21] The gastric lumen is separately perfused with saline.
-
Stimulation and Inhibition: Gastric acid secretion is stimulated with agents like pentagastrin. This compound is then added to the vascular perfusate at various concentrations.
-
Sample Collection: The luminal effluent is collected at regular intervals to measure acid output by titration. The vascular effluent (portal venous drainage) can be collected to measure hormone release (e.g., gastrin, somatostatin) by radioimmunoassay.[20]
-
Analysis: The effect of secretin on basal and stimulated acid secretion, as well as on hormone release, is quantified.
Radioimmunoassay (RIA) for Secretin and Gastrin
RIA is a highly sensitive technique used to measure the concentration of hormones like secretin and gastrin in biological fluids.
Methodology:
-
Principle: The assay is based on the competitive binding of a radiolabeled hormone (tracer) and an unlabeled hormone (from the sample or standard) to a specific antibody. The amount of radiolabeled hormone bound to the antibody is inversely proportional to the amount of unlabeled hormone in the sample.
-
Reagents:
-
Specific antibody against the hormone of interest (e.g., anti-secretin or anti-gastrin).
-
Radiolabeled hormone (e.g., ¹²⁵I-labeled secretin or gastrin).
-
Standard solutions of the hormone at known concentrations.
-
Separating agent to separate antibody-bound from free hormone (e.g., a second antibody or charcoal).
-
-
Procedure:
-
A fixed amount of antibody and radiolabeled hormone is incubated with either the standard solutions or the unknown samples.
-
After incubation, the antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the standard hormone solutions. The concentration of the hormone in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.
Signaling Pathways and Experimental Workflows
Secretin Signaling in Gastric Mucosa
Caption: Secretin's direct and indirect inhibitory pathways on gastric acid secretion.
Experimental Workflow: Secretin Stimulation Test
Caption: Workflow for the secretin stimulation test for gastrinoma diagnosis.
Experimental Workflow: Isolated Perfused Rat Stomach
Caption: Experimental workflow for the isolated vascularly perfused rat stomach model.
Conclusion
This compound is a multifaceted regulator of gastric acid secretion, primarily exerting an inhibitory influence in normal physiological states. Its mechanism of action is complex, involving direct effects on parietal cells and indirect pathways mediated by the release of somatostatin and prostaglandins, as well as the inhibition of gastrin release. The paradoxical stimulatory effect of secretin on gastrin release in patients with gastrinoma provides a valuable diagnostic tool. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals working on novel therapies for acid-related gastrointestinal disorders. The experimental models and techniques described herein provide a framework for further investigation into the intricate role of secretin in gastric physiology.
References
- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 3. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the structural dynamics of the secretin family (class B1) G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the human secretin receptor coupled to an engineered heterotrimeric G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition by prostaglandin E2, somatostatin and secretin of histamine-sensitive adenylate cyclase in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of secretin on gastric parietal cell ultrastructure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of inhibitory action of secretin on gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of cholecystokinin and secretin on somatostatin release from cultured antral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of secretin on gastric function in normal subjects and in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secretion pattern of secretin in man: regulation by gastric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Secretion pattern of secretin in man: regulation by gastric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of secretin and jejunal acidification on gastric and pancreatic secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of low-dose exogenous secretin on pentagastrin- and meal-stimulated gastric acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition by secretin of the gastric acid responses to meals and to pentagastrin in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioimmunoassay of gastrin: studies in pernicious anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psh.myprintdesk.net [psh.myprintdesk.net]
- 20. Dual inhibitory mechanism of secretin action on acid secretion in totally isolated, vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of secretin on acid and pepsin secretion and gastrin release in the totally isolated vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Production and Release of Secretin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core mechanisms governing the endogenous production and release of the hormone secretin. It details the molecular and cellular biology of secretin, the intricate regulatory pathways that control its secretion, and the experimental methodologies used to investigate these processes.
Molecular Biology and Cellular Production of Secretin
Secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating the pH of the duodenum.[1][2][3] It is synthesized as a larger precursor protein, preprosecretin, which is encoded by the SCT gene located on chromosome 11 in humans.[1]
Gene Structure and Synthesis
The secretin gene's transcriptional unit is organized into four exons.[4] The initial translation product is a 120-amino acid precursor protein.[5] This preprohormone contains an N-terminal signal peptide, a spacer region, the 27-amino acid secretin peptide itself (residues 28-54), and a 72-amino acid C-terminal peptide.[5][6] Through proteolytic processing, the signal peptide and terminal extensions are removed to yield the mature, biologically active secretin hormone.[5][7] The mature peptide has a molecular weight of 3055 Daltons and features an amidated C-terminus (valine).[1] The amino acid sequence of secretin shares similarities with other members of the secretin-glucagon peptide family, including glucagon, vasoactive intestinal peptide (VIP), and gastric inhibitory peptide (GIP).[1][6]
Cellular Origin: The S-Cell
The primary site of secretin synthesis and secretion is the enteroendocrine S-cell.[5][6][8] These specialized cells are predominantly located in the mucosa of the duodenum and, to a lesser extent, the jejunum, situated within the intestinal glands known as the crypts of Lieberkühn.[1][5][9] Inside the S-cells, secretin is stored in cytoplasmic secretory granules, awaiting a stimulus for its release into the bloodstream.[1][5] Beyond the gut, the secretin precursor gene and the hormone itself have been identified in various other tissues, including the brain (hypothalamus, cerebellum, cortex), heart, lung, and kidney, suggesting it may also function as a neuropeptide.[5][9][10][11]
Regulation of Secretin Release
The release of secretin from S-cells is a tightly regulated process, primarily driven by the chemical composition of the chyme entering the duodenum from the stomach.
Primary Stimulus: Luminal Acidification
The single most potent and well-established stimulus for secretin release is the acidification of the duodenal lumen.[7] When acidic chyme with a pH between 2 and 4.5 enters the duodenum, it directly triggers the S-cells to secrete secretin.[1][12] This hormonal response is critical for initiating the neutralization of the gastric acid to prevent mucosal damage and to create an optimal pH environment (pH 6 to 8) for the activity of pancreatic digestive enzymes.[1][6]
Other Stimulatory Factors
-
Fatty Acids and Protein Digestion Products: In addition to acid, fatty acids and the products of protein digestion present in the duodenum can also stimulate secretin release.[1][6][10] Studies in rats have shown that intraduodenal infusion of a triglyceride emulsion significantly increases plasma secretin levels, suggesting that dietary fat is an important mediator of secretin release.[13][14]
-
Secretin-Releasing Peptides (SRPs): Evidence suggests that acid-stimulated secretin release is not solely a direct effect of H+ ions on the S-cell but is also mediated by an intermediary "secretin-releasing peptide" (SRP).[15] This factor is thought to be released into the lumen and stimulates secretin secretion until pancreatic proteases, released in response to other stimuli, degrade it, thus terminating the signal.[16]
Inhibitory Control and Negative Feedback
-
Negative Feedback via pH Neutralization: The secretin-driven secretion of bicarbonate from the pancreas and liver neutralizes the duodenal acid.[2][7] As the duodenal pH rises above 4.5, the primary stimulus for the S-cells is removed, which in turn "turns off" further secretin release.[1][16] This constitutes a classic negative feedback loop.
-
Hormonal Inhibition: Several hormones can inhibit secretin release or its downstream effects.
-
Somatostatin: This hormone is known to inhibit the secretion of many gastrointestinal hormones, including secretin.[5][17]
-
Bile Acids: Intraduodenal bile acids can suppress secretin gene expression through the activation of the orphan nuclear receptor small heterodimer partner (SHP), providing a feedback mechanism to control bile flow.[18][19]
-
Gastrin and Endothelin-1: These have been shown to inhibit secretin-stimulated ductal secretion in the liver by down-regulating secretin receptor expression and/or post-receptor signaling pathways.[5][17]
-
Neural Regulation
The release and action of secretin are also under neuronal control, specifically involving a vagal afferent pathway.[5][15] Studies using vagotomy or capsaicin (which desensitizes sensory afferent nerves) have shown that an intact vagal pathway is necessary for the full response to acid-stimulated secretin release.[15]
Quantitative Data on Secretin Release
The following tables summarize key quantitative findings from studies investigating secretin release and its effects.
Table 1: Stimuli for Secretin Release and Resulting Plasma Concentrations
| Species | Stimulus | Plasma Secretin Concentration | Reference |
|---|---|---|---|
| Rat | Concentrated Acid Perfusate (CAP) | Increase from 0.9 ± 0.2 pM to 4.4 ± 0.5 pM | [15] |
| Rat | Intraduodenal 20% Fat Emulsion (2h) | 17.7 ± 1.8 pM | [14] |
| Human | Duodenal pH | Release triggered at pH < 4.5 |[1][12] |
Table 2: Inhibition of Pancreatic Secretion by Anti-Secretin Serum in Rats
| Condition | Secretion Type | % Inhibition | Reference |
|---|---|---|---|
| Basal (Interdigestive) | Protein | 43% | [14] |
| Basal (Interdigestive) | Fluid | 36% | [14] |
| Fat-Stimulated | Protein & Fluid | 60% |[14] |
Signaling Pathways and Regulatory Loops
The regulation of secretin release and its mechanism of action involve complex signaling cascades and feedback loops, which are visualized below.
Caption: Regulation of secretin release from duodenal S-cells.
Caption: Secretin's post-receptor signaling in pancreatic duct cells.
Caption: Negative feedback loop controlling duodenal pH.
Key Experimental Protocols
Understanding the physiology of secretin has been enabled by several key experimental models and assays.
In Vivo Animal Models for Secretin Release
-
Objective: To study the physiological release of secretin and its effect on pancreatic secretion in a living organism in response to various stimuli.
-
Methodology:
-
Animal Preparation: Conscious rats or dogs are surgically prepared with chronic fistulas draining bile and pancreatic juice.[14][20] This allows for the collection and measurement of pancreatic fluid and bicarbonate output. Catheters may also be placed for intraduodenal infusion of test substances and intravenous blood sampling.
-
Stimulation: After a recovery and fasting period, specific secretagogues (e.g., hydrochloric acid, sodium oleate, amino acids) are infused directly into the duodenum at controlled rates.[14][20]
-
Sample Collection: Pancreatic juice is collected in timed intervals to measure volume and bicarbonate concentration.[20] Simultaneous blood samples are drawn to measure plasma secretin concentrations.
-
Inhibition Studies: To confirm the role of endogenous secretin, specific antagonists or immunoneutralization techniques are used. For example, a bolus injection of anti-secretin serum is administered to block the action of released secretin, and the subsequent effect on pancreatic secretion is measured.[14]
-
Radioimmunoassay (RIA) for Plasma Secretin
-
Objective: To quantitatively measure the concentration of secretin in plasma samples.
-
Principle: RIA is a competitive binding assay. It relies on the competition between a known quantity of radiolabeled secretin (tracer) and the unlabeled secretin in a biological sample for a limited number of binding sites on a specific anti-secretin antibody.
-
General Protocol:
-
Standard Curve Generation: A series of standards containing known concentrations of unlabeled secretin are prepared.
-
Assay Setup: The standards and unknown plasma samples are incubated with a fixed amount of radiolabeled secretin and a limited concentration of the anti-secretin antibody.
-
Competition: During incubation, the unlabeled secretin in the samples/standards competes with the radiolabeled secretin for antibody binding sites. The higher the concentration of unlabeled secretin in the sample, the less radiolabeled secretin will be bound to the antibody.
-
Separation: The antibody-bound secretin is separated from the free (unbound) secretin (e.g., via precipitation with a second antibody or solid-phase capture).
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of secretin in the unknown samples is determined by comparing their results to the standard curve. The inability to detect changes in secretin with some stimuli may suggest the release of amounts below the assay's detection limit or the involvement of other secretin-like substances.[20]
-
Conclusion and Implications for Drug Development
The endogenous production and release of secretin are centered around the duodenal S-cell and its response to luminal acidity. This system is a classic example of hormonal regulation, featuring a potent primary stimulus, a clear negative feedback loop, and modulation by other hormones and neural pathways. For drug development professionals, understanding these mechanisms is critical. The secretin-receptor axis represents a potential therapeutic target for conditions involving pancreatic exocrine insufficiency, peptic ulcers, and certain gastrointestinal motility disorders.[21] Furthermore, given secretin's emerging roles in the central nervous system and water homeostasis, its regulatory pathways may offer novel targets for a broader range of therapeutic applications.[6][11] A thorough grasp of the data and experimental protocols outlined in this guide is essential for the preclinical and clinical development of agents that modulate this vital physiological system.
References
- 1. Secretin - Wikipedia [en.wikipedia.org]
- 2. Secretin | Description, Function, & Facts | Britannica [britannica.com]
- 3. Secretin [chemeurope.com]
- 4. pnas.org [pnas.org]
- 5. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Secretin [vivo.colostate.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. hub.hku.hk [hub.hku.hk]
- 11. Frontiers | The Central Mechanisms of Secretin in Regulating Multiple Behaviors [frontiersin.org]
- 12. What is the mechanism of Secretin? [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Role of secretin in basal and fat-stimulated pancreatic secretion in conscious rats [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. UpToDate 2018 [doctorabad.com]
- 17. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 18. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SCT secretin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. The effect of fat on secretin release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. teachmeanatomy.info [teachmeanatomy.info]
Unraveling Secretin: A Technical Guide to its Structural and Functional Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, plays a pivotal role in regulating pancreatic and biliary secretion, gastric acid production, and gastrointestinal motility.[1][2] Its biological effects are mediated through the activation of the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[3] A thorough understanding of the structural and functional domains of the secretin peptide is paramount for the rational design of novel therapeutics targeting a range of gastrointestinal and metabolic disorders. This technical guide provides an in-depth exploration of the secretin peptide's core, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways.
Structural Domains of the Secretin Peptide
The mature secretin peptide is a linear polypeptide with the following amino acid sequence in humans: His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂.[2] Its structure is characterized by distinct domains that contribute to its overall conformation and function.
Primary and Secondary Structure
Secretin is initially synthesized as a 120-amino acid precursor, prosecretin, which is then proteolytically processed to the active 27-residue peptide.[2][4] The peptide exhibits a propensity to form an α-helical conformation, particularly in a membrane-mimetic environment, with a notable helical region between residues 5 and 13.[2][5] This helical structure is crucial for its interaction with the secretin receptor.
Key Structural Regions
The secretin peptide can be broadly divided into three functional regions:
-
N-Terminal Domain (residues 1-6): This region is critical for receptor activation and biological activity.[1][5][6] Key residues such as Histidine-1 (His1), Aspartic Acid-3 (Asp3), and Phenylalanine-6 (Phe6) are essential for signal transduction.[1][7]
-
Middle Region (residues 7-16): This central part of the peptide, including the main helical segment, is involved in both receptor binding and maintaining the peptide's structural integrity.[1]
-
C-Terminal Domain (residues 17-27): This region is primarily responsible for high-affinity binding to the secretin receptor.[1][5] The C-terminus docks into a binding cleft within the N-terminal extracellular domain of the receptor.[5][6]
Functional Domains and Structure-Activity Relationships
The biological function of secretin is intricately linked to the specific roles of its amino acid residues. Structure-activity relationship (SAR) studies, particularly alanine scanning mutagenesis, have been instrumental in elucidating the contribution of each residue to receptor binding and activation.
Receptor Binding Domain
High-affinity binding of secretin to its receptor is a prerequisite for its physiological actions. The C-terminal half of the peptide plays a dominant role in this initial interaction.[1] Alanine scanning has identified several residues throughout the peptide that are critical for binding, with Leu19 and Leu23 being particularly important.[1]
Receptor Activation Domain
Following binding, the N-terminal region of secretin interacts with the transmembrane core of the receptor, leading to a conformational change and subsequent activation of intracellular signaling pathways.[5][6] His1, Gly4, Thr7, and Ser8 have been identified as key residues for initiating the biological response.[1]
Quantitative Analysis of Structure-Activity Relationships
The following table summarizes the quantitative data from a comprehensive alanine scanning mutagenesis study of rat secretin, providing insights into the relative importance of each amino acid residue for receptor binding affinity (Ki) and functional potency (EC50) in stimulating cAMP production.
| Amino Acid Position | Wild-Type Residue | Alanine Scan Ki (nM) | Fold Change in Ki | Alanine Scan EC50 (nM) | Fold Change in EC50 |
| 1 | His | 360 ± 50 | 106 | 3.5 ± 0.6 | 70 |
| 2 | Ser | 6.8 ± 0.9 | 2 | 0.08 ± 0.01 | 1.6 |
| 3 | Asp | 480 ± 70 | 141 | 0.6 ± 0.1 | 12 |
| 4 | Gly | 520 ± 80 | 153 | 3.8 ± 0.7 | 76 |
| 5 | Thr | 45 ± 6 | 13 | 0.15 ± 0.02 | 3 |
| 6 | Phe | 680 ± 90 | 200 | 0.8 ± 0.1 | 16 |
| 7 | Thr | 850 ± 120 | 250 | 4.5 ± 0.8 | 90 |
| 8 | Ser | 720 ± 100 | 212 | 5.2 ± 0.9 | 104 |
| 9 | Glu | 55 ± 8 | 16 | 1.2 ± 0.2 | 24 |
| 10 | Leu | 420 ± 60 | 124 | 2.8 ± 0.5 | 56 |
| 11 | Ser | 65 ± 9 | 19 | 0.7 ± 0.1 | 14 |
| 12 | Arg | 75 ± 10 | 22 | 0.25 ± 0.04 | 5 |
| 13 | Leu | 88 ± 12 | 26 | 0.9 ± 0.1 | 18 |
| 14 | Arg | 95 ± 13 | 28 | 0.3 ± 0.05 | 6 |
| 15 | Asp | 380 ± 50 | 112 | 1.5 ± 0.2 | 30 |
| 16 | Ser | 8.5 ± 1.2 | 2.5 | 0.1 ± 0.01 | 2 |
| 18 | Arg | 78 ± 11 | 23 | 0.35 ± 0.06 | 7 |
| 19 | Leu | 950 ± 130 | 279 | 6.5 ± 1.1 | 130 |
| 20 | Gln | 9.2 ± 1.3 | 2.7 | 0.09 ± 0.01 | 1.8 |
| 21 | Arg | 10.5 ± 1.5 | 3.1 | 0.12 ± 0.02 | 2.4 |
| 22 | Leu | 120 ± 16 | 35 | 8.2 ± 1.4 | 164 |
| 23 | Leu | 650 ± 90 | 191 | 7.5 ± 1.3 | 150 |
| 24 | Gln | 12 ± 1.7 | 3.5 | 0.15 ± 0.02 | 3 |
| 25 | Gly | 15 ± 2 | 4.4 | 0.18 ± 0.03 | 3.6 |
| 26 | Leu | 98 ± 14 | 29 | 1.8 ± 0.3 | 36 |
| 27 | Val | 110 ± 15 | 32 | 2.1 ± 0.4 | 42 |
| Native Secretin | - | 3.4 ± 0.4 | - | 0.05 ± 0.01 | - |
Data adapted from Dong et al., 2011.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structural and functional domains of the secretin peptide.
Solid-Phase Peptide Synthesis (SPPS) of Secretin
Objective: To chemically synthesize the 27-amino acid secretin peptide.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Val-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the secretin sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized secretin peptide by mass spectrometry and analytical RP-HPLC.
Alanine Scanning Mutagenesis
Objective: To systematically replace each amino acid residue of secretin with alanine to determine its contribution to receptor binding and function.
Methodology:
-
Peptide Synthesis: Synthesize a series of secretin analogs where each amino acid position (except for native alanine) is individually replaced with alanine, following the SPPS protocol described above.
-
Purification and Characterization: Purify and characterize each analog as described for the native peptide.
-
Functional Assays: Evaluate each analog in receptor binding and cell-based functional assays (see protocols below) to determine its Ki and EC50 values.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of secretin and its analogs to the secretin receptor.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human secretin receptor (CHO-SecR).
-
Radioligand Preparation: Prepare a radiolabeled secretin analog, typically [¹²⁵I-Tyr¹⁰]secretin, for use as a tracer.
-
Competition Binding: In a 96-well plate, incubate a constant concentration of the radioligand with CHO-SecR cell membranes in the presence of increasing concentrations of unlabeled competitor (native secretin or its analogs).
-
Incubation and Washing: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly wash the membranes to remove unbound radioligand.
-
Quantification: Measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[1]
Cyclic AMP (cAMP) Functional Assay
Objective: To measure the potency (EC50) of secretin and its analogs in stimulating intracellular cAMP production.
Methodology:
-
Cell Culture: Plate CHO-SecR cells in a 96-well plate and grow to near confluence.
-
Stimulation: Wash the cells and then stimulate them with increasing concentrations of secretin or its analogs for a defined period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
Signaling Pathways and Visualizations
Secretin binding to its receptor initiates a cascade of intracellular events, primarily through the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8][9] This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects of secretin.[8]
Secretin signaling pathway overview.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretin Occupies a Single Protomer of the Homodimeric Secretin Receptor Complex: INSIGHTS FROM PHOTOAFFINITY LABELING STUDIES USING DUAL SITES OF COVALENT ATTACHMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic photoaffinity labeling of native and recombinant rat pancreatic secretin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Photoaffinity labeling of pancreatic receptors | Pancreapedia [pancreapedia.org]
- 9. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Secretin Acetate in Osmoregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a peptide hormone primarily known for its role in regulating duodenal pH and pancreatic secretions, has emerged as a significant player in the complex symphony of osmoregulation. This technical guide provides an in-depth exploration of the mechanisms by which secretin acetate influences water and electrolyte homeostasis, offering valuable insights for researchers and professionals in drug development. Through a comprehensive review of existing literature, this document outlines the signaling pathways, quantitative effects, and experimental methodologies related to secretin's osmoregulatory functions.
Data Presentation: Quantitative Effects of Secretin on Osmoregulatory Parameters
The following tables summarize the quantitative data from key studies investigating the impact of secretin on various osmoregulatory parameters in both human and animal models.
Table 1: Effect of Intravenous Secretin Infusion on Renal Parameters in Healthy Humans
| Parameter | Baseline (Mean ± SE) | During Secretin Infusion (Mean ± SE) | Fold Change | Reference |
| Urine Flow (ml/min) | 1.8 ± 0.3 | 4.9 ± 0.8 | ~2.7 | [1] |
| Sodium Excretion (µmol/min) | 120 ± 20 | 350 ± 50 | ~2.9 | [1] |
| Potassium Excretion (µmol/min) | 50 ± 8 | 90 ± 15 | ~1.8 | [1] |
| Chloride Excretion (µmol/min) | 130 ± 25 | 380 ± 60 | ~2.9 | [1] |
| Bicarbonate Excretion (µmol/min) | 10 ± 2 | 80 ± 15 | ~8.0 | [1] |
Table 2: Renal Phenotype of Secretin Receptor (SCTR) Knockout Mice Compared to Wild-Type Mice
| Parameter | Wild-Type (SCTR+/+) (Mean ± SE) | SCTR Knockout (SCTR-/-) (Mean ± SE) | % Change in SCTR-/- | Reference |
| 24h Water Intake (ml) | 5.5 ± 0.3 | 8.0 ± 0.3 | +45.5% | [2] |
| 24h Urine Output (ml) | 1.7 ± 0.1 | 2.3 ± 0.1 | +35.3% | [2] |
| Urine Osmolality (mOsm/kg H2O) | 2800 ± 150 | 2200 ± 120 | -21.4% | [2] |
| Plasma Osmolality (mOsm/kg H2O) | 305 ± 5 | 315 ± 7 | +3.3% | [2] |
| Aquaporin-2 (AQP2) Protein Expression (relative units) | 1.0 ± 0.1 | 0.6 ± 0.08 | -40% | [2] |
Signaling Pathways
Secretin exerts its osmoregulatory effects through intricate signaling pathways in both the central nervous system and the kidneys. These pathways often involve the second messenger cyclic AMP (cAMP) and interactions with other key hormones.
Central Osmoregulatory Pathway of Secretin
In the central nervous system, secretin plays a crucial role in mediating the dipsogenic (thirst-inducing) and antidiuretic effects of angiotensin II (ANGII). During states of dehydration and increased plasma osmolality, ANGII stimulates the release of secretin in the hypothalamus. Secretin, in turn, acts on the paraventricular and supraoptic nuclei to potentiate the release of arginine vasopressin (AVP), a key hormone in water retention.
Renal Signaling Pathway of Secretin
In the kidney, secretin directly influences water and electrolyte transport in the collecting ducts. Secretin binds to its G-protein coupled receptor (SCTR) on the basolateral membrane of principal cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. Phosphorylated AQP2 is then translocated to the apical membrane of the collecting duct cells, increasing water reabsorption from the tubular fluid back into the bloodstream.[3]
Experimental Protocols
Understanding the role of secretin in osmoregulation has been advanced through various experimental models and protocols.
Intravenous Secretin Infusion in Human Subjects
A common protocol to investigate the renal effects of secretin in humans involves the intravenous infusion of synthetic this compound.
Protocol Outline:
-
Subject Preparation: Healthy volunteers are typically recruited and instructed to fast overnight. A baseline period is established to collect urine and blood samples for analysis of electrolytes, osmolality, and creatinine.
-
Secretin Infusion: A bolus injection of this compound (e.g., 1 CU/kg body weight) is administered intravenously, followed by a constant infusion (e.g., 1 CU/kg/hr) for a defined period (e.g., 60 minutes).
-
Sample Collection: Urine is collected at timed intervals (e.g., every 15-30 minutes) throughout the baseline, infusion, and post-infusion periods. Blood samples are drawn periodically.
-
Analysis: Urine and plasma samples are analyzed for volume, osmolality, and concentrations of sodium, potassium, chloride, and bicarbonate. Glomerular filtration rate (GFR) can be estimated from creatinine clearance.
Studies in Secretin Receptor Knockout (SCTR-/-) Mice
The use of genetically modified animal models, particularly SCTR-/- mice, has been instrumental in elucidating the specific roles of the secretin signaling pathway.
Experimental Workflow:
-
Animal Model: SCTR-/- mice and their wild-type (WT) littermates are used as experimental and control groups, respectively.
-
Baseline Measurements: Mice are housed in metabolic cages for a period to acclimatize and to collect baseline data on 24-hour water intake, urine output, and food consumption.
-
Osmotic Challenge: To investigate the response to dehydration, water is withheld for a defined period (e.g., 24 hours).
-
Sample Collection and Analysis: Following the challenge, urine and blood samples are collected. Tissues, such as the kidney and brain, may be harvested for molecular analysis.
-
Parameters Measured:
-
Urine and plasma osmolality and electrolyte concentrations.
-
Expression levels of relevant proteins (e.g., AQP2) in the kidney via Western blotting or immunohistochemistry.
-
Gene expression analysis of secretin, its receptor, and related hormones in the brain.
-
Conclusion
This compound plays a multifaceted and critical role in the regulation of water and electrolyte balance. Its actions are mediated through both central and renal pathways, often in concert with other key osmoregulatory hormones. The quantitative data and detailed signaling pathways presented in this guide underscore the importance of secretin in maintaining osmotic homeostasis. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for identifying novel therapeutic targets for a range of disorders, including those related to fluid and electrolyte imbalances. Further research into the intricate details of secretin's interactions and downstream effects will undoubtedly continue to expand our knowledge and open new avenues for clinical intervention.
References
- 1. The diuretic effect of secretin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypes Developed in Secretin Receptor-Null Mice Indicated a Role for Secretin in Regulating Renal Water Reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the transcriptional regulation of aquaporin-2 and the treatment of X-linked hereditary nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Secretin Acetate in Rodent Models of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute and chronic pancreatitis are inflammatory conditions of the pancreas with significant morbidity and mortality. Rodent models are crucial for understanding the pathophysiology of these diseases and for the preclinical evaluation of potential therapeutics. Secretin, a gastrointestinal hormone, plays a physiological role in stimulating pancreatic fluid and bicarbonate secretion. These application notes provide a detailed overview and protocols for utilizing secretin acetate in two commonly used rodent models of pancreatitis: cerulein-induced and L-arginine-induced pancreatitis.
Secretin's mechanism of action involves binding to secretin receptors on pancreatic ductal cells, which activates the adenylyl cyclase-cAMP-PKA signaling cascade. This leads to the secretion of a bicarbonate-rich fluid that may have a "flushing" effect on the pancreatic ducts, potentially clearing protein plugs and reducing inflammation. The therapeutic potential of this compound in pancreatitis is an area of active investigation.
Rodent Models of Pancreatitis
Cerulein-Induced Pancreatitis
This is a widely used, highly reproducible model that induces a mild, edematous pancreatitis resembling the early stages of the human disease.[1] Cerulein, a cholecystokinin (CCK) analogue, when administered at supramaximal doses, causes premature activation of digestive enzymes within acinar cells, leading to cellular injury and inflammation.[1]
L-Arginine-Induced Pancreatitis
Administration of high doses of the amino acid L-arginine induces a more severe, necrotizing pancreatitis. This model is characterized by extensive acinar cell death, inflammation, and systemic complications, making it suitable for studying the more severe forms of the disease.[2][3]
Data Presentation
The following tables summarize the expected outcomes in rodent models of pancreatitis and the reported effects of this compound. Note that while qualitative effects of secretin have been described, specific quantitative data, particularly for dose-response effects on serum biomarkers and histological scores, are not consistently available in the published literature.
Table 1: Effect of this compound on Key Biomarkers in Cerulein-Induced Pancreatitis in Rats
| Biomarker | Control | Cerulein-Induced Pancreatitis | Cerulein + this compound (High-Dose IV) |
| Serum Amylase | Normal | Significantly Increased[4] | Partial recovery reported[5] |
| Serum Lipase | Normal | Significantly Increased | Data not consistently reported |
| Pancreatic Edema | Absent | Present and significant[6] | Distinct lessening of edema[6] |
| Acinar Cell Vacuolization | Absent | Marked vacuolization[6] | Distinct lessening of vacuolization[6] |
| Inflammatory Cell Infiltration | Minimal | Present | Data not consistently reported |
| Acinar Cell Necrosis | Absent | Present | Data not consistently reported |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in Rodent Pancreatitis Models (Hypothetical)
No direct quantitative data on the effect of secretin on these specific cytokines in pancreatitis models was found. The following is a representation of expected trends based on the inflammatory nature of the disease.
| Cytokine | Control | Pancreatitis Model (Cerulein or L-arginine) | Pancreatitis Model + this compound |
| TNF-α (pg/mL) | Low | Significantly Increased[7][8][9] | Expected to be reduced |
| IL-1β (pg/mL) | Low | Significantly Increased[10] | Expected to be reduced |
| IL-6 (pg/mL) | Low | Significantly Increased[9][10] | Expected to be reduced |
Experimental Protocols
Protocol 1: Cerulein-Induced Pancreatitis in Rats and this compound Administration
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Cerulein (or caerulein)
-
This compound
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Collection tubes for blood and tissues
-
Formalin (10%) for tissue fixation
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week with free access to food and water. Fast the animals overnight (12-16 hours) before the experiment, with water provided ad libitum.
-
Induction of Pancreatitis:
-
Prepare a stock solution of cerulein in sterile 0.9% saline.
-
Induce pancreatitis by administering supramaximal doses of cerulein. A common protocol involves hourly intraperitoneal (i.p.) injections of cerulein (e.g., 50 µg/kg) for a total of 6-10 injections.[1]
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile 0.9% saline.
-
Intravenous (IV) Infusion: For a high-dose infusion, administer this compound intravenously. While a specific dose for pancreatitis treatment is not universally established, a study showing protective effects used a "high dose" infusion.[6][11] A starting point could be based on doses used for other purposes, such as 16 clinical units (CU) per kg per hour (approximately 4.64 µg/kg/hr) by continuous IV infusion.[12]
-
Subcutaneous (SC) Injection: Alternatively, subcutaneous injections can be administered. A dose of 100 µg/kg every 12 hours has been used in rats for studying growth effects.[13]
-
The timing of secretin administration can be concurrent with the cerulein injections or as a therapeutic intervention after the induction of pancreatitis.
-
-
Sample Collection and Analysis:
-
Sacrifice animals at a predetermined time point (e.g., 6, 12, or 24 hours after the first cerulein injection).
-
Collect blood via cardiac puncture for serum analysis of amylase and lipase.
-
Harvest the pancreas, weigh it, and fix a portion in 10% formalin for histological examination. Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., cytokine measurement).
-
-
Histological Evaluation:
-
Embed the formalin-fixed pancreatic tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the slides for edema, inflammatory cell infiltration, and acinar cell necrosis using a standardized scoring system (e.g., Schmidt score).[14]
-
Protocol 2: L-Arginine-Induced Pancreatitis in Mice and this compound Administration
Materials:
-
Male C57BL/6 or ICR mice (8-12 weeks old)
-
L-arginine hydrochloride
-
This compound
-
Sterile 0.9% saline
-
Anesthesia
-
Collection tubes
-
Formalin (10%)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. Fasting is not always required for this model.
-
Induction of Pancreatitis:
-
Prepare a fresh solution of L-arginine in sterile 0.9% saline and adjust the pH to 7.0.
-
Induce pancreatitis by administering two intraperitoneal (i.p.) injections of L-arginine (e.g., 4 g/kg each) given one hour apart.[15]
-
-
This compound Administration:
-
Administer this compound via intravenous or subcutaneous routes as described in Protocol 1. The dosage may need to be adjusted for mice.
-
-
Sample Collection and Analysis:
-
The peak of pancreatic injury in this model is typically around 72 hours post-induction.[15]
-
Collect blood and pancreas samples as described in Protocol 1 for biochemical and histological analysis.
-
-
Histological Evaluation:
-
Perform H&E staining and histological scoring as described in Protocol 1.
-
Visualizations
Signaling Pathway
References
- 1. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 2. L-arginine-induced experimental acute pancreatitis | Pancreapedia [pancreapedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cerulein-induced acute pancreatitis in the rat. Study of pancreatic secretion and plasma VIP and secretin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of secretin on pancreatic juice proteins in caerulein-induced acute pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial restoration of pancreatic function by exogenous secretin in rats with ceruletide-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic stress sensitizes rats to pancreatitis induced by cerulein: Role of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Severe Acute Pancreatitis Mouse Model Transited from Mild Symptoms Induced by a “Two-Hit” Strategy with L-Arginine | MDPI [mdpi.com]
- 9. Expression of tumor necrosis factor-alpha, interleukin-6, and interferon-gamma in spontaneous chronic pancreatitis in the WBN/Kob rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective effects of exogenous secretin on ceruletide-induced acute pancreatitis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vivo stimulation of rat pancreatic acinar cells by infusion of secretin. I. Changes in enzyme content, pancreatic fine structure and total rate of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of secretin on growth of stomach, small intestine, and pancreas of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Duration of injury correlates with necrosis in caerulein-induced experimental acute pancreatitis: implications for pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a new mouse model of acute pancreatitis induced by administration of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP), a non-invasive imaging technique for the functional and morphological assessment of the pancreaticobiliary system. This document details the underlying principles, applications in research and drug development, and standardized protocols for its implementation.
Principle of the Method
Secretin-enhanced MRCP (S-MRCP) is a dynamic imaging modality that builds upon standard MRCP by incorporating the physiological effects of the hormone secretin.[1][2] Secretin, a 27-amino acid polypeptide, is naturally released by S-cells in the duodenum in response to acidic chyme.[3][4] Its primary physiological action is to stimulate pancreatic ductal epithelial cells to secrete a large volume of bicarbonate-rich fluid.[3][5][6][7]
This induced fluid secretion increases the volume and pressure within the pancreatic ductal system, leading to temporary ductal distension.[3][5] By using heavily T2-weighted MRI sequences, which are highly sensitive to static or slow-moving fluids, S-MRCP allows for enhanced visualization of the entire pancreatic duct, including the main duct and side branches, which may be poorly visualized on conventional MRCP.[1][2] Furthermore, the dynamic nature of the examination enables the assessment of pancreatic exocrine function by observing the flow of pancreatic juice into the duodenum.[5][8]
Applications in Research and Drug Development
S-MRCP serves as a powerful tool for both basic science research and clinical drug development, offering objective, quantifiable endpoints.
-
Assessment of Pancreatic Exocrine Function: S-MRCP provides a non-invasive method to evaluate pancreatic exocrine reserve by quantifying the volume and rate of fluid secretion into the duodenum.[5][8][9] This is critical for studying diseases like chronic pancreatitis and for evaluating the impact of new therapeutics on pancreatic function.[2]
-
Drug-Induced Pancreatic Injury: The technique can be employed in preclinical and clinical studies to assess potential drug-induced pancreatic toxicity by detecting subtle changes in ductal morphology or exocrine output.
-
Evaluating Novel Pancreatic Therapies: For drugs aimed at improving pancreatic function (e.g., in cystic fibrosis or chronic pancreatitis), S-MRCP can serve as a primary endpoint to demonstrate efficacy by measuring changes in ductal compliance and duodenal filling.[10][11]
-
Anatomical and Functional Phenotyping: In genetic research or preclinical model development, S-MRCP can characterize the pancreatic phenotype, identifying subtle ductal abnormalities, congenital variants like pancreas divisum, or functional deficits.[5]
-
Sphincter of Oddi Dysfunction (SOD) Assessment: S-MRCP can aid in the non-invasive evaluation of SOD by demonstrating delayed drainage and prolonged distension of the pancreatic duct after secretin stimulation.[12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the secretin signaling pathway that mediates pancreatic fluid secretion and the general experimental workflow for an S-MRCP study.
References
- 1. Secretin-stimulated MR cholangiopancreatography: spectrum of findings in pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedradiology.com [appliedradiology.com]
- 3. The clinical value of secretin-enhanced MRCP in the functional and morphological assessment of pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secretin-Enhanced MRCP: How and Why—AJR Expert Panel Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRI and S-MRCP findings in patients with suspected chronic pancreatitis: correlation with endoscopic pancreatic function testing (ePFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of pancreatic exocrine function with secretin-enhanced magnetic resonance cholangiopancreatography: normal values and short-term effects of pancreatic duct drainage procedures in chronic pancreatitis. Initial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. mrimaster.com [mrimaster.com]
- 9. Role of Secretin-Enhanced Magnetic Resonance Cholangiopancreatography in the Evaluation of Patients Following Pancreatojejunostomy - Journal of Clinical Imaging Science [clinicalimagingscience.org]
- 10. researchgate.net [researchgate.net]
- 11. pancreapedia.org [pancreapedia.org]
- 12. ajronline.org [ajronline.org]
Application Notes and Protocols for Measuring Pancreatic Fluid Output Following Secretin Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the measurement of pancreatic fluid output in response to secretin stimulation, a critical tool in assessing exocrine pancreatic function. This document is intended to guide researchers, scientists, and drug development professionals in the standardized application of this methodology for both clinical and research purposes.
Introduction
The secretin stimulation test is the gold standard for evaluating pancreatic exocrine function, specifically the capacity of pancreatic ductal cells to secrete bicarbonate and fluid.[1] Secretin, a hormone released by the small intestine, potently stimulates the pancreas to produce a large volume of bicarbonate-rich fluid.[2][3] This physiological response is crucial for neutralizing gastric acid in the duodenum, creating an optimal pH for digestive enzyme activity.[2][3][4] Measurement of the volume and composition of pancreatic secretions after intravenous administration of synthetic secretin provides a direct assessment of pancreatic ductal function.[1] Impaired pancreatic fluid and bicarbonate output are hallmarks of pancreatic exocrine insufficiency, commonly associated with conditions such as chronic pancreatitis, cystic fibrosis, and pancreatic cancer.[2][5]
Principle of the Method
The protocol is based on the direct collection of pancreatic fluid from the duodenum following intravenous administration of synthetic human secretin. The collected fluid is then analyzed for key parameters, including total volume, flow rate, and bicarbonate concentration. A diminished response to secretin stimulation is indicative of pancreatic exocrine insufficiency. The two primary methods for fluid collection are the traditional Dreiling tube method and the more contemporary endoscopic pancreatic function test (ePFT).
Experimental Protocols
-
Fasting: Subjects should fast for a minimum of 12 hours prior to the procedure to ensure a baseline state and minimize endogenous pancreatic stimulation.[6]
-
Medication Review: Medications that may interfere with pancreatic secretion, such as proton pump inhibitors and antacids, should be discontinued for an appropriate period before the test (e.g., 72 hours for antacids, two weeks for proton pump inhibitors).[6]
-
Informed Consent: A thorough explanation of the procedure, including potential risks and benefits, should be provided to the subject, and informed consent must be obtained.
The ePFT is a widely used method that involves the collection of pancreatic fluid through the suction channel of an endoscope.[1]
Materials:
-
Standard upper endoscope
-
Fluid collection trap
-
Suction source
-
Synthetic human secretin (e.g., ChiRhoStim®)
-
Syringes and intravenous access materials
-
Ice bath
-
Sterile collection tubes
Procedure:
-
Sedation and Endoscopy: Administer appropriate sedation to the subject. Introduce the endoscope orally and advance it into the stomach.
-
Gastric Aspiration: Thoroughly aspirate all gastric fluid to prevent contamination of the duodenal aspirates.[1][7]
-
Duodenal Intubation: Advance the endoscope into the second portion of the duodenum.[7]
-
Baseline Fluid Collection: Aspirate and discard any residual duodenal fluid.[7]
-
Secretin Administration: Administer synthetic human secretin as an intravenous bolus at a dose of 0.2 mcg/kg body weight.[1]
-
Timed Fluid Collection: Collect duodenal fluid aspirates into a fluid collection trap at specific time intervals post-secretin administration. Common collection time points are 15, 30, 45, and 60 minutes.[1]
-
Sample Handling: For each collection, aspirate 5-10 mL of fluid.[1] Immediately place the collected samples on ice to minimize protein degradation.[8]
-
Sample Processing: Aliquot the samples for analysis of bicarbonate concentration and any other desired parameters. Samples for proteomic analysis should be handled according to specific protocols to prevent autodigestion.
This traditional method utilizes a double-lumen tube for separate aspiration of gastric and duodenal contents.
Materials:
-
Dreiling tube (double-lumen gastroduodenal tube)
-
Fluoroscopy or endoscopic guidance for tube placement
-
Suction source
-
Synthetic human secretin
-
Syringes and intravenous access materials
-
Ice bath
-
Sterile collection tubes
Procedure:
-
Tube Placement: The Dreiling tube is inserted through the nose or mouth and advanced into the stomach.[2] Under fluoroscopic or endoscopic guidance, the distal end of the tube is positioned in the duodenum past the ligament of Treitz.[1] The proximal port aspirates gastric contents, while the distal port collects duodenal fluid.[1]
-
Baseline Collection: Aspirate and discard gastric and duodenal contents for a baseline period.
-
Secretin Administration: Administer synthetic human secretin intravenously at a dose of 0.2 mcg/kg body weight.
-
Timed Fluid Collection: Collect duodenal aspirates continuously or at timed intervals (e.g., every 10-15 minutes) for a total of 60 to 80 minutes.[5]
-
Sample Handling and Processing: Handle and process the collected samples as described in the ePFT protocol.
Data Presentation and Interpretation
Quantitative data from the secretin stimulation test should be systematically recorded and analyzed. The following tables provide reference values for key parameters in healthy subjects and patients with chronic pancreatitis.
Table 1: Pancreatic Fluid Bicarbonate Concentration after Secretin Stimulation
| Subject Group | Peak Bicarbonate Concentration (mmol/L) | Reference |
| Healthy Volunteers | > 80 | [1] |
| Patients with Chronic Pancreatitis | < 80 | [1] |
| Healthy Subjects (Mean ± SD) | 108 ± (not specified) | [7] |
| Patients with EUS Score <5 for CP | 90 ± (not specified) | [7] |
| Patients with EUS Score ≥5 for CP | 72 ± (not specified) | [7] |
Table 2: Pancreatic Fluid Volume and Flow Rate after Secretin Stimulation
| Subject Group | Total Volume (mL) (Mean ± SD) | Pancreatic Flow Rate (mL/min) (Mean ± SD) | Reference |
| Healthy Volunteers | 269 ± 106 | 8.18 ± 1.11 | [9][10] |
| Patients with Chronic Pancreatitis (Clinically Defined) | 203 ± 109 | - | [9] |
| Mild Chronic Pancreatitis | - | 7.27 ± 2.04 | [10] |
| Moderate Chronic Pancreatitis | - | 4.98 ± 2.57 | [10] |
| Advanced Chronic Pancreatitis | - | 4.13 ± 1.83 | [10] |
Visualizations
Caption: Workflow for the secretin stimulation test.
Caption: Secretin signaling cascade in pancreatic ductal cells.
Conclusion
The secretin stimulation test remains an invaluable method for the quantitative assessment of pancreatic exocrine function. The detailed protocols and reference data provided herein are intended to support the standardized application of this test in research and drug development. Adherence to these protocols will enhance the reproducibility and comparability of data across different studies and institutions, ultimately advancing our understanding and treatment of pancreatic disorders.
References
- 1. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 3. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Pancreatic Bicarbonate Secretion | Pancreapedia [pancreapedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 7. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The significance of the volume of pancreatic juice measured at secretin stimulation testing: a single-center evaluation of 224 classical secretin stimulation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of pancreatic exocrine function of chronic pancreatitis with secretin-enhanced MRCP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Secretin Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The secretin receptor (SCTR) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including pancreatic and biliary secretion, gastric acid secretion, and water homeostasis.[1][2] Its involvement in these pathways makes it a significant target for drug discovery and development, particularly for gastrointestinal and renal disorders.[3] This document provides detailed application notes and protocols for a range of in vitro cell-based assays designed to characterize the activity of the secretin receptor. These assays are essential for identifying and characterizing novel agonists, antagonists, and allosteric modulators of the SCTR.
The primary signaling pathway activated by the secretin receptor is the Gαs-protein-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4] The receptor can also couple to Gαq proteins, resulting in the mobilization of intracellular calcium.[3] Additionally, like many GPCRs, SCTR activation can lead to the recruitment of β-arrestin, a key protein in receptor desensitization and signaling.[3]
This guide details protocols for the following key assays:
-
cAMP Accumulation Assays: To quantify the primary Gαs-mediated signaling.
-
Calcium Mobilization Assays: To measure Gαq-mediated signaling.
-
β-Arrestin Translocation Assays: To assess receptor desensitization and β-arrestin-mediated signaling.
-
Reporter Gene Assays: A versatile method to measure transcriptional activation downstream of receptor signaling.
Signaling Pathways
The activation of the secretin receptor by its endogenous ligand, secretin, initiates a cascade of intracellular events. The two primary signaling pathways are depicted below.
Caption: Secretin receptor signaling pathways.
Data Presentation
The following tables summarize quantitative data for various secretin receptor agonists and antagonists obtained from different in vitro assays.
Table 1: Agonist Potency (EC₅₀) at the Human Secretin Receptor
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| Human Secretin | cAMP Accumulation | CHO cells | 0.2 - 0.5 | [5] |
| Human Secretin | cAMP GloSensor | U2OS-SCTR | 0.0012 ± 0.0003 | [3] |
| Human Secretin | β-arrestin2-GFP Translocation | U2OS-SCTR/β-arr2-GFP | 3.26 ± 0.80 | [3][6] |
| Human Secretin | Calcium Mobilization | CHO-K1/SCTR/Gα15 | 9.6 | [7] |
| Secretin-IDCC | β-arrestin2-GFP Translocation | U2OS-SCTR/β-arr2-GFP | 3.02 ± 0.12 | [6] |
| Secretin-IDCC | Ligand Internalization | U2OS-SCTR/β-arr2-GFP | 1.45 ± 0.54 | [6] |
| Ala⁶-secretin | β-arrestin2-GFP Translocation | U2OS-SCTR/β-arr2-GFP | 155.2 ± 30.8 | [6] |
| Biotinylated Human Secretin | cAMP Accumulation | CHO cells | 0.2 - 0.5 | [5] |
| Biotinylated Human Secretin | Extracellular Acidification | CHO cells | 0.1 | [5] |
| Peptide 144 | cAMP GloSensor | U2OS-SCTR | ~30 | [3] |
| Peptide 117 | cAMP GloSensor | U2OS-SCTR | ~30 | [3] |
| Peptide 122 | cAMP GloSensor | U2OS-SCTR | ~30 | [3] |
Table 2: Antagonist Potency (IC₅₀) at the Human Secretin Receptor
| Compound | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| Human Secretin | Radioligand Competition Binding | U2OS-SCTR membranes | 0.325 | [8] |
| Rat Secretin | Radioligand Competition Binding | U2OS-SCTR membranes | 1.231 | [8] |
| Peptide 136 | Radioligand Competition Binding | U2OS-SCTR membranes | 2472 | [8] |
| Peptide 143 | Radioligand Competition Binding | U2OS-SCTR membranes | 963 | [8] |
| Peptide 144 | Radioligand Competition Binding | U2OS-SCTR membranes | 304 | [8] |
Experimental Protocols
cAMP Accumulation Assay
This assay directly measures the production of intracellular cAMP following receptor activation.
References
- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. mdpi.com [mdpi.com]
- 4. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time evaluation of human secretin receptor activity using cytosensor microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Secretin Acetate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of secretin acetate in in vivo research studies. The following sections summarize recommended dosages, administration routes, and experimental protocols derived from peer-reviewed literature.
Introduction
This compound is a synthetic peptide hormone identical to endogenous secretin. It is a crucial regulator of pancreatic and biliary secretion and has emerging roles in metabolism and feeding behavior.[1] In in vivo studies, this compound is used to investigate pancreatic function, cholangiocyte biology, metabolic regulation, and as a diagnostic tool.[2][3][4] Its primary action is mediated through the secretin receptor (SCTR), a G-protein coupled receptor.[1]
Data Presentation: Dosage and Administration
The following tables summarize dosages and administration routes of this compound used in various in vivo studies across different animal models. It is crucial to note that optimal dosage can vary depending on the animal model, the specific research question, and the formulation of this compound.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Dosage | Administration Route | Vehicle/Formulation | Key Application/Observed Effect | Reference |
| Rat | 4.64 µg/kg/h | Intravenous (IV) Infusion | Not specified | Stimulation of pancreatic enzyme discharge. | [5] |
| Rat | 12.5 µg/kg (every 8h for 10 days) | Subcutaneous (SC) | Depot carrier | Trophic effect on the pancreas; increased protein and bicarbonate output. | [6] |
| Mouse | 0.5 mg/kg | Intraperitoneal (IP) | Not specified | Acute stimulation of lipolysis. | [7] |
Table 2: this compound Dosage and Administration in Other Animal Models
| Animal Model | Dosage | Administration Route | Vehicle/Formulation | Key Application/Observed Effect | Reference |
| Dog | 12.5 - 1600 ng/kg | Intravenous (IV) Bolus | 0.15 M NaCl with 0.1% dog albumin | Stimulation of pancreatic bicarbonate secretion. | [8] |
| Dog | 2.45 pmol/kg/h | Intravenous (IV) Infusion | Not specified | Mimics postprandial plasma secretin levels; potentiates CCK-stimulated bicarbonate secretion. | [9] |
Experimental Protocols
General Preparation and Handling of this compound
This compound is typically supplied as a lyophilized powder and should be stored at -20°C.[1]
-
Reconstitution: Reconstitute the lyophilized powder immediately before use. A common vehicle for reconstitution is sterile 0.9% sodium chloride (NaCl) solution.
-
Formulation with Albumin: For dilute solutions of secretin, the addition of albumin (e.g., 0.1% bovine serum albumin or species-specific albumin) to the vehicle is recommended to prevent adsorption of the peptide to glass or plastic surfaces and to preserve its biological activity.[8]
Protocol for Intravenous Administration in Rodents
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
Fast animals overnight (12-16 hours) with free access to water. This is particularly important for studies involving pancreatic secretion or metabolic measurements.
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) as per approved institutional animal care and use committee (IACUC) protocols.
-
For intravenous infusion, catheterize a suitable vein (e.g., tail vein, jugular vein) using standard surgical procedures.
-
-
This compound Administration:
-
Bolus Injection: Dissolve this compound in the chosen vehicle to the desired concentration. Inject the solution slowly over 1 minute.
-
Continuous Infusion: Use a syringe pump for precise and continuous delivery of the this compound solution through the catheter. The infusion rate should be calculated based on the desired dosage and the animal's body weight.
-
-
Sample Collection and Analysis:
-
Pancreatic Juice Collection: For studies on pancreatic secretion, the pancreatic duct can be cannulated to collect pancreatic juice. The volume and bicarbonate concentration of the collected juice are then measured.
-
Blood Sampling: Blood samples can be collected at various time points to measure plasma levels of hormones (e.g., insulin, glucagon), metabolites (e.g., glucose, free fatty acids), or secretin itself.
-
Tissue Harvesting: At the end of the experiment, tissues of interest (e.g., pancreas, liver, adipose tissue) can be harvested for further analysis (e.g., histology, gene expression, protein analysis).
-
Visualization of Pathways and Workflows
Secretin Signaling Pathway
Secretin initiates its physiological effects by binding to the secretin receptor (SCTR), a class B G-protein-coupled receptor. This binding activates the Gs alpha subunit of the associated G-protein, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to the cellular response, such as the secretion of bicarbonate ions from pancreatic ductal cells.
References
- 1. Lipase synthesis in the rat pancreas is regulated by secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Secretin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. In-vivo stimulation of rat pancreatic acinar cells by infusion of secretin. I. Changes in enzyme content, pancreatic fine structure and total rate of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreatic secretion in rats after chronic treatment with secretin plus caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipolytic actions of secretin in mouse adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of adding albumin to solutions of secretin on pancreatic volume and bicarbonate response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiating effect of secretin on cholecystokinin-stimulated pancreatic secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Secretin Acetate Solutions for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion, as well as gastric acid inhibition.[1][2][3] Its synthetic counterpart, secretin acetate, is a vital tool in various research applications, from studying pancreatic function to investigating its neurological roles.[4][5] Proper preparation of this compound solutions is critical to ensure experimental reproducibility and validity. This document provides detailed protocols for the reconstitution, handling, and storage of this compound solutions for research use, along with a summary of its physicochemical properties and an overview of its primary signaling pathway.
Physicochemical Properties and Storage
This compound is typically supplied as a sterile, white, lyophilized powder.[6][7] Understanding its fundamental properties is key to its effective use in research.
Table 1: Physicochemical Properties of Human this compound
| Property | Value | Reference |
| Molecular Formula | C130H220N44O41 | [6][7] |
| Molecular Weight | 3055.41 Da | [4][6][7] |
| Amino Acid Sequence | H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 | [6][7] |
| Appearance | Sterile Filtered White lyophilized (freeze-dried) powder | [6][7] |
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Recommendations | Reference |
| Lyophilized Powder | -20°C or below | Stable for extended periods (years) | Store desiccated and protected from light. Stable for up to 3 weeks at room temperature. | [6][7][8] |
| Reconstituted Solution | 2-8°C | 2-7 days | For short-term use. | [6][7] |
| Reconstituted Solution | -20°C or below | For future use | For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA) and aliquot to prevent freeze-thaw cycles. | [6][7] |
Experimental Protocols
Reconstitution of Lyophilized this compound
The choice of solvent for reconstitution depends on the intended application. It is recommended to start with a concentrated stock solution that can be further diluted.
Materials:
-
Lyophilized this compound vial
-
Sterile, pyrogen-free solvent:
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-protein-binding tips
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a sterile technique, add the desired volume of the chosen solvent to the vial. It is recommended to reconstitute to a concentration of not less than 100 µg/mL to ensure solubility.[6][7] For example, to prepare a 1 mg/mL stock solution from a 1 mg vial, add 1 mL of solvent. For a 16 mcg vial, adding 8 mL of Normal Saline yields a concentration of 2 mcg/mL.[3][8]
-
Dissolution: Gently swirl or rock the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing, which can cause peptide degradation or aggregation.[8]
-
Aliquoting and Storage: For long-term storage, it is advisable to aliquot the reconstituted solution into smaller, single-use volumes in low-protein-binding polypropylene tubes. Store aliquots at -20°C or below.[6][7]
Preparation of Working Solutions for In Vitro Studies
For cell culture experiments, the concentrated stock solution should be diluted to the final working concentration in the appropriate cell culture medium.
Protocol:
-
Thawing: Thaw a frozen aliquot of the this compound stock solution rapidly at room temperature or in a cool water bath.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentration. It is good practice to prepare fresh dilutions for each experiment.
-
Concentration Range: The optimal concentration for in vitro studies is cell-type dependent and should be determined empirically through dose-response experiments. A starting point for such experiments can be guided by concentrations used in similar published studies.
Preparation of Solutions for In Vivo Administration
For animal studies, this compound is typically administered via intravenous (IV) injection.
Protocol:
-
Reconstitution: Reconstitute the lyophilized powder in sterile 0.9% Sodium Chloride Injection (Normal Saline) to a suitable concentration for injection.[3][8]
-
Dosage Calculation: The typical diagnostic dose in humans is between 0.2 mcg/kg and 0.4 mcg/kg of body weight, administered as a slow IV injection over one minute.[6][8] This dosage can be used as a starting point for designing animal studies, with adjustments made based on the animal model and experimental goals.
-
Administration: Administer the solution via the desired route (e.g., intravenous injection).
Secretin Signaling Pathway
Secretin exerts its effects by binding to the secretin receptor (SCTR), a member of the G protein-coupled receptor (GPCR) family.[1][11][12] The primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][12]
Caption: Secretin signaling cascade.
Experimental Workflow for Solution Preparation
The following diagram illustrates a typical workflow for preparing this compound solutions for experimental use.
Caption: this compound solution preparation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ChiRhoStim® this compound, Human 16 mcg - McKesson [mms.mckesson.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. The preparation of secretin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secretin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Secretin Acetate as a Tool for Studying Ductal Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secretin, a peptide hormone produced by S-cells in the duodenum, plays a crucial role in regulating the pH of the small intestine. It primarily acts on ductal cells in the pancreas and liver to stimulate the secretion of a bicarbonate-rich fluid.[1][2] Secretin acetate, a synthetic form of this hormone, serves as a valuable tool for researchers studying the physiology and pathophysiology of these ductal systems. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of pancreatic and biliary ductal cell biology.
Mechanism of Action
Secretin exerts its effects by binding to the secretin receptor (SCTR), a G-protein coupled receptor (GPCR) located on the basolateral membrane of ductal epithelial cells.[3][4][5] This binding event triggers a signaling cascade that is fundamental to ductal secretion.
Signaling Pathway
The primary signaling pathway activated by secretin in ductal cells is the cyclic adenosine monophosphate (cAMP) pathway.[1][3][4] Upon binding of secretin to its receptor, the associated Gαs subunit of the G-protein is activated. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel.[3][4] The opening of CFTR allows for the efflux of chloride ions into the ductal lumen. This luminal chloride is then exchanged for bicarbonate ions (HCO3-) via the apical Cl-/HCO3- exchanger. The net result is the secretion of a bicarbonate-rich fluid into the duct. Water follows osmotically, leading to the production of a large volume of alkaline fluid.
References
- 1. Isolation, culture and genetic manipulation of mouse pancreatic ductal cells | Springer Nature Experiments [experiments.springernature.com]
- 2. droracle.ai [droracle.ai]
- 3. An improved method for the isolation and culture of rat pancreatic ductal epithelial cells - Chang - Annals of Translational Medicine [atm.amegroups.org]
- 4. An improved method for the isolation and culture of rat pancreatic ductal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MR Pancreas W/WO with MRCP BODY and Secretin Protocol - Adult and Peds | OHSU [ohsu.edu]
Application of Secretin Acetate in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating physiological processes in several organs, including the pancreas, liver, and small intestine. It exerts its effects by binding to the secretin receptor (SCTR), a G protein-coupled receptor, which primarily signals through the cyclic AMP (cAMP) pathway. In recent years, organoid technology has emerged as a powerful tool for disease modeling, drug discovery, and regenerative medicine. The application of secretin acetate, a synthetic form of secretin, in organoid culture systems allows for the functional assessment and manipulation of these miniature organs, providing valuable insights into both normal physiology and disease states.
This document provides detailed application notes and protocols for the use of this compound in cholangiocyte, pancreatic, and intestinal organoid cultures.
Mechanism of Action: The Secretin Signaling Pathway
Secretin initiates a signaling cascade that is pivotal for the function of various epithelial tissues. Understanding this pathway is key to interpreting the effects of this compound in organoid systems.
The binding of secretin to its receptor (SCTR) on the basolateral membrane of epithelial cells activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel responsible for chloride and bicarbonate secretion into the lumen. This ion movement drives water secretion, leading to fluid accumulation and luminal swelling in organoids.
Figure 1: Secretin Signaling Pathway. This diagram illustrates the cascade initiated by secretin binding to its receptor, leading to ion and water secretion.
I. Application in Cholangiocyte Organoids
Cholangiocyte organoids, derived from bile duct epithelial cells, are invaluable for studying cholangiopathies such as Primary Sclerosing Cholangitis (PSC), Polycystic Liver Disease (PLD), and Cystic Fibrosis-associated liver disease.[1][2] Secretin stimulation is a key functional assay for these organoids, as it recapitulates the in vivo physiological response of bile ducts.[2]
Application Note: Functional Assessment and Disease Modeling
This compound is used to induce swelling in cholangiocyte organoids, a process dependent on functional CFTR channels. This "swelling assay" serves as a robust method to:
-
Assess organoid maturity and functionality: A positive swelling response indicates the presence of mature, functional cholangiocytes with an intact secretin signaling pathway. Notably, cholangiocyte organoids cultured in non-canonical Wnt-stimulating conditions exhibit a superior response to secretin compared to those grown in canonical Wnt conditions.[2]
-
Model diseases of the bile duct: In organoids derived from patients with PLD, secretin can be used to induce cyst formation, mimicking the disease phenotype.[3] This model can then be used to screen for drugs that inhibit cyst growth.
-
Evaluate drug efficacy: For diseases like cystic fibrosis where CFTR function is impaired, the secretin-induced swelling assay can be used to test the efficacy of CFTR-modulating drugs.
Quantitative Data
| Parameter | Value | Organoid Type | Reference |
| Organoid Swelling | 2.21 ± 0.48 fold change in diameter | Bile-derived cholangiocyte organoids (ncBCOs) | Roos et al., 2021 |
Experimental Protocol: Secretin-Induced Swelling Assay for Cholangiocyte Organoids
This protocol is adapted from Roos et al., 2021.
Materials:
-
Mature cholangiocyte organoids cultured in Matrigel® domes
-
Culture medium (e.g., non-canonical Wnt-stimulating medium)
-
This compound (porcine, molecular weight approx. 3055.41 g/mol )
-
Calcein-AM
-
Confocal microscope with live-cell imaging capabilities
Workflow:
Figure 2: Workflow for Cholangiocyte Organoid Swelling Assay.
Procedure:
-
Preparation:
-
Culture cholangiocyte organoids until they form mature cystic structures.
-
Prepare a 1 mM stock solution of this compound in sterile water or PBS. A 10 µM working solution can be prepared by diluting the stock solution in culture medium. Note: Based on a molecular weight of 3055.41 g/mol for porcine this compound, a 10 µM solution is approximately 30.55 µg/mL.
-
-
Staining:
-
Incubate the organoids with 3 µM Calcein-AM in culture medium for 30 minutes at 37°C to fluorescently label viable cells.
-
-
Stimulation and Imaging:
-
Replace the staining solution with pre-warmed culture medium containing 10 µM this compound.
-
Immediately begin live-cell imaging using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Capture images at regular intervals (e.g., every 5-10 minutes) for up to 120 minutes.
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area or diameter of the organoids at each time point.
-
Normalize the measurements to the initial size at time 0.
-
Plot the relative increase in size over time to generate swelling curves.
-
II. Application in Pancreatic Organoids
Pancreatic organoids, particularly those derived from ductal cells, are critical for studying pancreatic diseases like pancreatitis, pancreatic cancer, and cystic fibrosis. Secretin is the primary physiological stimulus for fluid and bicarbonate secretion from pancreatic ducts, making it an essential tool for functional studies of these organoids.
Application Note: Assessing Ductal Function and Disease Modeling
In pancreatic ductal organoids, this compound can be used to:
-
Evaluate ion transport and fluid secretion: The primary application is to assess the function of the pancreatic ductal epithelium. Secretin stimulation should lead to fluid secretion into the organoid lumen, causing them to swell. This can be measured by changes in organoid size or by using more sophisticated techniques like Ussing chamber analysis of organoid-derived monolayers to measure ion transport directly.
-
Model pancreatitis: By treating pancreatic organoids with caerulein to induce a pancreatitis-like state, the response to secretin can be evaluated to understand how ductal function is impaired in this disease.
-
Investigate cystic fibrosis: Similar to other organoid types, pancreatic organoids from CF patients can be used in secretin-induced swelling assays to test the efficacy of CFTR modulators.
Quantitative Data
Currently, specific quantitative data on the dose-response of pancreatic organoids to this compound is limited in the literature. However, studies have shown that secretin at concentrations around 100 nM (approximately 0.3 µg/mL) can stimulate anion secretion in pancreatic ductal organoid-derived monolayers.
Experimental Protocol: Functional Assessment of Pancreatic Ductal Organoids
Materials:
-
Mature pancreatic ductal organoids
-
Culture medium
-
This compound
-
Brightfield or confocal microscope
Workflow:
Figure 3: Workflow for Functional Assessment of Pancreatic Organoids.
Procedure (Organoid Swelling):
-
Preparation:
-
Culture pancreatic ductal organoids until they form well-defined cystic structures.
-
Prepare a working solution of this compound in culture medium. A concentration range of 1-100 nM (approximately 3 ng/mL to 0.3 µg/mL) is a good starting point for dose-response experiments.
-
-
Stimulation and Imaging:
-
Replace the culture medium with the secretin-containing medium.
-
Monitor the organoids using brightfield or confocal microscopy over several hours.
-
-
Analysis:
-
Quantify the change in organoid size over time as described for cholangiocyte organoids.
-
III. Application in Intestinal Organoids
Intestinal organoids, which recapitulate the crypt-villus architecture of the intestine, are widely used to study intestinal development, nutrient absorption, and diseases like inflammatory bowel disease and colorectal cancer. Secretin in this context is particularly relevant for studying the function of enteroendocrine cells and for assays involving CFTR-mediated fluid secretion.
Application Note: Studying Enteroendocrine Cell Function and CFTR Activity
This compound can be applied to intestinal organoid cultures to:
-
Promote differentiation of specific cell types: Studies have shown that stimulation with factors that modulate the BMP signaling pathway, in conjunction with other differentiation cues, can enrich for secretin-producing S-cells in intestinal organoids.
-
Assess CFTR-dependent fluid secretion: The forskolin-induced swelling (FIS) assay is a standard method to assess CFTR function in intestinal organoids. While forskolin directly activates adenylyl cyclase, secretin can be used as a more physiological upstream stimulus of the same pathway. This is particularly useful for studying the integrity of the entire secretin signaling cascade, from receptor to ion channel.
-
Drug screening for gastrointestinal disorders: For diseases characterized by altered fluid secretion, such as secretory diarrheas or cystic fibrosis, intestinal organoids provide a platform to screen for compounds that modulate secretin-induced fluid transport.
Quantitative Data
Specific quantitative data on the direct effects of this compound on intestinal organoid budding or differentiation is an area of active research. The primary quantitative application remains the CFTR-dependent swelling assay.
Experimental Protocol: Secretin-Stimulated Fluid Secretion in Intestinal Organoids
This protocol is analogous to the forskolin-induced swelling assay, but with secretin as the stimulus.
Materials:
-
Mature intestinal organoids
-
Culture medium
-
This compound
-
Brightfield or confocal microscope
Workflow:
Figure 4: Workflow for Intestinal Organoid Fluid Secretion Assay.
Procedure:
-
Preparation:
-
Culture intestinal organoids until they have developed clear crypt-villus domains and a central lumen.
-
Prepare a working solution of this compound in culture medium. A starting concentration of 10-100 nM can be used.
-
-
Stimulation and Imaging:
-
Gently replace the existing medium with the secretin-containing medium.
-
Immediately begin time-lapse imaging to capture the dynamics of luminal swelling.
-
-
Analysis:
-
Quantify the change in the cross-sectional area of the lumen over time. An increase in luminal area indicates successful fluid secretion.
-
Conclusion
This compound is a valuable tool for the functional characterization of cholangiocyte, pancreatic, and intestinal organoids. Its ability to stimulate a physiologically relevant signaling pathway allows for robust assays to assess organoid maturity, model diseases, and screen for therapeutic compounds. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their organoid-based research, paving the way for new discoveries in gastrointestinal and liver biology and pathology.
References
Application Notes and Protocols for Radiolabeling Secretin Acetate for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of secretin acetate with Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) for use in positron emission tomography (PET) imaging studies. The protocols are based on established methods for peptide radiolabeling and may require optimization for this compound specifically.
Introduction
Secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating pancreatic and biliary secretions. The secretin receptor (SCTR) is a G protein-coupled receptor that is overexpressed in various malignancies, including pancreatic, gastric, and neuroendocrine tumors, making it a promising target for molecular imaging and targeted radionuclide therapy. Radiolabeled this compound can be used as a PET imaging agent to visualize and quantify SCTR expression in vivo, aiding in diagnosis, staging, and monitoring of these cancers. This document outlines the methods for preparing two such agents: [⁶⁸Ga]Ga-DOTA-Secretin and [¹⁸F]AlF-NOTA-Secretin.
Principle of Radiolabeling
The radiolabeling of peptides like this compound for PET imaging typically involves a two-step process:
-
Conjugation: A bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), is covalently attached to the this compound peptide. This is usually achieved by reacting an activated ester of the chelator with a free amine group on the peptide, such as the N-terminus or the side chain of a lysine residue.
-
Radiolabeling: The resulting peptide-chelator conjugate is then incubated with the desired radioisotope (e.g., ⁶⁸Ga or ¹⁸F). The chelator forms a stable complex with the radioisotope, effectively "trapping" it on the peptide.
Secretin Receptor Signaling Pathway
Secretin binding to its receptor (SCTR), a Class B G protein-coupled receptor (GPCR), primarily activates the Gαs subunit of the heterotrimeric G protein.[1][2] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[3][4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of secretin, such as the stimulation of bicarbonate and water secretion from pancreatic ductal cells.[4]
Experimental Protocols
Protocol 1: Synthesis of [⁶⁸Ga]Ga-DOTA-Secretin
This protocol involves the conjugation of DOTA-NHS-ester to this compound followed by radiolabeling with ⁶⁸Ga.
A. Conjugation of DOTA-NHS-ester to this compound
Materials:
-
This compound
-
DOTA-NHS-ester (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid-10-N-hydroxysuccinimide ester)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)
-
Dimethyl Sulfoxide (DMSO)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1 mg/mL.
-
Dissolve DOTA-NHS-ester in DMSO to a concentration of 10 mg/mL.
-
Add a 3-5 molar excess of the DOTA-NHS-ester solution to the this compound solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by RP-HPLC.
-
Purify the DOTA-secretin conjugate using a preparative RP-HPLC C18 column. A common mobile phase system is a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Collect the fraction containing the DOTA-secretin conjugate and lyophilize to obtain a white powder.
-
Store the lyophilized DOTA-secretin at -20°C.
B. Radiolabeling of DOTA-Secretin with ⁶⁸Ga
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-Secretin conjugate
-
Sodium Acetate Buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Radio-thin-layer chromatography (radio-TLC) or radio-HPLC system
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, dissolve 10-20 µg of DOTA-Secretin in sterile water.
-
Add sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate (typically 0.5-1 mL) to the reaction vial.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
-
Pre-condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-DOTA-Secretin with a small volume of 50% ethanol in water.
-
-
Perform quality control to determine radiochemical purity using radio-TLC or radio-HPLC.
Protocol 2: Synthesis of [¹⁸F]AlF-NOTA-Secretin
This protocol describes the conjugation of NOTA-NHS-ester to this compound and subsequent one-step radiolabeling with ¹⁸F using the aluminum fluoride method.
A. Conjugation of NOTA-NHS-ester to this compound
The conjugation procedure is analogous to the DOTA conjugation described in Protocol 1A, substituting DOTA-NHS-ester with NOTA-NHS-ester (1,4,7-triazacyclononane-1,4,7-triacetic acid-N-hydroxysuccinimide ester).
B. Radiolabeling of NOTA-Secretin with [¹⁸F]AlF
Materials:
-
Aqueous [¹⁸F]Fluoride from cyclotron
-
NOTA-Secretin conjugate
-
Aluminum chloride (AlCl₃) solution (e.g., 2 mM in sodium acetate buffer)
-
Sodium Acetate Buffer (0.5 M, pH 4.0)
-
Acetonitrile
-
RP-HPLC system for purification
-
Sterile saline
Procedure:
-
In a shielded hot cell, transfer the aqueous [¹⁸F]Fluoride to a reaction vial.
-
In a separate vial, prepare a mixture containing 20-50 µg of NOTA-Secretin, AlCl₃ solution, and sodium acetate buffer (pH 4.0).
-
Add the [¹⁸F]Fluoride to the reaction mixture.
-
Seal the vial and heat at 100-110°C for 15 minutes.
-
After cooling, purify the [¹⁸F]AlF-NOTA-Secretin using a semi-preparative RP-HPLC C18 column.
-
Collect the product peak and formulate it in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).
-
Perform quality control to determine radiochemical purity and specific activity using radio-HPLC.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the radiolabeling of peptides analogous to secretin. Note: This data is not specific to this compound and should be used as a reference. Optimization will be required to achieve similar results for secretin.
Table 1: Radiolabeling of Peptides with ⁶⁸Ga
| Peptide Conjugate | Radiochemical Yield (%) | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]Ga-DOTA-TOC | >95 | >98 | 15-50 | [5] |
| [⁶⁸Ga]Ga-DOTA-NOC | >97 | >98 | ~12 | [3] |
| [⁶⁸Ga]Ga-NODAGA-Exendin-4 | 45 ± 2.4 | >95 | 33.3 | [6] |
| [⁶⁸Ga]Ga-DOTA-MGS8 | 51.7 ± 10.9 | 92.2 ± 0.8 | Not Reported | [7] |
Table 2: Radiolabeling of Peptides with ¹⁸F
| Peptide Conjugate | Radiochemical Yield (decay-corrected, %) | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | Reference |
| [¹⁸F]AlF-NOTA-Octreotide | 26.1 ± 3.6 | >96 | 160.5 ± 75.3 | [8] |
| [¹⁸F]AlF-NOTA-Exendin-4 | 23.6 ± 2.4 | >95 | 19.6 - 31.4 | [1] |
| [¹⁸F]AlF-NOTA-NOC | 38 ± 8 | >99 | 32 ± 10 | [3] |
| [¹⁸F]AlF-NOTA-JR11 | 49.7 ± 6 | 91.8 ± 6 | 27 ± 6 | [9] |
In Vitro and In Vivo Stability
In Vitro Stability:
-
Incubate the radiolabeled secretin conjugate in human serum or plasma at 37°C.
-
At various time points (e.g., 30, 60, 120, 240 minutes), analyze aliquots by radio-HPLC to determine the percentage of intact radiolabeled peptide.
In Vivo Stability:
-
Administer the radiolabeled secretin conjugate to an appropriate animal model (e.g., mice or rats).
-
At selected time points, collect blood and urine samples.
-
Process the samples (e.g., protein precipitation for blood) and analyze by radio-HPLC to identify the parent compound and any radiolabeled metabolites.
Troubleshooting
-
Low Radiochemical Yield:
-
Check the pH of the reaction mixture.
-
Ensure the quality of the radioisotope eluate (for ⁶⁸Ga, check for metallic impurities).
-
Optimize the amount of precursor peptide.
-
Increase the reaction time or temperature.
-
-
Low Radiochemical Purity:
-
Optimize the purification method (e.g., HPLC gradient, SPE cartridge washing).
-
Check for radiolysis and consider adding a radical scavenger (e.g., ascorbic acid).
-
-
Poor In Vivo Stability:
-
Consider modifying the peptide sequence to improve metabolic stability.
-
Investigate different chelator conjugation strategies.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting equipped for handling radioactive materials. All procedures should be performed in compliance with local regulations and safety guidelines.
References
- 1. Preparation of radioiodinated secretin for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Automated Synthesis of 68Ga-Labeled DOTA-MGS8 and Preclinical Characterization of Cholecystokinin-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Novel 68Ga-Labeled [D-Phe6,Leu13ψThz14]bombesin(6-14) Analogs for Cancer Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Secretin Acetate Concentration for Cell Stimulation
Welcome to the technical support center for optimizing secretin acetate concentration in cell stimulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro studies.
Frequently Asked questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell stimulation experiments?
A1: A common starting concentration for this compound in in vitro studies is 100 nM (10-7 M).[1][2][3] This concentration has been shown to elicit responses in various cell types, including normal cholangiocytes and some cancer cell lines. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, lyophilized this compound should be stored at -20°C. To prepare a stock solution, it is recommended to reconstitute the lyophilized powder in sterile, double-distilled water. For compounds that are difficult to dissolve, a small amount of a solubilizing agent like 1 N HCl or 1 N NaOH may be required, followed by dilution with sterile water. It is common practice to prepare a concentrated stock solution (e.g., 100x or 1000x the final working concentration). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months or at 4°C for short-term use.
Q3: For how long should I stimulate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell type and the specific downstream readout. For signaling pathway studies, such as measuring cAMP levels, shorter incubation times of 30 minutes are often sufficient.[4] For longer-term assays, such as cell proliferation or apoptosis, incubation times of 24, 48, or even 72 hours may be necessary.[5] It is advisable to perform a time-course experiment to determine the optimal stimulation period for your specific experimental setup.
Q4: My cells are not responding to this compound stimulation. What are the possible reasons?
A4: Lack of response to this compound can be due to several factors:
-
Low or absent secretin receptor (SCTR) expression: Verify the expression of SCTR in your cell line at both the mRNA and protein level. Some cell lines, particularly certain cancer cell lines, may have downregulated or functionally absent SCTR.[1]
-
Inactive this compound: Ensure that your this compound has been stored correctly and that the stock solution is not expired. Prepare fresh solutions if in doubt.
-
Suboptimal concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response curve to determine the optimal concentration.
-
Receptor desensitization: Prolonged exposure to high concentrations of secretin can lead to receptor desensitization and internalization, reducing the cellular response.
-
Issues with downstream assay components: Ensure that all reagents and equipment for your downstream analysis (e.g., cAMP assay kit) are functioning correctly. Include appropriate positive controls in your experiment.
Troubleshooting Guides
Problem 1: High background signal or constitutive activity in my assay.
| Possible Cause | Suggested Solution |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal activity of the secretin receptor. If possible, use an inverse agonist to reduce this basal activity. |
| Non-specific Binding of Reagents | Increase the number of washing steps in your protocol to remove any unbound reagents. Include a non-specific binding control in your assay. |
| Assay Interference | Some components of the cell culture medium or the this compound solution may interfere with the assay. Run appropriate vehicle controls to identify and troubleshoot any interference. |
Problem 2: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Ensure consistent cell passage number, seeding density, and growth conditions for all experiments. Avoid using cells that are over-confluent. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile water or PBS. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound stimulation from various studies.
Table 1: Effective Concentrations and EC50 Values of this compound in Different Cell Lines
| Cell Line/System | Response Measured | Effective Concentration | EC50 Value |
| Normal Rat Intrahepatic Cholangiocytes (NRIC) | Proliferation | 100 nM | Not Reported |
| Cholangiocarcinoma Cell Lines (Mz-ChA-1, HuH-28, etc.) | Anti-proliferative effects | 100 nM | Not Reported |
| CHO-K1 cells expressing human SCTR and Gα15 | Intracellular Calcium Mobilization | Not Reported | 9.6 nM |
| U2OS cells with β-arr2-GFP/SCTR co-expression | β-arrestin-2 Translocation | Not Reported | 3.26 ± 0.80 nM |
| CHO cells with rat SCTR | 125I-secretin displacement | Not Reported | 5.3 ± 0.5 nM |
| Pancreatic Acini | cAMP accumulation | 1 - 100 nM (dose-response) | ~10 nM |
Table 2: Impact of this compound on Cellular Responses
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Normal Cholangiocytes (HIBEpiC) | 100 nM | Not Specified | Increased intracellular cAMP levels.[1] |
| Cholangiocarcinoma (Mz-ChA-1) | 100 nM | Not Specified | Suppressed intracellular cAMP levels.[1] |
| Gastrinoma Cells (in culture) | 0.1 nM - 1 µM | Not Specified | Dose-dependent stimulation of gastrin release.[6] |
| CHO cells with SCTR | 1 µM | 72 hours | Inhibition of growth factor-stimulated cell proliferation.[7] |
Experimental Protocols
Protocol 1: General Procedure for Cell Stimulation with this compound
This protocol provides a general workflow for stimulating cultured cells with this compound. Specific parameters such as cell seeding density, stimulation time, and downstream analysis will need to be optimized for your particular cell line and experimental goals.
-
Cell Seeding:
-
One to two days prior to the experiment, seed your cells of interest in the appropriate culture vessels (e.g., 96-well plates for high-throughput screening, 6-well plates for protein or RNA extraction).
-
Ensure cells reach the desired confluency (typically 70-90%) on the day of the experiment.
-
-
Preparation of this compound Solution:
-
Thaw a frozen aliquot of your this compound stock solution.
-
Prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer to achieve the desired final concentrations for your dose-response experiment.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared this compound solutions (or vehicle control) to the respective wells.
-
Incubate the cells at 37°C in a CO2 incubator for the predetermined optimal time.
-
-
Downstream Analysis:
-
Following incubation, proceed with your chosen downstream assay. This may include:
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Protein Analysis (Western Blot): Lyse the cells in an appropriate lysis buffer, quantify protein concentration, and perform Western blot analysis to assess the phosphorylation or expression of target proteins in the signaling pathway.
-
Gene Expression Analysis (qPCR): Extract RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to measure changes in gene expression.
-
Cell Viability/Proliferation Assay (MTT, etc.): Add the appropriate assay reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Protocol 2: cAMP Assay Following this compound Stimulation
This protocol outlines the steps for measuring intracellular cAMP levels after stimulating cells with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Stimulation:
-
On the day of the experiment, remove the growth medium and replace it with serum-free medium.
-
Incubate the cells for 1-2 hours to serum-starve them.
-
Add your this compound dilutions (and controls) to the wells and incubate for 30 minutes at 37°C.[4]
-
-
Cell Lysis: After incubation, lyse the cells according to the protocol provided with your chosen cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay following the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the concentration of cAMP in each sample and plot the results as a dose-response curve to determine the EC50 of this compound.
Visualizations
Signaling Pathway
Caption: Canonical Secretin Receptor Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Cell Stimulation.
References
- 1. Secretin inhibits cholangiocarcinoma growth via dysregulation of the cAMP-dependent signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged administration of secretin to normal rats increases biliary proliferation and secretin-induced ductal secretory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effect of secretin on gastrin release from gastrinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting In Vivo Experiments with Secretin Acetate
Welcome to the Technical Support Center for secretin acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues encountered during in vivo experiments involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are not observing the expected physiological response (increased pancreatic fluid and bicarbonate secretion) after administering this compound to our animal models. What are the potential causes and how can we troubleshoot this?
A1: A lack of response to this compound in vivo can stem from several factors, ranging from the experimental setup to the biological state of the animal. Here is a step-by-step troubleshooting guide:
1. Verification of this compound Integrity and Dosage:
-
Is the this compound properly stored and handled? Secretin is a peptide and can degrade if not stored correctly. Ensure it is stored at the recommended temperature and reconstituted as per the manufacturer's instructions immediately before use.
-
Is the dosage correct for the animal model? Dosages can vary significantly between species. Refer to the table below for recommended starting doses. Consider performing a dose-response curve to determine the optimal dose for your specific animal strain and experimental conditions.
2. Evaluation of the Animal Model and Surgical Procedure:
-
Is the animal species known to be a "high" or "low" bicarbonate secretor? Species like humans, dogs, and guinea pigs typically secrete pancreatic fluid with high bicarbonate concentrations (up to 140-150 mM). In contrast, rats and mice are known to secrete lower concentrations (~70 mM and ~50 mM, respectively)[1]. Ensure your expectations align with the known physiology of your model.
-
Was the pancreatic duct cannulation successful? Proper cannulation is critical for collecting pure pancreatic juice. Ensure the cannula is correctly placed in the common bile duct near the ampulla of Vater to collect pancreatic secretions without bile contamination[2]. For detailed guidance on cannulation techniques in rodents, refer to specialized surgical protocols[3][4][5].
-
Is the anesthesia affecting the physiological response? Anesthetics can significantly impact pancreatic secretion. For instance, ether and pentobarbital have been shown to decrease the flow rate of pancreatic juice in rats[6][7][8][9]. If possible, consider using conscious, restrained animal models or choose an anesthetic with minimal impact on pancreatic function.
3. Assessment of Cellular and Molecular Factors:
-
Could there be an issue with the secretin receptors? In some pathological conditions, such as pancreatic adenocarcinoma, the expression of functional secretin receptors may be reduced or absent[10]. Additionally, the presence of splice variants of the secretin receptor can lead to a dominant-negative effect, impairing the function of the wild-type receptor[10][11][12][13][14].
-
Is the downstream signaling pathway intact? The action of secretin is dependent on the Gs protein-cAMP-PKA pathway, leading to the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and anion exchangers[14][15]. Any disruption in this pathway can lead to a diminished response.
4. Review of the Experimental Protocol:
-
Are you co-administering any inhibitory substances? Certain hormones and drugs can inhibit secretin-stimulated secretion. For example, somatostatin is a known inhibitor[14]. Be aware of the pharmacological properties of any other compounds used in your experiment.
-
Is the method of fluid collection and analysis appropriate? Pancreatic juice should be collected on ice to prevent degradation of components. Bicarbonate concentration should be measured promptly using a reliable method, such as a blood gas analyzer or titration.
Q2: We are observing a high degree of variability in our results between animals. What could be causing this?
A2: High variability is a common challenge in in vivo experiments. Here are some factors to consider:
-
Genetic background of the animals: Different strains of the same species can exhibit physiological differences. Ensure you are using a consistent and well-characterized animal strain.
-
Health status of the animals: Underlying health issues can affect pancreatic function. Use healthy animals of a consistent age and weight.
-
Fasting state: Ensure all animals are fasted for a consistent period before the experiment, as food intake stimulates pancreatic secretion and can alter the baseline. A 12-hour fast is a common practice[16].
-
Surgical stress and technique: The stress of surgery can influence physiological responses. Strive for consistent and minimally invasive surgical techniques.
-
Anesthesia: As mentioned previously, the type and depth of anesthesia can introduce variability.
Q3: The volume of pancreatic secretion is low, even with a response in bicarbonate concentration. What could be the issue?
A3: A dissociation between fluid volume and bicarbonate concentration can occur. Here's what to investigate:
-
Hydration status of the animal: Dehydration can limit the ability of the pancreas to secrete fluid. Ensure animals are adequately hydrated.
-
Partial obstruction of the pancreatic duct: A partial blockage of the cannula or the duct itself can restrict fluid flow. Check for any kinks or blockages.
-
Suboptimal secretin dosage: While the dose may be sufficient to stimulate bicarbonate transport, it might not be optimal for driving maximal fluid secretion. Consider a dose-response study.
Quantitative Data Summary
The following tables provide a summary of expected responses to secretin stimulation in various animal models. Please note that these values are approximate and can vary based on the specific experimental conditions.
Table 1: Recommended Intravenous Dosages of this compound for Pancreatic Function Testing
| Animal Model | Recommended Dosage | Reference(s) |
| Human | 0.2 - 0.4 µg/kg | [16][17][18] |
| Dog | 0.5 - 8 units/kg/hr | [19] |
| Rat | 4.64 µg/kg/hr (infusion) | [20] |
| Mouse | 2 U/kg (bolus) | [2] |
Table 2: Expected Pancreatic Secretion Parameters Following Secretin Stimulation
| Animal Model | Parameter | Expected Value | Reference(s) |
| Human | Peak Bicarbonate Concentration | > 80 mEq/L | [18] |
| Human | Peak Bicarbonate Concentration | ~135 mEq/L | [21] |
| Dog | Peak Bicarbonate Concentration | Rises to a constant peak | [22] |
| Rat | Bicarbonate Concentration | ~70 mM | [1] |
| Guinea Pig | Bicarbonate Concentration | 140-150 mM | [1] |
| Mouse | Bicarbonate Concentration | ~50 mM | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Pancreatic Secretion Study in a Rodent Model (Rat)
This protocol outlines the key steps for measuring pancreatic fluid and bicarbonate secretion in an anesthetized rat model.
1. Animal Preparation:
- Fast the rat for 12-18 hours with free access to water.
- Anesthetize the animal with an appropriate anesthetic (e.g., urethane, 1 g/kg, intraperitoneally)[23]. Note the potential inhibitory effects of certain anesthetics[6][8][9].
- Maintain the animal's body temperature at 37°C using a heating pad.
2. Surgical Procedure:
- Perform a midline laparotomy to expose the abdominal organs.
- Gently locate the common bile duct and the pancreatic duct.
- Carefully cannulate the pancreatic duct with a small-gauge polyethylene catheter (PE-10) for the collection of pancreatic juice[2][3][4][5].
- Ligate the pylorus to prevent gastric contents from entering the duodenum.
- Cannulate the jugular vein for the intravenous administration of this compound.
3. Experimental Procedure:
- Allow the animal to stabilize for a 30-minute basal period, collecting pancreatic juice to establish a baseline secretion rate.
- Administer a bolus or continuous infusion of this compound at the desired dose through the jugular vein cannula.
- Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., 10 or 15 minutes) for the duration of the experiment (typically 60-120 minutes).
4. Sample Analysis:
- Determine the volume of secreted pancreatic juice by weighing the collection tubes.
- Measure the bicarbonate concentration of the pancreatic juice using a blood gas analyzer or by back-titration.
- Express the results as secretion volume (µL/min/kg) and bicarbonate output (µmol/min/kg).
Visualizations
Signaling Pathway of this compound in Pancreatic Ductal Cells
Caption: this compound signaling pathway in pancreatic ductal cells.
Experimental Workflow for In Vivo Pancreatic Secretion Assay
Caption: Workflow for in vivo pancreatic secretion assay.
References
- 1. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin is not necessary for exocrine pancreatic development and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new technique for chronic pancreatic cannulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiological studies of exocrine pancreatic secretion in conscious rats. 4. Communication. Effects of anesthesia on flow rate and composition of pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of fundectomy on pancreatic secretion in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of anesthesia on pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of anesthesia dramatically alters the oral glucose tolerance and insulin secretion in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. research.monash.edu [research.monash.edu]
- 12. Consequences of splice variation on Secretin family G protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Consequences of splice variation on Secretin family G protein-coupled receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 17. labcorp.com [labcorp.com]
- 18. droracle.ai [droracle.ai]
- 19. Cyclic-AMP and pancreatic bicarbonate secretion in response to secretin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In-vivo stimulation of rat pancreatic acinar cells by infusion of secretin. I. Changes in enzyme content, pancreatic fine structure and total rate of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bicarbonate and cyclic AMP content of pure human pancreatic juice in response to graded doses of synthetic secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The relationship between flow and electrolyte secretion in the canine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of insulin on exocrine pancreatic secretion in healthy and diabetic anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Secretin Acetate in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of secretin acetate in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound exhibits its highest stability in a neutral pH environment.[1] Studies have shown that the peptide is most stable in a pH 7.0 buffer solution.[1] Its stability decreases in alkaline conditions, while it is more stable in acidic solutions compared to alkaline ones.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for secretin in aqueous solutions involve two primary mechanisms:
-
Isomerization: Formation of aspartoyl and beta-aspartyl peptide derivatives.[1][2]
-
Hydrolysis: Cleavage of the peptide chain, resulting in smaller peptide fragments.[1][2]
These degradation processes are significantly influenced by the pH of the buffer.[1]
Q3: How should lyophilized this compound be stored?
A3: For long-term stability, lyophilized this compound should be stored in a desiccated environment at temperatures below -18°C, protected from light. Although stable at room temperature for up to three weeks, refrigerated storage at -18°C or lower is recommended for extended periods.
Q4: What are the recommended reconstitution and short-term storage conditions for this compound solutions?
A4: It is recommended to reconstitute lyophilized this compound in sterile, high-purity water (18MΩ-cm) to a concentration of at least 100 µg/mL.[3] For short-term storage (2-7 days), the reconstituted solution should be kept at 4°C.[3] For longer-term storage of the solution, it is advisable to add a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), and store aliquots at -18°C or below to prevent freeze-thaw cycles.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper pH. | Ensure the experimental buffer is at or near pH 7.0 for optimal stability.[1] Avoid highly alkaline conditions. |
| Temperature-induced degradation. | Prepare solutions fresh and keep them on ice. For storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles.[3] | |
| Precipitation or aggregation upon reconstitution | High peptide concentration. | Reconstitute to a concentration of 1 mg/mL or less. If a higher concentration is needed, consider solubility-enhancing excipients. |
| Improper reconstitution solvent. | Reconstitute in high-purity water first before diluting with buffer. Avoid buffers that may contain salts that reduce solubility. | |
| Inconsistent experimental results | Instability of secretin in the experimental buffer over the time course of the experiment. | Perform a time-course stability study of secretin in your specific buffer at the experimental temperature to determine its stability window. |
| Adsorption of the peptide to labware. | Use low-protein-binding tubes and pipette tips. The addition of a carrier protein like 0.1% BSA or HSA can also mitigate this issue.[3] |
Quantitative Data on Secretin Stability
The stability of secretin is highly dependent on the pH of the solution. The following table summarizes the degradation rate constants observed at 60°C in various buffer solutions.
| pH | Buffer System | Apparent First-Order Rate Constant (k) (x 10⁻³ min⁻¹) |
| 2.3 | Citrate-Phosphate | ~5 |
| 4.0 | Acetate | ~3 |
| 5.0 | Acetate | ~4 |
| 6.0 | Phosphate | ~2.5 |
| 7.0 | Phosphate | ~2 |
| 8.0 | Phosphate | ~6 |
| 9.0 | Borate | ~15 |
| 10.0 | Borate | ~25 |
Data extrapolated from graphical representations in scientific literature. Actual rates may vary based on specific experimental conditions.[1]
Experimental Protocols
Protocol: Stability Assessment of this compound using RP-HPLC
This protocol outlines a method to assess the stability of this compound in a given experimental buffer.
1. Materials:
- This compound, lyophilized powder
- High-purity water (e.g., Milli-Q or 18MΩ-cm)
- Experimental buffer of choice (e.g., Phosphate Buffered Saline, pH 7.0)
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Low-protein-binding microcentrifuge tubes
- RP-HPLC system with a C18 column and UV detector
2. Procedure:
- Preparation of Secretin Stock Solution: Reconstitute lyophilized this compound in high-purity water to a concentration of 1 mg/mL.
- Sample Preparation: Dilute the secretin stock solution with the experimental buffer to a final concentration of 100 µg/mL in low-protein-binding tubes.
- Incubation: Incubate the samples at the desired experimental temperatures (e.g., 4°C, 25°C, 37°C).
- Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Sample Quenching (Optional): To stop further degradation, samples can be immediately frozen at -80°C until analysis.
- RP-HPLC Analysis:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Flow Rate: 1.0 mL/min
- Detection: UV at 214 nm
- Gradient: A linear gradient from 20% to 60% Mobile Phase B over 20 minutes is a good starting point. This may need to be optimized for your specific system and degradation products.
- Data Analysis: Quantify the peak area of the intact secretin peak at each time point. Calculate the percentage of secretin remaining relative to the T=0 time point.
Visualizations
Caption: Secretin signaling pathway.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting inconsistent results.
References
minimizing variability in secretin acetate stimulation tests
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in secretin acetate stimulation tests.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound stimulation test?
The this compound stimulation test is a diagnostic tool primarily used for two main purposes:
-
Diagnosing Gastrinomas: It is particularly useful in diagnosing gastrinoma (a tumor that secretes gastrin), a condition that can lead to Zollinger-Ellison syndrome.[1][2] In patients with gastrinomas, secretin paradoxically stimulates the release of gastrin.[1]
-
Assessing Pancreatic Exocrine Function: The test measures the pancreas's ability to respond to secretin by releasing a bicarbonate-rich fluid, which is crucial for neutralizing stomach acid and aiding digestion.[3][4][5] It can help diagnose conditions like chronic pancreatitis, cystic fibrosis, and pancreatic cancer.[3][5][6]
Q2: What is the underlying principle of the secretin stimulation test for gastrinoma diagnosis?
In a normal physiological response, secretin inhibits gastrin release.[1] However, in individuals with a gastrinoma, secretin administration leads to a paradoxical and significant increase in serum gastrin levels.[1][2] This abnormal response forms the basis for diagnosing the presence of a gastrin-secreting tumor.
Q3: What medications can interfere with the secretin stimulation test results?
Several medications can alter the results of a secretin stimulation test and should be discontinued prior to the procedure. These include:
-
Proton Pump Inhibitors (PPIs): These should be stopped at least one to two weeks before the test as they suppress gastric acid secretion and can affect gastrin levels.[1][7] However, some studies suggest that testing on PPIs may not significantly impact the validity for Zollinger-Ellison syndrome diagnosis.[8]
-
H2 Blockers (e.g., Ranitidine, Cimetidine): These should be discontinued for at least 48 hours before the test.[2]
-
Antacids: These should be stopped for at least 72 hours prior to the test.[1]
-
Other Medications: Atropine may decrease the test response, while Cimetidine, Ranitidine, Catecholamines, Insulin, and Haloperidol may increase it.[9]
Q4: What are the key patient preparation steps to ensure accurate results?
To minimize variability and ensure the accuracy of the test, patients should:
-
Fast: A 12-hour overnight fast is required before the test.[1][3][10]
-
Medication Discontinuation: Adhere to the specified withdrawal times for interfering medications as advised by their physician.[1][2][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Baseline Gastrin Levels | - Inadequate fasting. - Patient is still on proton pump inhibitors or other interfering medications. - Presence of atrophic gastritis or Helicobacter pylori infection.[1] | - Confirm the patient has fasted for at least 12 hours. - Verify that all interfering medications have been discontinued for the appropriate duration. - Consider screening for atrophic gastritis or H. pylori infection before the test. |
| No Significant Gastrin Increase in a Patient Suspected of Gastrinoma | - Incorrect secretin dosage or administration. - Sample collection at incorrect time points. - Improper sample handling (e.g., not kept on ice, delayed processing). - The patient may be one of the 6-30% who have a negative test despite having a gastrinoma.[11][12] - The tumor may have a low density of secretin receptors or the presence of a secretin-receptor-variant.[11][12] | - Ensure the correct weight-based dosage of secretin is administered intravenously over the specified time.[1] - Adhere strictly to the blood draw schedule (e.g., -10, -1, 2, 5, 10, 15, 20, and 30 minutes post-injection).[13] - Process blood samples promptly; they should be spun and the serum separated and frozen if not analyzed immediately.[14] - Consider a calcium stimulation test as an alternative or complementary diagnostic tool.[2][15] |
| High Variability Between Repeat Tests on the Same Patient | - Inconsistent patient preparation (fasting, medication withdrawal). - Differences in secretin batch potency or preparation. - Variations in laboratory analysis of gastrin levels. | - Standardize patient preparation protocols for every test. - Use a consistent source and preparation of this compound. - Ensure the same laboratory and assay are used for longitudinal monitoring. |
| Unexpectedly Low Pancreatic Bicarbonate Output | - Incomplete collection of duodenal fluid. - Contamination of duodenal aspirate with gastric acid. - Incorrect placement of the collection tube. | - Ensure complete aspiration of duodenal contents at each time point. - Thoroughly aspirate gastric fluid before advancing the endoscope to the duodenum to prevent contamination.[16] - Confirm correct positioning of the duodenal tube. |
Quantitative Data on Diagnostic Thresholds
Different diagnostic thresholds for a positive secretin stimulation test in gastrinoma diagnosis have been proposed, each with varying sensitivity and specificity.
| Diagnostic Threshold (Increase in Gastrin from Baseline) | Sensitivity | Specificity | Reference |
| ≥ 110 pg/mL | - | - | [1] |
| ≥ 120 pg/mL | ≥90% | ≥90% | [1][2][17] |
| ≥ 200 pg/mL | - | - | [1][13][15] |
Note: Sensitivity and specificity values can vary between studies. A rise of ≥120 pg/mL is a commonly recommended diagnostic threshold.[1][17]
Experimental Protocols
Secretin Stimulation Test for Gastrinoma Diagnosis
-
Patient Preparation:
-
Baseline Sample Collection:
-
Secretin Administration:
-
Post-Stimulation Sample Collection:
-
Sample Handling:
-
Interpretation:
Endoscopic Pancreatic Function Test (ePFT) with Secretin
-
Patient Preparation:
-
Procedure:
-
Secretin Administration:
-
Administer an intravenous bolus of secretin (0.2 mcg/kg).[16]
-
-
Duodenal Fluid Collection:
-
Collect 5-10 mL of duodenal fluid through the suction channel of the endoscope at timed intervals, typically 15, 30, 45, and 60 minutes after secretin administration.[16]
-
-
Sample Handling:
-
Place the collected fluid samples on ice immediately.[16]
-
-
Analysis and Interpretation:
-
Measure the bicarbonate concentration in each sample using a standard autoanalyzer.
-
A peak bicarbonate concentration greater than 80 mmol/L in any of the samples is generally considered a normal pancreatic exocrine function.[16]
-
Visualizations
Caption: Secretin signaling in physiological and pathological states.
Caption: Workflow for the secretin stimulation test for gastrinoma.
References
- 1. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 2. Zollinger-Ellison Syndrome - Gastrinoma | Choose the Right Test [arupconsult.com]
- 3. Secretin Stimulation Test - UF Health [ufhealth.org]
- 4. droracle.ai [droracle.ai]
- 5. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 6. HIE Multimedia - Secretin stimulation test [sbrmc.adam.com]
- 7. droracle.ai [droracle.ai]
- 8. Validity of Secretin Stimulation Testing on Proton Pump Inhibitor Therapy for Diagnosis of Zollinger-Ellison Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secretin Stimulation Test [nationaljewish.org]
- 10. ucsfhealth.org [ucsfhealth.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Secretin-receptor and secretin-receptor-variant expression in gastrinomas: Correlation with clinical and tumoral features and secretin and calcium provocative test results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. Secretin Stimulation Test, Serum - Network Reference Lab [nrl.testcatalog.org]
- 15. Comparison of four provocative tests for the diagnosis of gastrinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Secretin Stimulation Test and Early Diagnosis of Gastrinoma in MEN1 Syndrome: Survey on the MEN1 Florentine Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Secretin Acetate in Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating off-target effects of secretin acetate in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound's primary physiological role is to stimulate the pancreas and biliary ducts to release a bicarbonate-rich fluid. This neutralizes stomach acid in the duodenum, creating an optimal pH for digestive enzymes.[1] This action is mediated through the secretin receptor (SCTR), a G-protein coupled receptor (GPCR).[1][2]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can arise from this compound binding to other receptors within the same family, known as the secretin-glucagon family of GPCRs.[1][3] This family includes receptors for vasoactive intestinal peptide (VIP), glucagon, glucagon-like peptide-1 (GLP-1), and gastric inhibitory polypeptide (GIP).[3] Cross-reactivity with these receptors can lead to unintended physiological responses. For instance, binding to VIP receptors can cause vasodilation and relaxation of smooth muscle.[4]
Q3: How can I minimize off-target effects in my in vitro experiments?
A3: Several strategies can be employed:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits your desired on-target effect through a dose-response curve.
-
Use a highly specific assay: Employ assays that measure a downstream signal unique to the secretin receptor, such as a specific gene expression profile or protein phosphorylation event, if known.
-
Employ control cell lines: Use cell lines that do not express the secretin receptor (e.g., knockout cells) but may express potential off-target receptors. This helps to distinguish between on-target and off-target effects.
-
Use selective antagonists: If available, co-incubate with selective antagonists for potential off-target receptors (e.g., a VIP receptor antagonist) to block their activation.
Q4: What are the best practices for reducing off-target effects in in vivo animal studies?
A4: In addition to using the lowest effective dose, consider the following:
-
Route of administration: The method of delivery can influence the biodistribution of this compound. Localized delivery to the target organ can minimize systemic exposure and off-target effects.
-
Use of knockout animals: Secretin receptor knockout (SCTR-/-) mice are a valuable tool to confirm that the observed effects are mediated by the secretin receptor.[5][6] Any response observed in these animals can be attributed to off-target effects.
-
Pharmacokinetic analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model can help in designing experiments that minimize off-target exposure.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target receptor activation is interfering with the expected outcome.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of the secretin receptor and potential off-target receptors (e.g., VIPR1, VIPR2, GCGR) in your cell line using qPCR or western blotting.
-
Competitive Binding Assay: Perform a competitive binding assay using a radiolabeled ligand for the suspected off-target receptor and unlabeled this compound to determine its binding affinity.
-
Use a More Specific Agonist: If available, consider using a more selective secretin receptor agonist that has lower affinity for other family members.
-
Employ Receptor Antagonists: As mentioned in the FAQs, use specific antagonists for suspected off-target receptors to block their signaling pathways.
-
Issue 2: Unexplained physiological responses in animal models.
-
Possible Cause: this compound is activating other receptors in vivo, leading to systemic effects unrelated to its primary function.
-
Troubleshooting Steps:
-
Phenotypic Analysis of Knockout Mice: Compare the physiological response to this compound in wild-type animals versus secretin receptor knockout (SCTR-/-) animals. The phenotype of SCTR-/- mice includes resistance to high-fat diet-induced obesity and impaired intestinal lipid absorption.[6]
-
Selective Receptor Blockade: Administer selective antagonists for potential off-target receptors prior to this compound administration to see if the unexpected effects are diminished.
-
Measure Downstream Markers: Analyze tissues for downstream markers of off-target receptor activation. For example, if glucagon receptor activation is suspected, measure changes in blood glucose levels.
-
Data Presentation
Table 1: Binding Affinities (Ki/IC50) of Secretin for its Primary and Potential Off-Target Receptors
| Ligand | Receptor | Species | Cell Line/Tissue | Ki / IC50 (nM) | Reference |
| Secretin | Secretin Receptor (SCTR) | Human | U2OS cells | 0.325 | [5][7] |
| Secretin | Secretin Receptor (SCTR) | Rat | CHO cells | 3.4 ± 0.4 | [8] |
| Secretin | Vasoactive Intestinal Peptide Receptor (VIPR) | Guinea Pig | Intestinal enterocytes | >1000 | [9] |
| Vasoactive Intestinal Peptide (VIP) | Secretin Receptor (SCTR) | Rat | Pancreatic membranes | 200 | [10] |
| Secretin | Glucagon Receptor (GCGR) | Rat | Transfected cells | Weak activation at pharmacological concentrations | [11] |
| Secretin | GLP-1 Receptor (GLP-1R) | N/A | Transfected cells | No demonstrable binding | [11] |
| Secretin | GIP Receptor (GIPR) | N/A | N/A | Data not available |
Note: Binding affinities can vary depending on the experimental conditions, such as the cell type, temperature, and assay used.
Experimental Protocols
Key Experiment 1: cAMP Measurement Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound stimulation using a commercially available kit (e.g., GloSensor™ cAMP Assay).
Methodology:
-
Cell Culture: Plate cells expressing the secretin receptor in a white-walled, 96-well plate and culture overnight.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Cell Treatment:
-
Remove the culture medium.
-
Add the prepared GloSensor™ cAMP Reagent to each well.
-
Incubate at room temperature for 2 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound.
-
Add the diluted this compound or control vehicle to the appropriate wells.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Key Experiment 2: In Vivo Secretin Stimulation Test in a Rodent Model
This protocol outlines a basic procedure for assessing the physiological response to secretin in a rat model.
Methodology:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the animals according to approved institutional protocols.
-
Perform a laparotomy to expose the duodenum and pancreas.
-
Cannulate the common bile duct at its entry into the duodenum to collect pancreatic juice.
-
-
Baseline Collection: Collect pancreatic juice for a baseline period (e.g., 30 minutes) to measure the basal secretion rate.
-
Secretin Administration: Administer a bolus intravenous injection of this compound at the desired dose (e.g., 10-100 pmol/kg).
-
Stimulated Collection: Collect pancreatic juice in fractions (e.g., every 10 minutes) for a period of 60-90 minutes following secretin injection.
-
Sample Analysis:
-
Measure the volume of each collected fraction.
-
Determine the bicarbonate concentration in each sample using a titrimetric method or a blood gas analyzer.
-
-
Data Analysis: Plot the bicarbonate output (volume x concentration) over time to assess the pancreatic response to secretin stimulation.[12][13][14]
Mandatory Visualizations
References
- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Union of Pharmacology. XXXV. The glucagon receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of secretin and vasoactive intestinal peptide on pancreatic secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. biorxiv.org [biorxiv.org]
- 8. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptors for vasoactive intestinal peptide and secretin on small intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secretin binding sites coupled with adenylate cyclase in rat fundic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glucagon.com [glucagon.com]
- 12. droracle.ai [droracle.ai]
- 13. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 14. ucsfhealth.org [ucsfhealth.org]
challenges in interpreting secretin acetate stimulation test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing and interpreting the secretin acetate stimulation test.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound stimulation test?
The secretin stimulation test is a diagnostic tool used for two primary purposes:
-
Diagnosing Gastrinomas: It is highly effective in diagnosing gastrin-secreting tumors (gastrinomas), which are characteristic of Zollinger-Ellison Syndrome (ZES). The test is particularly useful for patients with borderline or normal fasting serum gastrin levels.[1][2]
-
Assessing Pancreatic Exocrine Function: It is considered a gold standard for evaluating the function of the pancreas, specifically its ability to secrete bicarbonate. This is crucial in diagnosing conditions like chronic pancreatitis and cystic fibrosis.[3][4][5]
Q2: How does the secretin stimulation test work?
Secretin is a hormone that stimulates the pancreas to release a bicarbonate-rich fluid to neutralize stomach acid.[3][6] In individuals with a gastrinoma, secretin paradoxically causes a significant increase in gastrin levels.[1] In the context of pancreatic function, the test measures the pancreas's capacity to produce bicarbonate in response to secretin.[6]
Q3: What are the typical diagnostic thresholds for interpreting the results?
The interpretation of the secretin stimulation test depends on the condition being investigated. Different diagnostic thresholds have been proposed with varying sensitivities and specificities.
For Gastrinoma (Zollinger-Ellison Syndrome)
A positive test is indicated by a paradoxical increase in serum gastrin levels after secretin administration.
| Gastrin Increase from Baseline (pg/mL) | Specificity | Reference |
| ≥200 | High | [1][7] |
| ≥120 | Commonly Recommended | [1][2] |
| ≥110 | Also Proposed | [8] |
A rise of ≥120 pg/mL is often recommended due to its high specificity.[1]
For Pancreatic Exocrine Insufficiency (e.g., Chronic Pancreatitis)
A diagnosis of exocrine insufficiency is made based on a low peak bicarbonate concentration in the duodenal fluid collected after secretin stimulation.
| Peak Bicarbonate Concentration (mEq/L) | Interpretation | Reference |
| < 80 | Diagnostic of Exocrine Insufficiency | [3][6][9] |
Q4: What are the main causes of false-positive results?
A "false positive" can occur in several situations:
-
Hypo- or Achlorhydria: Patients with low or absent gastric acid production can show a false-positive result.[10]
-
Proton Pump Inhibitors (PPIs): The use of PPIs can lead to a false-positive secretin stimulation test for gastrinoma.[11] It is often recommended to discontinue these medications before the test.[1] However, some studies suggest that PPIs may not significantly affect the validity of the test.[12]
-
Chronic Atrophic Gastritis: This condition can cause hypergastrinemia and may lead to a false-positive result.[11]
-
Contaminated Secretin Preparations: In the past, some secretin preparations were found to be contaminated with substances that could cause a false-positive gastrin rise.[13]
Q5: What can lead to false-negative results?
A "false negative" result, where a condition is present but the test is negative, can also occur:
-
Gastrinoma: Approximately 10% of patients with a gastrinoma may not show a diagnostic increase in gastrin levels after secretin administration.[7]
-
Secretin Receptor Variants: The presence of certain variants of the secretin receptor in gastrinomas may contribute to a negative test result.[14]
Troubleshooting Guides
Problem: Ambiguous or borderline results.
-
Possible Cause: The patient's gastrin or bicarbonate levels fall into a gray area of the diagnostic thresholds.
-
Troubleshooting Steps:
-
Review Patient History: Carefully review the patient's clinical history, including medications (especially PPIs) and any conditions that could affect gastric acid secretion.[1][10]
-
Consider Alternative Tests: For suspected gastrinoma, a calcium stimulation test can be considered, although it is less sensitive.[15] For pancreatic insufficiency, fecal elastase is a non-invasive alternative, though it may be less sensitive for early-stage disease.[3][4]
-
Repeat the Test: If confounding factors were present, consider repeating the test after addressing them (e.g., discontinuing PPIs after consultation with the treating physician).[11]
-
Problem: Unexpectedly high baseline gastrin levels.
-
Possible Cause: The patient may have other conditions causing hypergastrinemia, such as Helicobacter pylori infection or chronic atrophic gastritis.[1][8]
-
Troubleshooting Steps:
-
Rule out other causes: Before performing the secretin stimulation test, it is reasonable to investigate and rule out other common causes of elevated gastrin.[1]
-
Assess Gastric Acid Output: Measuring basal acid output can help differentiate between gastrinoma (typically associated with high acid output) and conditions like atrophic gastritis (associated with low acid output).[10]
-
Problem: Difficulty with duodenal fluid collection.
-
Possible Cause: The collection tube may not be correctly placed in the duodenum, or there may be contamination with gastric fluid.
-
Troubleshooting Steps:
-
Verify Tube Placement: Fluoroscopic guidance is recommended to ensure the collection tube is correctly positioned in the third part of the duodenum.[3]
-
Monitor pH: The pH of the aspirated fluid should be checked to ensure it is not contaminated with acidic gastric contents.[4]
-
Endoscopic Collection: An alternative method is to collect the duodenal fluid through the suction channel of an endoscope.[6][16]
-
Experimental Protocols
Secretin Stimulation Test for Gastrinoma
-
Patient Preparation: The patient should fast for at least 12 hours before the test.[1] Antacids should be stopped for at least 72 hours and proton pump inhibitors for at least two weeks prior to the test.[1]
-
Baseline Sampling: An intravenous cannula is placed. At least two baseline venous blood samples are drawn to determine the fasting serum gastrin level.[1]
-
Secretin Administration: A bolus of synthetic human secretin (0.4 mcg/kg body weight) is injected intravenously over 30 seconds.[1]
-
Post-Stimulation Sampling: Venous blood samples for gastrin measurement are collected at 2, 5, 10, 15, and 20 minutes after the secretin injection.[1]
-
Sample Handling: Samples should be labeled appropriately with the time of collection and handled according to the laboratory's specifications for gastrin analysis.
Secretin Stimulation Test for Pancreatic Exocrine Insufficiency
-
Patient Preparation: The patient should fast for 12 hours before the test.[5]
-
Tube Placement: A collection tube is inserted through the nose and guided into the third part of the duodenum, typically under fluoroscopic guidance.[3]
-
Baseline Collection: A baseline sample of duodenal fluid is collected.
-
Secretin Administration: A test dose of secretin (0.2 mcg) may be given, followed by a full dose (0.2 mcg/kg) administered as an intravenous bolus.[3]
-
Duodenal Fluid Collection: Duodenal fluid is continuously collected in 15-minute aliquots for one hour.[3]
-
Sample Analysis: The bicarbonate concentration in each aliquot is measured. A peak bicarbonate concentration of less than 80 mEq/L is indicative of exocrine insufficiency.[3]
Visualizations
Caption: Secretin signaling in normal physiology and in the presence of a gastrinoma.
Caption: Experimental workflow for the secretin stimulation test for gastrinoma.
Caption: Troubleshooting logic for interpreting secretin stimulation test results for gastrinoma.
References
- 1. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 2. Secretin Stimulation Test and Early Diagnosis of Gastrinoma in MEN1 Syndrome: Survey on the MEN1 Florentine Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gastrotraining.com [gastrotraining.com]
- 4. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secretin Stimulation Test - UF Health [ufhealth.org]
- 6. droracle.ai [droracle.ai]
- 7. labcorp.com [labcorp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. Hypo- and achlorhydria are associated with false-positive secretin stimulation testing for Zollinger-Ellison syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. False-positive secretin stimulation test for gastrinoma associated with the use of proton pump inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validity of Secretin Stimulation Testing on Proton Pump Inhibitor Therapy for Diagnosis of Zollinger-Ellison Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. False-positive serum gastrin elevation during secretin stimulation due to Boots secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Secretin-receptor and secretin-receptor-variant expression in gastrinomas: Correlation with clinical and tumoral features and secretin and calcium provocative test results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acpjournals.org [acpjournals.org]
- 16. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Secretin Acetate Dosage for Specific Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with secretin acetate in animal models. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key applications.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound for my experiments?
A1: this compound is typically supplied as a lyophilized powder and should be stored at -20°C.[1] For reconstitution, use sterile 0.9% Sodium Chloride Injection, USP.[2][3] A common reconstitution method is to add 8 mL of saline to a 16 mcg vial to yield a concentration of 2 mcg/mL.[2][3] It is crucial to shake the vial vigorously to ensure complete dissolution.[2][3] The reconstituted solution should be used immediately, and any unused portion should be discarded.[3] The pH of the reconstituted solution is typically between 3.0 and 6.5.[3] For very hydrophobic peptides, dissolving in a small amount of DMSO and then diluting with water may be necessary.[4]
Q2: I am not observing the expected physiological response after this compound administration. What could be the issue?
A2: Several factors could contribute to a lack of response.
-
Improper Reconstitution or Storage: Ensure that the this compound was reconstituted correctly and used immediately, as its stability in solution can be limited.
-
Incorrect Dosage: Dosages can vary significantly between species and the intended physiological outcome. Refer to the dosage tables below and consider performing a dose-response study for your specific model and experimental question.
-
Animal Strain and Condition: The physiological state of the animal, including whether it is fasted or anesthetized, can influence its response to secretin.[5] Additionally, certain conditions like inflammatory bowel disease or having undergone a vagotomy may lead to a hyporesponsive state to secretin stimulation.[1]
-
Route of Administration: The method of injection (e.g., intravenous, intraperitoneal, intracerebroventricular) will dramatically affect the outcome. Ensure the chosen route is appropriate for your research question.
-
Drug Interactions: Concomitant use of anticholinergic agents, H2-receptor antagonists, or proton pump inhibitors can diminish the therapeutic or diagnostic effect of secretin.[1]
Q3: How do I convert a known effective human dose of this compound to an appropriate dose for my animal model?
A3: Direct conversion of doses based on body weight is not accurate due to metabolic differences between species. A more reliable method is to use allometric scaling based on Body Surface Area (BSA). The Human Equivalent Dose (HED) can be calculated from the animal No Observed Adverse Effect Level (NOAEL) using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33
Alternatively, a simplified approach uses a conversion factor (Km) which is the body weight (kg) divided by the BSA (m²). The HED can be calculated as:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
The following table provides Km values for various species.
| Species | Body Weight (kg) | BSA (m²) | Km ( kg/m ²) |
| Human | 60 | 1.6 | 37 |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
Data adapted from relevant pharmacological guidelines.
Q4: What are the potential side effects of this compound administration in animal models?
A4: While generally considered safe, especially at physiological doses, some adverse effects have been noted. In human clinical use, side effects can include abdominal pain, flushing, nausea, and vomiting.[1] Allergic reactions, though rare, are possible.[1] In animal studies, particularly with chronic administration or high doses, there is a theoretical concern for pancreatitis due to overstimulation of the pancreas, although this was not observed in one 8-day mouse study.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in pancreatic secretion volume between animals. | 1. Inconsistent fasting period. 2. Anesthesia depth variation. 3. Incorrect cannula placement. | 1. Standardize the fasting period for all animals (e.g., 12-15 hours).[2] 2. Monitor and maintain a consistent level of anesthesia throughout the experiment. 3. Ensure the pancreatic duct cannula is correctly and securely placed to collect all secretions. |
| No significant change in food intake after secretin administration in appetite studies. | 1. Inappropriate dose (too low). 2. Route of administration not optimal for central effects. 3. Timing of measurement is off. | 1. Consult dose-response studies and consider increasing the dose.[6] 2. For central effects on appetite, consider intracerebroventricular (ICV) injection.[6] 3. Measure food intake at multiple time points post-injection, as the effect may be transient.[6] |
| Precipitation observed in the reconstituted secretin solution. | 1. Incomplete dissolution. 2. Use of an inappropriate solvent. | 1. Ensure vigorous shaking after adding the saline.[2][3] 2. Only use sterile 0.9% Sodium Chloride Injection, USP for reconstitution unless otherwise specified.[2][3] |
| Animal shows signs of distress or allergic reaction post-injection. | 1. Hypersensitivity to the peptide. 2. Injection administered too rapidly. | 1. Monitor the animal closely after a small test dose before administering the full dose.[2] 2. Administer intravenous injections slowly over at least one minute.[2] |
Quantitative Data Summary
The following tables summarize this compound dosages used in various animal models for different experimental purposes.
Table 1: this compound Dosage for Pancreatic Function Studies
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 0.5 CU/kg/hr | Intravenous infusion | Potentiation of pancreatic enzyme secretion | [7] |
| Rat | 10 pM | Isolated perfused pancreas | Stimulation of pancreatic juice secretion | [8] |
| Dog | 16-500 ng/kg/hr | Intravenous infusion | Stimulation of bicarbonate and protein output | [9] |
CU: Clinical Unit. 1 CU is approximately equal to 0.2 mcg of secretin.[3]
Table 2: this compound Dosage for Appetite Regulation Studies
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mouse | 5 nmol | Intraperitoneal (i.p.) | Suppression of food intake | [6] |
| Mouse | 0.15 and 1.00 nmol | Intracerebroventricular (i.c.v.) | Reduction of food intake | [6] |
| Mouse | 30, 100, and 300 nmol/kg | Subcutaneous (s.c.) | No significant reduction in food intake |
Detailed Experimental Protocols
Protocol 1: Pancreatic Function Test in Anesthetized Rats
Objective: To measure secretin-stimulated pancreatic juice secretion.
Materials:
-
This compound
-
0.9% Sodium Chloride Injection, USP
-
Anesthetic (e.g., urethane)
-
Polyethylene tubing for cannulation
-
Micro-collection tubes
-
Dissection tools
Procedure:
-
Fast the rat for 12-15 hours with free access to water.[2]
-
Anesthetize the rat (e.g., urethane, intraperitoneally).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Identify the common bile duct and the pancreatic duct.
-
Carefully cannulate the pancreatic duct with polyethylene tubing to collect pancreatic juice. Ligate the bile duct to prevent contamination of pancreatic juice with bile.
-
Allow the animal to stabilize and collect a basal secretion sample for a defined period (e.g., 15 minutes).
-
Administer a bolus intravenous injection of this compound at the desired dose (e.g., 1 CU/kg) via a cannulated jugular vein.
-
Collect pancreatic juice in pre-weighed micro-collection tubes at timed intervals (e.g., every 15 minutes for 1 hour) post-injection.
-
Measure the volume of the collected juice and analyze for bicarbonate and protein concentration as required.
Protocol 2: Intracerebroventricular (ICV) Injection in Mice for Appetite Studies
Objective: To administer this compound directly into the central nervous system to study its effects on appetite.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Surgical drill
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The coordinates for the lateral ventricle are typically 1.0 mm lateral, 0.5 mm posterior, and 2.0 mm ventral to the bregma.[6]
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the injection needle attached to the Hamilton syringe to the target depth.
-
Infuse the desired dose of this compound (e.g., 0.15 nmol in a small volume of aCSF) over a period of 1-2 minutes.
-
Leave the needle in place for an additional minute to prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Monitor the mouse during recovery and measure food intake at specified time points post-injection.[6]
Visualizations
References
- 1. peptidepharma.com [peptidepharma.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central and Peripheral Administration of Secretin Inhibits Food Intake in Mice through the Activation of the Melanocortin System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 8. Frontiers | Central Control of Feeding Behavior by the Secretin, PACAP, and Glucagon Family of Peptides [frontiersin.org]
- 9. research.unc.edu [research.unc.edu]
overcoming poor solubility of synthetic secretin acetate
Welcome to the Technical Support Center for synthetic secretin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly poor solubility, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is it commonly used for in research?
A1: Synthetic this compound is a laboratory-manufactured peptide hormone that is chemically identical to endogenous secretin. In research, it is primarily used to study pancreatic and biliary function, gastric acid secretion, and as a tool to investigate the secretin receptor signaling pathway in various cell types.[1][2] It is also used in animal models to understand its physiological roles in digestion and fluid homeostasis.
Q2: My lyophilized synthetic this compound won't dissolve. What should I do?
A2: Poor solubility is a common issue with lyophilized peptides. It is recommended to start with a small aliquot of the peptide to test for optimal solubility before dissolving the entire sample. Refer to the detailed --INVALID-LINK-- and --INVALID-LINK-- sections below for a stepwise approach to solubilization.
Q3: How should I store synthetic this compound?
A3: Lyophilized this compound is stable at room temperature for short periods (up to 3 weeks) but should be stored desiccated at -20°C or colder for long-term stability.[3] Once reconstituted, the solution's stability depends on the solvent. Aqueous solutions can be stored at 4°C for 2-7 days.[3] For longer-term storage of solutions, it is advisable to aliquot and freeze at -20°C or -80°C to prevent freeze-thaw cycles.[3] The addition of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), can improve stability in solution.[3]
Q4: Can I use buffers other than sterile water or saline to dissolve this compound?
A4: Yes, depending on your experimental needs. However, the pH and composition of the buffer can significantly impact solubility. Secretin is a basic peptide, so it will be more soluble in acidic solutions. One study successfully used a 20 mM acetate buffer at pH 4 containing 5% mannitol for both in vitro and in vivo experiments.[4] It is crucial to ensure the chosen buffer is compatible with your downstream application.
Q5: I observe particulate matter in my reconstituted this compound solution. What should I do?
A5: Particulate matter indicates incomplete dissolution or aggregation. Do not use a solution with visible particulates in your experiments. First, try gentle warming (to no more than 40°C) or brief sonication to aid dissolution. If particulates remain, it may be necessary to start over with a different solvent or a more optimized dissolution protocol as outlined in the --INVALID-LINK--. The reconstituted drug product for clinical use should be discarded if particulate matter is observed.[5]
Troubleshooting Guide
This guide provides a systematic approach to overcoming poor solubility of synthetic this compound.
Problem: Lyophilized powder does not dissolve in the initial solvent.
| Possible Cause | Suggested Solution |
| Incorrect initial solvent choice. | Based on the basic nature of the secretin peptide, start with sterile, distilled water. If solubility is poor, try a dilute acidic solution such as 10% acetic acid.[6] For some applications, an acetate buffer at pH 4 has been shown to be effective.[4] |
| Insufficient mixing. | After adding the solvent, vortex the vial gently. If the peptide is still not fully dissolved, brief sonication (a few minutes in a water bath sonicator) can be effective. Avoid vigorous shaking, which can cause foaming and denaturation of the peptide. |
| Peptide has a high propensity to aggregate. | For peptides that are difficult to dissolve, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to create a concentrated stock solution. This stock can then be slowly added to your aqueous buffer with gentle stirring.[6] Note that DMSO may not be suitable for all cell-based assays. |
| The peptide concentration is too high. | Attempt to dissolve the peptide at a lower concentration. It is always easier to dilute a stock solution than to dissolve a large amount of peptide in a small volume. |
Problem: The reconstituted solution is cloudy or contains precipitates.
| Possible Cause | Suggested Solution |
| The peptide has precipitated out of solution. | This can occur if the pH or temperature of the solution changes, or if a stock solution in an organic solvent is diluted too quickly into an aqueous buffer. Try warming the solution gently. If this does not work, the solution may need to be discarded and prepared again using a different buffer system or a slower dilution method. |
| Bacterial contamination. | Always use sterile solvents and aseptic techniques when reconstituting peptides. Filter-sterilize the final solution through a 0.22 µm filter if appropriate for your application. |
| Aggregation over time. | Peptide solutions, especially at high concentrations, can aggregate over time. Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot and freeze immediately after preparation. |
Data Presentation
Qualitative Solubility of Synthetic this compound
| Solvent/Buffer | Relative Solubility | Notes |
| Sterile, distilled water | Good | Recommended as the first solvent to try. One supplier suggests solubility up to 2 mg/mL for rat secretin.[7] |
| 0.9% Sodium Chloride Injection, USP | Good | Commonly used for clinical preparations.[5] |
| Phosphate-Buffered Saline (PBS) | Moderate to Good | The pH of standard PBS (around 7.4) may be less optimal than acidic conditions for this basic peptide. Solubility may be limited at higher concentrations. |
| Dilute Acetic Acid (e.g., 10%) | High | The acidic pH enhances the solubility of the basic secretin peptide.[6] This should be neutralized or highly diluted for cell-based assays. |
| Acetate Buffer (e.g., 20 mM, pH 4) | High | An effective buffer for dissolving secretin analogs for in vitro and in vivo use.[4] |
| Cell Culture Media (e.g., DMEM) | Variable | Direct dissolution in complex media is not recommended due to potential interactions with components and the near-neutral pH. It is preferable to dissolve in a simple buffer first and then dilute into the media. |
| Dimethyl Sulfoxide (DMSO) | High | Useful for creating concentrated stock solutions of hydrophobic or difficult-to-dissolve peptides.[6] Use sparingly and be mindful of potential cellular toxicity. |
Experimental Protocols
Protocol 1: Reconstitution of Synthetic this compound for In Vitro Cell-Based Assays
-
Preparation: Allow the vial of lyophilized this compound and the chosen reconstitution buffer to equilibrate to room temperature.
-
Initial Dissolution: Based on the desired final concentration and the qualitative solubility table, select an appropriate initial solvent. For most cell-based assays, starting with sterile water or a dilute acidic buffer is recommended.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add the calculated volume of the solvent to the vial.
-
Gently vortex or swirl the vial to dissolve the peptide. If necessary, sonicate for a few minutes.
-
-
Dilution into Cell Culture Medium:
-
If a concentrated stock solution was made (e.g., in dilute acetic acid or DMSO), slowly add the required volume of the stock solution to your pre-warmed cell culture medium while gently swirling.
-
Ensure the final concentration of any organic solvent or acid is compatible with your cells and does not significantly alter the pH of the medium.
-
-
Final Preparation: If required, sterile-filter the final solution using a 0.22 µm syringe filter.
-
Use: Use the freshly prepared solution immediately for your experiment.
Protocol 2: Preparation of Synthetic this compound for Animal Studies
-
Vehicle Selection: The choice of vehicle will depend on the route of administration. For intravenous (IV) injection, 0.9% Sodium Chloride Injection, USP is a common choice.[5] For subcutaneous (SC) or intraperitoneal (IP) injections, a buffered solution like the 20 mM acetate buffer (pH 4) with 5% mannitol may be suitable.[4]
-
Reconstitution:
-
Follow steps 1-3 of Protocol 1, using the selected sterile vehicle.
-
For IV administration, ensure the peptide is completely dissolved and the solution is clear and free of particulates.[5]
-
-
Dosing: The dosage will vary depending on the animal model and experimental design. A common dose for diagnostic purposes is in the range of 0.2-0.4 mcg/kg body weight.[8]
-
Administration: Administer the solution via the desired route. For IV administration, a slow injection over 1 minute is often recommended.[5]
-
Stability: Use the reconstituted solution immediately and discard any unused portion.[5]
Visualizations
Secretin Signaling Pathway
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Secretin is not necessary for exocrine pancreatic development and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Secretin (rat) | Secretin Receptors | Tocris Bioscience [tocris.com]
- 8. drugs.com [drugs.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Secretin-Based Imaging
Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in secretin-based magnetic resonance imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the quality and reliability of your experimental data.
Troubleshooting Guide
This guide addresses common issues encountered during secretin-enhanced MRCP (S-MRCP) that can lead to a poor signal-to-noise ratio.
| Question | Answer |
| Why is the signal from the pancreatic duct weak or noisy? | A low signal-to-noise ratio (SNR) in the pancreatic duct can be caused by several factors. Insufficient fluid secretion in response to secretin can result in a weak signal.[1][2] This could be due to underlying pancreatic exocrine insufficiency in the subject.[2][3] Additionally, technical parameters of the MRI sequence, such as a small voxel size, high receiver bandwidth, or an insufficient number of signal averages (NEX), can increase noise and reduce the apparent signal.[4] Motion artifacts from patient breathing or bowel peristalsis are also a significant cause of poor image quality and low SNR.[4][5] |
| How can I reduce motion artifacts? | Motion artifacts are a primary cause of reduced image quality. To minimize them, ensure the patient is comfortable and provide clear breath-hold instructions.[6][7] Scanning during the expiratory phase of respiration can also improve consistency.[7] The use of anti-peristaltic agents like glucagon or hyoscine butylbromide (Buscopan) can reduce bowel motion, although their routine use is not always recommended as they can affect duodenal filling.[1][5] Utilizing respiratory triggering or navigator echoes allows for data acquisition only during specific phases of the respiratory cycle, significantly reducing motion artifacts in patients who have difficulty with breath-holding.[1] |
| What should I do if there is high signal from the stomach and duodenum obscuring the pancreatic duct? | Overlapping high signal from gastric and duodenal fluid is a common issue.[8][9] To mitigate this, patients should fast for at least 4-6 hours prior to the scan to reduce pre-existing fluid in the gastrointestinal tract.[2][5] Administering a negative oral contrast agent, such as pineapple or blueberry juice, 10-20 minutes before imaging can also help by reducing the T2 signal of the fluid in the stomach and duodenum.[4] |
| My images appear grainy. How can I improve the SNR? | Grainy images are a direct result of low SNR. To improve this, you can adjust several MRI acquisition parameters. Increasing the voxel size (by increasing slice thickness or reducing the matrix size) will increase the number of protons in each voxel, thereby boosting the signal.[4] Using a lower receiver bandwidth will reduce the amount of noise acquired, though it may increase the minimum echo time (TE). Increasing the number of signal averages (NEX) will also improve SNR, but at the cost of longer scan times. The use of a 3T MRI scanner over a 1.5T scanner will inherently provide a higher SNR.[10][11] |
| How do I ensure the secretin administration is optimal for maximizing the signal? | Proper administration of secretin is crucial for a robust physiological response. The standard dose is 0.2 µg/kg of body weight, administered as an intravenous (IV) bolus over one minute.[12] It is recommended to use long IV tubing to avoid moving the patient during the injection and to follow the secretin with a saline flush of approximately 20 mL to ensure the full dose is delivered.[13] Dynamic imaging should begin immediately at the start of the secretin injection to capture the full response of the pancreatic duct.[7] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the technical aspects of secretin-based imaging.
| Question | Answer |
| What is the mechanism of secretin in enhancing pancreatic imaging? | Secretin is a hormone that stimulates the ductal cells of the pancreas to secrete a large volume of bicarbonate-rich fluid.[1][8][14] This increased fluid volume distends the pancreatic duct and its side branches, making them more visible on heavily T2-weighted MRI sequences.[1][8][9] The increased fluid also provides a stronger signal, which can improve the SNR of the pancreaticobiliary system.[8] |
| What is the optimal timing for image acquisition after secretin administration? | The peak dilation of the pancreatic duct typically occurs between 2 to 5 minutes after secretin injection.[3][6] Dynamic imaging should be performed with repeated acquisitions every 30 to 60 seconds for at least 10 minutes post-injection to capture the peak ductal distension and the subsequent filling of the duodenum.[2][3][7] |
| What are the advantages of using a 3T MRI scanner over a 1.5T scanner for secretin-enhanced imaging? | A 3T MRI scanner offers a significantly higher intrinsic signal-to-noise ratio compared to a 1.5T scanner.[10][11] This can be leveraged to acquire higher-resolution images or to reduce scan times while maintaining adequate image quality.[4] The improved SNR at 3T can be particularly beneficial for visualizing smaller pancreatic duct side branches and subtle abnormalities.[10] |
| How does the choice of MRI coil affect the signal-to-noise ratio? | The type of radiofrequency (RF) coil used has a significant impact on SNR. A phased-array surface coil placed directly over the pancreas will provide a much higher SNR than the scanner's body coil.[7] Ensuring the pancreas is well-centered within the coil is also crucial for optimal signal reception.[7] |
| Can parallel imaging techniques be used to improve SNR? | While parallel imaging is primarily used to reduce acquisition time, it can be indirectly used to improve SNR. By reducing the scan time, the "saved" time can be used to increase the number of signal averages (NEX) or to use a lower receiver bandwidth, both of which will increase the SNR.[4] |
| What are the key imaging sequences for secretin-enhanced MRCP? | The cornerstone of S-MRCP is a heavily T2-weighted sequence, such as a single-shot fast spin-echo (SSFSE) or half-Fourier acquisition single-shot turbo spin-echo (HASTE).[1][2] These sequences are excellent at suppressing the signal from background tissues while highlighting the high signal from the fluid-filled pancreatic duct.[13] Both 2D thick-slab and 3D high-resolution sequences are used. 2D sequences are faster and ideal for dynamic imaging, while 3D sequences provide higher spatial resolution for detailed anatomical assessment.[1][2] |
Data Presentation
Table 1: Impact of MRI Parameters on Signal-to-Noise Ratio (SNR)
| Parameter | Change | Effect on SNR | Rationale |
| Voxel Volume | Increase | Increase | Larger voxels contain more protons, generating a stronger signal. |
| Receiver Bandwidth | Decrease | Increase | A narrower bandwidth reduces the amount of noise sampled. |
| Number of Excitations (NEX) | Increase | Increase | Signal averaging reduces random noise. |
| Echo Time (TE) | Decrease | Increase | Less signal decay due to T2 relaxation. |
| Repetition Time (TR) | Increase | Increase | More complete T1 recovery of longitudinal magnetization. |
| Flip Angle | Optimize | Increase | Maximizes transverse magnetization for a given TR. |
| Magnetic Field Strength | Increase (e.g., 1.5T to 3T) | Increase | Higher field strength increases the net magnetization.[10][11] |
| Parallel Imaging Factor | Increase | Decrease | Reduces the amount of acquired data, which decreases the intrinsic SNR. |
Table 2: Quantitative Pancreatic Exocrine Function Assessment with S-MRCP
| Parameter | Normal Pancreas | Mild Chronic Pancreatitis | Moderate Chronic Pancreatitis | Severe Chronic Pancreatitis |
| Pancreatic Flow Rate (mL/min) | 8.18 ± 1.11 | 7.27 ± 2.04 | 4.98 ± 2.57 | 4.13 ± 1.83 |
| Time to Peak Secretion (min) | 5.76 ± 1.71 | 7.71 ± 2.55 | 9.10 ± 3.00 | 12.33 ± 1.55 |
| Duodenal Filling Grade (Qualitative) | Grade 3 (beyond genu) | Grade 2-3 | Grade 1-2 | Grade 0-1 (absent to limited to bulb) |
Data adapted from studies on quantitative S-MRCP.
Experimental Protocols
Detailed Methodology for a Standard Secretin-Enhanced MRCP Experiment
1. Patient Preparation:
-
Patients should fast for a minimum of 4-6 hours prior to the examination to reduce gastrointestinal fluid and peristalsis.[5]
-
Approximately 15-20 minutes before the scan, administer a negative oral contrast agent (e.g., 200 mL of pineapple or blueberry juice) to suppress the signal from the stomach and duodenum.[4]
-
Obtain informed consent and ensure the patient has no contraindications for MRI or secretin administration.
2. Patient Positioning and Coil Selection:
-
Position the patient supine on the MRI table.
-
Use a phased-array torso coil centered over the upper abdomen to maximize SNR from the pancreas.[7]
3. MRI Acquisition - Pre-Secretin:
-
Acquire initial localizer images.
-
Perform a baseline T2-weighted, single-shot fast spin-echo (SSFSE) or HASTE sequence in the coronal plane. This will serve as the pre-secretin reference.
-
Acquire a high-resolution 3D T2-weighted sequence (e.g., SPACE or CUBE) for detailed anatomical evaluation of the pancreaticobiliary tree.
4. Secretin Administration:
-
Administer synthetic human secretin at a dose of 0.2 µg/kg body weight.[12]
-
The secretin should be given as a slow intravenous (IV) bolus over 1 minute, followed immediately by a 20 mL saline flush.[13]
5. MRI Acquisition - Post-Secretin (Dynamic Imaging):
-
Begin dynamic imaging at the start of the secretin injection.
-
Acquire a series of 2D thick-slab T2-weighted SSFSE or HASTE images in the same coronal oblique plane as the baseline scan.
-
Repeat the acquisition every 30-60 seconds for a total of 10-15 minutes.[2][7]
-
Instruct the patient to hold their breath at the same phase of respiration (preferably expiration) for each dynamic acquisition to ensure consistency.[7]
6. Image Analysis:
-
Assess the dynamic series for changes in the main pancreatic duct diameter, visualization of side branches, and the degree of duodenal filling.
-
Measure the maximum pancreatic duct diameter post-secretin.
-
Qualitatively or quantitatively assess the volume of pancreatic fluid secreted into the duodenum.
Visualizations
Caption: Secretin signaling pathway in pancreatic ductal cells.
References
- 1. The clinical value of secretin-enhanced MRCP in the functional and morphological assessment of pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedradiology.com [appliedradiology.com]
- 3. cdn.agilitycms.com [cdn.agilitycms.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. chirhoclin.com [chirhoclin.com]
- 6. mrimaster.com [mrimaster.com]
- 7. MR Pancreas W/WO with MRCP BODY and Secretin Protocol - Adult and Peds | OHSU [ohsu.edu]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Secretin-stimulated MR cholangiopancreatography: spectrum of findings in pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Secretin-Enhanced MRCP: How and Why—AJR Expert Panel Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Secretin - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Secretin Bioactivity
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions related to protocol modifications for enhancing the bioactivity of secretin.
Frequently Asked Questions (FAQs)
Q1: My secretin peptide is rapidly degrading in my aqueous solution. What can I do?
A1: Secretin's stability in aqueous solutions is highly pH-dependent. It is most stable around pH 7.0 and more stable in acidic solutions than in alkaline ones[1]. Degradation can occur through deamidation (e.g., forming aspartoyl or beta-aspartyl secretin) and cleavage[1][2]. For storage, consider using a pH 7.0 buffer. For experiments, minimize time in solution and consider the pH of your assay buffers. The addition of protease inhibitors may also delay protein degradation, especially in complex biological samples[3].
Q2: I'm seeing low or no biological activity with my modified secretin analog. What are the most critical residues for activity?
A2: The entire length of the 27-amino acid secretin peptide contributes to its binding and activity, but the N-terminal region is particularly critical for activating the receptor[4][5]. Alanine-scanning mutagenesis has shown that residues His¹, Asp³, Gly⁴, Phe⁶, Thr⁷, Ser⁸, Glu⁹, Leu¹⁰, Leu¹⁹, Leu²², and Leu²³ are most critical for biological activity[6]. Modifications at these sites are likely to significantly reduce or abolish activity.
Q3: Can I truncate secretin to create a smaller, active analog?
A3: N-terminal truncation of secretin typically results in a marked reduction in both binding affinity and biological activity[7]. While C-terminal fragments can bind to the receptor, the N-terminal residues are essential for receptor activation[6]. Truncating even the first few amino acids can significantly impair function.
Q4: What is the primary signaling pathway activated by the secretin receptor?
A4: The secretin receptor (SCTR) is a classic Class B G protein-coupled receptor (GPCR)[8][9]. Upon binding secretin, it couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to mediate downstream cellular responses[10][11][12].
Troubleshooting Guides
cAMP Accumulation Assay
Q: My cAMP assay shows a very low signal or high variability. How can I troubleshoot this? A:
-
Cell Health and Density: Ensure your cells (e.g., CHO cells expressing the secretin receptor) are healthy and plated at an optimal density. Cell density should be optimized for your specific cell line and plate format (96-well, 384-well)[13][14].
-
Phosphodiesterase (PDE) Inhibition: cAMP is rapidly degraded by phosphodiesterases. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your stimulation buffer to allow for measurable cAMP accumulation[15]. The optimal concentration of the PDE inhibitor may need to be determined experimentally[13].
-
Agonist Concentration and Incubation Time: Verify that your secretin analog concentrations cover a range sufficient to generate a full dose-response curve. Also, optimize the stimulation time. A time-course experiment can help determine the point of maximal cAMP accumulation.
-
Reagent Temperature: Ensure all reagents, except for enzymes, are equilibrated to the assay temperature before starting the experiment to prevent low enzyme activity[16].
-
Assay Buffer Composition: Use the same buffer to prepare your cells, standards, and secretin analogs to ensure consistency[13].
Receptor Binding Assay
Q: I am getting high non-specific binding in my competitive radioligand binding assay. What could be the cause? A:
-
Insufficient Washing: If using a filtration-based method, ensure adequate and quick washing steps to remove unbound radioligand. If using centrifugation, you must wash the pellet to remove unbound ligand[17].
-
Filter Pre-treatment: Pre-soaking the filter paper (e.g., with polyethyleneimine) can help reduce the non-specific binding of the radioligand to the filter itself[17].
-
Protein Concentration: Using an excessively high concentration of membrane protein can increase background signal. Try optimizing the amount of protein used per well[17].
-
Radioligand Concentration: The concentration of the radiolabeled secretin should ideally be at or below its Kd (dissociation constant) for the receptor to maximize the specific binding window.
Protocol Modifications for Enhanced Bioactivity & Stability
Several chemical strategies can be employed to improve the stability and bioactivity of secretin peptides.
-
Amino Acid Substitution: Replacing specific L-amino acids with D-amino acids or unnatural amino acids at known cleavage sites can significantly enhance resistance to proteolysis[18][19][20].
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from degradation by exopeptidases[19].
-
Cyclization: Introducing covalent bonds, such as lactam bridges, can stabilize the peptide's helical conformation, which may enhance receptor affinity, and reduce susceptibility to proteases[7][19].
-
PEGylation and Fatty Acid Acylation: Attaching a polyethylene glycol (PEG) chain or a fatty acid can increase the peptide's hydrodynamic size and promote binding to albumin, respectively. Both strategies reduce renal clearance and extend the in-vivo half-life[19][21].
Data on Secretin Modifications
Table 1: Impact of Alanine Substitution on Human Secretin Bioactivity
| Residue Substituted with Alanine | Fold Decrease in Binding Affinity (Ki) | Fold Decrease in Biological Activity (EC50) |
| His¹ | >100 | >100 |
| Asp³ | >100 | >10 |
| Gly⁴ | >100 | >100 |
| Phe⁶ | >100 | >10 |
| Thr⁷ | >100 | >100 |
| Ser⁸ | >100 | >100 |
| Glu⁹ | >10 | >100 |
| Leu¹⁰ | >100 | >100 |
| Asp¹⁵ | >100 | >10 |
| Leu¹⁹ | >100 | >100 |
| Leu²² | >10 | >100 |
| Leu²³ | >100 | >100 |
Data synthesized from reference[6]. This table highlights residues where alanine substitution caused a greater than 10-fold decrease in activity or a greater than 100-fold decrease in binding.
Table 2: Strategies to Enhance Secretin Stability and Half-Life
| Modification Strategy | Example / Approach | Outcome |
| Fatty Acid Acylation | Attachment of a fatty acid-based half-life extension group to a stabilized secretin backbone (e.g., BI-3434). | Extended pharmacokinetic profile and half-life compared to endogenous secretin[21][22]. |
| Lactam Bridge Cyclization | Introduction of a lactam bridge between residues (e.g., E16 and K20) in a truncated secretin analog. | Stabilized helical structure, leading to rationally enhanced binding affinity in antagonist development[7]. |
| D-Amino Acid Substitution | Replacing an L-amino acid at a specific cleavage site with its D-enantiomer. | Masks the cleavage site from proteases, a well-established method to improve metabolic stability[18][20]. |
| N-terminal Acetylation | Acetylating the N-terminal amino acid (e.g., N-AcGIP, a related peptide). | Can protect against degradation by exopeptidases, significantly extending in-vivo half-life[19]. |
Visualizations: Pathways and Workflows
Caption: Canonical signaling pathway of the secretin receptor (SCTR).
Caption: Workflow for evaluating modified secretin analogs.
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a method for determining the agonist activity of secretin analogs by measuring intracellular cAMP accumulation in CHO cells stably expressing the human secretin receptor (CHO-SCTR).
Materials:
-
CHO-SCTR cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor stock solution (e.g., 100 mM IBMX in DMSO)
-
Secretin or modified analogs
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well cell culture plates (white plates for luminescence/HTRF)
Methodology:
-
Cell Plating: Seed CHO-SCTR cells into a 96-well or 384-well plate at a pre-optimized density and incubate overnight at 37°C with 5% CO₂ to allow for cell adherence[13].
-
Preparation of Stimulation Buffer: Prepare fresh Assay Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX)[15]. This is your Stimulation Buffer.
-
Preparation of Analogs: Perform serial dilutions of your secretin analogs and a native secretin standard in the Stimulation Buffer.
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the Stimulation Buffer containing the different concentrations of your secretin analogs (or buffer alone for a negative control) to the wells.
-
Incubate the plate at 37°C for an optimized duration (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the signal from your experimental wells to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Competitive Receptor Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a modified secretin analog by measuring its ability to compete with a radiolabeled secretin ligand for binding to the secretin receptor.
Materials:
-
Cell membranes prepared from CHO-SCTR cells or other cells expressing the receptor.
-
Radiolabeled secretin (e.g., ¹²⁵I-secretin).
-
Unlabeled secretin analogs (competitors).
-
Binding Buffer (e.g., 25 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and fluid.
Methodology:
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Binding Buffer.
-
A fixed concentration of radiolabeled secretin (e.g., at its approximate Kd).
-
Increasing concentrations of the unlabeled secretin analog (the competitor). For determining non-specific binding, use a high concentration of unlabeled native secretin. For total binding, add buffer only.
-
A specific amount of cell membrane preparation (e.g., 20-50 µg of protein).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes)[17].
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash each filter multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. Mechanism and kinetics of secretion degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation peptides of secretin after storage in acid and neutral aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed Processing of Secretin-Induced Pancreas Fluid Influences the Quality and Integrity of Proteins and Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand binding and activation of the secretin receptor, a prototypic family B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secretin targets interstitial cells of Cajal to regulate intestinal contractions | EMBO Reports [link.springer.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 20. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Secretin Acetate and Cholecystokinin on Pancreatic Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of secretin acetate and cholecystokinin (CCK) on exocrine pancreatic secretion, supported by experimental data and detailed methodologies. The distinct and synergistic roles of these two critical gastrointestinal hormones are elucidated to inform research and drug development in gastroenterology and metabolic disorders.
Core Functions and Primary Targets
Secretin and cholecystokinin are peptide hormones released from the duodenum that play pivotal, yet distinct, roles in the digestive process.[1][2][3] Secretin's primary function is to stimulate the pancreatic ductal cells to release a large volume of bicarbonate-rich fluid.[1][4][5] This alkaline secretion is crucial for neutralizing gastric acid in the duodenum, creating an optimal pH environment for the activity of pancreatic digestive enzymes.[1]
In contrast, cholecystokinin primarily targets the pancreatic acinar cells, stimulating the secretion of a wide array of digestive enzymes essential for the breakdown of proteins, fats, and carbohydrates.[2][6][7] While CCK can also stimulate a modest increase in the volume of pancreatic juice, its principal effect is on enzyme output.[8][9]
Comparative Effects on Pancreatic Secretion: Quantitative Data
The following table summarizes the differential effects of secretin and cholecystokinin on the primary components of pancreatic juice, based on studies in anesthetized rats.
| Parameter | Secretin | Cholecystokinin-pancreozymin (CCK-PZ) |
| Primary Target Cell | Pancreatic Ductal Cells[4][5] | Pancreatic Acinar Cells[6][7] |
| Primary Secretory Product | Bicarbonate and Water[4][5] | Digestive Enzymes[6][7] |
| Maximal Peak Rate of Flow (μl/5 min) | 14.0[8][9] | 20.3[8][9] |
| Effect on Protein Secretion | Small but significant stimulation[8][9] | Strong stimulation[8][9] |
Note: The data is derived from a study on urethane-anesthetized rats. CCK-PZ is a form of cholecystokinin. While maximal peak flow rates differed, the total volume of pancreatic juice secreted in response to rapid intravenous injections of either hormone was not significantly different in this study.[8][9]
Synergistic Action
While their primary actions are distinct, secretin and cholecystokinin exhibit a powerful synergistic effect when released together. The large volume of bicarbonate-rich fluid produced in response to secretin acts as a vehicle to transport the CCK-stimulated digestive enzymes into the duodenum.[10] Studies in rats have shown that the simultaneous infusion of CCK and secretin produces a significantly greater pancreatic secretory response, in terms of both juice volume and amylase output, than the sum of the responses to each hormone administered alone.[10]
Signaling Pathways
The distinct physiological responses to secretin and cholecystokinin are mediated by different intracellular signaling pathways.
Secretin Signaling Pathway in Pancreatic Ductal Cells
Secretin binds to the secretin receptor (SCTR), a G-protein coupled receptor (GPCR), on the basolateral membrane of pancreatic ductal cells.[1][11] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] cAMP, acting as a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel on the apical membrane.[4][5] The efflux of chloride ions into the ductal lumen drives the secretion of bicarbonate ions via a chloride-bicarbonate exchanger. Water then follows by osmosis, resulting in the secretion of a large volume of alkaline fluid.[4]
Caption: Secretin signaling in pancreatic ductal cells.
Cholecystokinin Signaling Pathway in Pancreatic Acinar Cells
Cholecystokinin binds to the CCK1 receptor (CCK1R), also a GPCR, on pancreatic acinar cells.[12] This interaction activates G proteins of the Gq family, which in turn activate phospholipase C (PLC).[6][12][13] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6][13] The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are the key signals that lead to the fusion of zymogen granules with the apical membrane and the subsequent release of digestive enzymes via exocytosis.[6][13]
Caption: CCK signaling in pancreatic acinar cells.
Experimental Protocols
The investigation of secretin and cholecystokinin's effects on pancreatic secretion typically involves both in vivo and in vitro models.
In Vivo Measurement of Pancreatic Secretion in Rodents
This protocol is a common method for directly assessing pancreatic function in a living organism.
1. Animal Preparation:
-
Male Sprague-Dawley rats (200-250 g) are typically used.[14]
-
A laparotomy is performed to expose the duodenum and the common bile-pancreatic duct.[14]
2. Cannulation:
-
The common bile-pancreatic duct is cannulated for the collection of pancreatic juice.[14]
-
The jugular vein is cannulated for the intravenous infusion of secretagogues (secretin, CCK) and other substances.[14]
3. Sample Collection and Analysis:
-
Pancreatic juice is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes).[14]
-
The volume of the collected juice is measured.
-
Protein concentration, often as a measure of enzyme secretion, is determined using methods like the Bradford assay.[14]
-
Specific enzyme activities (e.g., amylase, trypsin) can also be quantified.[14]
-
Bicarbonate concentration is measured to assess ductal cell function.
In Vitro Pancreatic Acini Secretion Assay
This method allows for the study of direct effects of secretagogues on pancreatic acinar cells, isolated from neural and other hormonal influences.
1. Isolation of Pancreatic Acini:
-
The pancreas is excised from a euthanized rodent (rat or mouse).[14]
-
The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase) in a shaking water bath at 37°C.[14]
-
Mechanical dispersion through pipettes with decreasing orifice sizes is used to separate the acini.[14]
-
The isolated acini are filtered and washed.[14]
2. Secretion Assay:
-
Acinar cells are pre-incubated in a buffer solution.
-
They are then stimulated with varying concentrations of secretagogues like CCK.[14]
-
The incubation is carried out at 37°C for a defined period (e.g., 30 minutes).[14]
-
The reaction is stopped, and the acini are pelleted by centrifugation.
-
The supernatant, containing the secreted enzymes, is collected.[14]
-
Enzyme activity (commonly amylase) in the supernatant is measured to quantify secretion.[14]
Caption: Experimental workflows for pancreatic secretion studies.
Conclusion
This compound and cholecystokinin are indispensable for normal pancreatic function, acting through distinct yet complementary mechanisms. Secretin primarily drives the secretion of a bicarbonate-rich fluid to neutralize duodenal pH, while cholecystokinin triggers the release of digestive enzymes. Their synergistic action ensures the efficient digestion and absorption of nutrients. A thorough understanding of their individual signaling pathways and integrated physiological roles is fundamental for the development of therapeutic agents targeting pancreatic exocrine insufficiency and other gastrointestinal disorders.
References
- 1. Secretin - Wikipedia [en.wikipedia.org]
- 2. 3.41 Digestive Hormones, Accessory Organs & Secretions | Nutrition Flexbook [courses.lumenlearning.com]
- 3. quora.com [quora.com]
- 4. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The action of secretin, cholecystokinin-pancreozymin and caerulein on pancreatic secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The action of scretin, cholecystokinin-pancreozymin and caerulein on pancreatic secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiating effect of CCK and secretin on rat exocrine pancreas and its cholinergic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Intracellular Signaling Mechanisms Activated by Cholecystokinin-Regulating Synthesis and Secretion of Digestive Enzymes in Pancreatic Acinar Cells | Annual Reviews [annualreviews.org]
- 14. benchchem.com [benchchem.com]
Validating Secretin Acetate Target Engagement: A Comparative Guide for Preclinical Researchers
For researchers and drug development professionals investigating the therapeutic potential of secretin acetate, rigorous validation of target engagement in preclinical models is paramount. This guide provides a comparative overview of methodologies to assess the interaction of this compound with its receptor, alongside alternative approaches, supported by experimental data.
Secretin, a 27-amino acid peptide hormone, exerts its physiological effects primarily through the secretin receptor (SCTR), a Class B G-protein coupled receptor (GPCR).[1] Activation of the SCTR predominantly couples to the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade mediates the well-known effects of secretin, such as the stimulation of pancreatic and biliary bicarbonate and water secretion.[1] Emerging evidence also points to the involvement of secretin in metabolic regulation, including lipolysis and energy homeostasis.[1][3]
This guide will delve into the key in vitro and in vivo assays for validating this compound target engagement, compare its performance with alternatives such as long-acting analogs and GLP-1 receptor agonists, and provide detailed experimental protocols.
Comparative Analysis of this compound and Alternatives
The validation of this compound's therapeutic potential necessitates a comparison with alternative agents that may offer improved pharmacokinetic profiles or complementary mechanisms of action. Key alternatives include long-acting secretin analogs and GLP-1 receptor agonists.
| Compound Class | Agonist | Target(s) | Key Preclinical Findings | Reference |
| Endogenous Peptide | This compound | Secretin Receptor (SCTR) | Stimulates pancreatic secretion; induces lipolysis in adipocytes; activation of SCTR leads to increased cAMP production. | [1][4] |
| Long-Acting Analog | BI-3434 | Secretin Receptor (SCTR) | Equipotent to human secretin in cAMP activation (EC50: 15.5 pM vs 9.5 pM); more potent in inducing lipolysis in murine adipocytes (EC50: 542.7 nM vs 1172 nM for native secretin); extended half-life in mice. | [1][3] |
| GLP-1 Receptor Agonist | Liraglutide, Semaglutide | GLP-1 Receptor (GLP-1R) | Primarily stimulates insulin secretion and suppresses glucagon release; can lead to synergistic effects on body weight loss when combined with a secretin receptor agonist. | [5][6] |
| Small Molecule Modulator | Positive Allosteric Modulators (PAMs) | Secretin Receptor (SCTR) | Enhance the signaling of endogenous secretin or its analogs; discovery of several pyrimidine-based scaffolds has been reported, with some showing cross-reactivity with the GLP-1R. | [7][8] |
In Vitro Target Engagement Assays: Quantitative Comparison
The initial assessment of target engagement is typically performed using in vitro cell-based assays. The most common method is the measurement of intracellular cAMP accumulation following receptor activation. Lipolysis assays in primary adipocytes also provide a functional readout of secretin receptor engagement.
| Assay | Compound | EC50 (cAMP Accumulation) | EC50 (Lipolysis) | Cell Type | Reference |
| cAMP Accumulation | Human Secretin | 9.5 pM | - | CHO-K1 cells expressing human SCTR | [1] |
| BI-3434 | 15.5 pM | - | CHO-K1 cells expressing human SCTR | [1] | |
| Lipolysis | Native Secretin | - | 1172 nM | Primary murine adipocytes | [1] |
| BI-3434 | - | 542.7 nM | Primary murine adipocytes | [1] | |
| Isoproterenol (control) | - | 44.9 nM | Primary murine adipocytes | [1] |
Visualizing the Secretin Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the secretin signaling pathway and a typical workflow for an in vitro cAMP assay.
Figure 1: Secretin Receptor Signaling Pathway.
Figure 2: In Vitro cAMP Assay Workflow.
Detailed Experimental Protocols
Reproducibility and accurate comparison of results depend on detailed and standardized experimental protocols. Below are methodologies for key assays used to validate this compound target engagement.
In Vitro cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP in response to secretin receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human secretin receptor (SCTR)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
White-walled 384-well microplates
-
This compound and test compounds
-
cAMP detection kit (e.g., HitHunter cAMP Assay for Small Molecules)
-
HBSS and HEPES buffer
Protocol:
-
Culture SCTR-expressing CHO-K1 cells according to standard procedures.
-
Seed the cells in a total volume of 20 µL per well into white-walled 384-well microplates and incubate at 37°C for the appropriate time before testing.[2]
-
Prepare serial dilutions of this compound and alternative compounds in assay buffer.
-
Add 5 µL of the 4x compound solution to the cells and incubate at 37°C for 30-60 minutes.[2]
-
Following incubation, aspirate the medium and add 15 µL of a 2:1 mixture of HBSS/10 mM HEPES and the cAMP XS+ antibody reagent.[2]
-
Generate the assay signal by incubating with 20 µL of cAMP XS+ ED/CL lysis cocktail for 1 hour, followed by a 3-hour incubation with 20 µL of cAMP XS+ EA reagent at room temperature.[2]
-
Measure the chemiluminescent signal using a suitable plate reader.
-
Analyze the data using a non-linear regression to determine the EC50 values.
In Vitro Lipolysis Assay
This assay measures the release of glycerol from adipocytes as an indicator of lipolysis stimulated by secretin receptor activation.
Materials:
-
Primary adipocytes isolated from preclinical models (e.g., mouse epididymal fat pads)
-
Krebs-Ringer bicarbonate buffer (KRBH) with 3% fatty acid-free BSA
-
This compound and test compounds (e.g., isoproterenol as a positive control)
-
Glycerol detection kit
Protocol:
-
Isolate primary adipocytes from the epididymal fat pads of mice.
-
Wash the isolated cells three times and resuspend them in KRBH buffer with 3% fatty acid-free BSA.[1]
-
Incubate the suspended adipocytes (approximately 10^5 cells/mL) with varying concentrations of this compound or alternative compounds for 60 minutes.[1]
-
After incubation, collect the supernatant.
-
Measure the glycerol concentration in the supernatant using a commercial glycerol detection kit according to the manufacturer's instructions.[1]
-
Determine the EC50 values from the dose-response curves.
In Vivo Pancreatic Secretion Assay (Rat Model)
This in vivo assay directly measures the physiological response to secretin receptor engagement by quantifying the volume and bicarbonate concentration of pancreatic juice.
Materials:
-
Anesthetized rats
-
Surgical instruments for cannulation of the bile-pancreatic duct
-
Infusion pumps
-
This compound and test compounds
-
Bicarbonate concentration measurement apparatus
Protocol:
-
Anesthetize the rat and perform a laparotomy to expose the duodenum and pancreas.
-
Cannulate the common bile-pancreatic duct at its entry point into the duodenum.
-
Administer this compound or alternative compounds intravenously.
-
Collect pancreatic juice at timed intervals.
-
Measure the volume of the collected pancreatic juice.
-
Determine the bicarbonate concentration of the collected samples.
-
Compare the stimulated secretion to basal levels and between different treatment groups.
Conclusion
The validation of this compound target engagement in preclinical models is a critical step in its development as a therapeutic agent. This guide provides a framework for researchers to design and execute robust preclinical studies. By employing a combination of in vitro and in vivo assays and comparing the performance of this compound with relevant alternatives, a comprehensive understanding of its pharmacological profile can be achieved. The provided protocols and comparative data serve as a valuable resource for scientists in the field of drug discovery and development.
References
- 1. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of glucagon, gastric inhibitory peptide, and secretin on gallbladder function, formation of bile, and pancreatic secretion in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule positive allosteric modulators of the secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Analysis of Synthetic vs. Native Secretin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of synthetic and native secretin, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds in their work.
Executive Summary
Secretin, a 27-amino acid peptide hormone, plays a crucial role in pancreatic and biliary function by stimulating the secretion of bicarbonate-rich fluids. Historically, secretin derived from porcine sources (native secretin) was used for diagnostic and research purposes. However, with advancements in peptide synthesis, synthetic versions of both porcine and human secretin have become widely available. This guide demonstrates that synthetic secretins are not only bioequivalent to their native counterparts but also offer advantages in terms of purity and reduced side effects.
Data Presentation
The following tables summarize the key bioactivity parameters of synthetic and native secretin based on available data. It is important to note that direct head-to-head in vitro studies comparing the binding affinity and cAMP production of the currently used synthetic secretins and the older native porcine secretin in the same experimental setup are scarce in recent literature. The data presented is a collation from various studies and regulatory documents.
Table 1: In Vitro Bioactivity of Human Secretin
| Parameter | Synthetic Human Secretin | Data Source |
| Receptor Binding Affinity (Ki) | 0.325 nM | [1] |
| Functional Potency (EC50) | 3.26 ± 0.80 nM (β-arrestin2-GFP translocation assay) | [2] |
Note: The EC50 value is from a β-arrestin translocation assay, which is a measure of receptor activation and downstream signaling.
Table 2: Comparative In Vivo Bioactivity and Potency
| Parameter | Synthetic Secretin (Human/Porcine) | Native (Biologic) Porcine Secretin | Key Findings | Data Source |
| Pancreatic Bicarbonate Secretion | Equivalent | Equivalent | Excellent correlation in peak bicarbonate measurements.[3] | [3] |
| Pancreatic Fluid Volume | Equivalent | Equivalent | No significant difference in volume of secretion. | [4] |
| Diagnostic Accuracy | 100% in diagnosing chronic pancreatitis | 100% in diagnosing chronic pancreatitis | Synthetic and biologic forms can be used interchangeably in pancreatic function testing.[3] | [3] |
| Potency Correlation | 0.2 mcg ≈ 1 Clinical Unit (CU) | 1 CU | Synthetic secretin has a higher specific activity. | [5] |
| Specific Activity | ~5000 CU/mg | ~3000 CU/mg | Synthetic secretin is more potent on a mass basis. | [5] |
| Side Effects | Fewer side effects reported | Higher incidence of side effects | Synthetic forms are generally better tolerated.[3] | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Secretin Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a ligand (e.g., synthetic or native secretin) for the secretin receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human secretin receptor are cultured to confluence.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Reaction:
-
A constant concentration of radiolabeled secretin (e.g., 125I-secretin) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled competitor ligand (synthetic or native secretin) are added to the reaction mixture.
-
The incubation is carried out at 37°C for 1 hour to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filter is washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filter is quantified using a gamma counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.
-
The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of secretin to stimulate the production of the second messenger cAMP upon binding to its receptor.
-
Cell Culture:
-
Cells expressing the secretin receptor (e.g., CHO-SCTR cells) are seeded in a multi-well plate and grown to a suitable confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells are incubated with varying concentrations of synthetic or native secretin for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the cell lysates are determined from the standard curve.
-
The data is plotted as cAMP concentration versus the concentration of secretin.
-
The EC50 (the concentration of secretin that produces 50% of the maximal response) is determined by non-linear regression analysis.
-
Secretin Stimulation Test (Pancreatic Function Test)
This in vivo test assesses the exocrine function of the pancreas by measuring its secretory response to secretin.[6][7]
-
Patient Preparation:
-
The patient is required to fast for at least 12 hours prior to the test.[6]
-
-
Procedure:
-
A tube is inserted through the patient's nose, down the esophagus, and into the duodenum.[6]
-
A baseline sample of duodenal fluid is collected.
-
A bolus intravenous injection of secretin (typically 0.2 µg/kg for synthetic secretin) is administered.[8]
-
Duodenal fluid is collected at timed intervals (e.g., every 15 minutes for 60-90 minutes).[4]
-
-
Sample Analysis:
-
The volume of each collected sample is measured.
-
The bicarbonate concentration in each sample is determined.
-
In some protocols, enzyme concentrations (e.g., amylase, lipase) are also measured.
-
-
Data Interpretation:
-
The peak bicarbonate concentration is the primary endpoint. A peak bicarbonate concentration of less than 80 mEq/L is generally considered indicative of pancreatic exocrine insufficiency.[7]
-
The total volume of pancreatic secretion over the collection period is also assessed.
-
Mandatory Visualization
Secretin Signaling Pathway
Caption: Secretin binds to its G protein-coupled receptor, activating a cAMP-dependent signaling cascade.
Experimental Workflow for Comparative Bioactivity Analysis
Caption: Workflow for comparing the bioactivity of synthetic and native secretin.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 7. droracle.ai [droracle.ai]
- 8. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Secretin Acetate: A Comparative Guide for Diagnostic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of secretin acetate with alternative diagnostic agents used in the assessment of pancreatic function and in pancreaticobiliary imaging. The information presented is supported by experimental data to aid in the selection of appropriate diagnostic methodologies.
I. Comparative Analysis of Diagnostic Performance
This compound is a synthetic peptide hormone primarily utilized in two key diagnostic areas: the functional assessment of pancreatic exocrine sufficiency and the enhancement of magnetic resonance cholangiopancreatography (MRCP). Its performance is best evaluated by comparing it to established alternatives in each category.
Assessment of Pancreatic Exocrine Function
The direct secretin stimulation test is considered a highly sensitive method for diagnosing pancreatic exocrine insufficiency, particularly in early or mild chronic pancreatitis.[1] Its primary alternative is the non-invasive fecal elastase-1 test.
Table 1: Secretin Stimulation Test vs. Fecal Elastase-1 Test
| Parameter | Direct Secretin Stimulation Test (Gold Standard) | Fecal Elastase-1 (FE-1) Test |
| Methodology | Invasive; requires endoscopic collection of duodenal fluid after IV secretin administration. | Non-invasive; requires a single stool sample.[2][3] |
| Primary Endpoint | Peak bicarbonate concentration in duodenal aspirate. | Concentration of elastase-1 enzyme in stool (μg/g).[3] |
| Sensitivity | Considered the most sensitive test for mild pancreatic insufficiency. | 77% (pooled data vs. secretin stimulation test).[2][4][5] For severe pancreatic insufficiency, sensitivity is higher.[1][6] |
| Specificity | High. | 88% (pooled data vs. secretin stimulation test).[2][4][5] |
| Advantages | High sensitivity for early/mild disease; provides a direct measure of ductal cell function. | Non-invasive, simple for the patient, widely available.[3] |
| Limitations | Invasive, time-consuming, requires specialized centers, and is not standardized across institutions.[1] | Lower sensitivity for mild to moderate pancreatic insufficiency; results can be affected by watery stool.[6] |
Enhancement of Pancreaticobiliary Imaging
Secretin-enhanced MRCP (S-MRCP) is employed to improve visualization of the pancreatic ductal system over standard MRCP. A potential cost-effective alternative, neostigmine, has also been investigated for a similar purpose.
Table 2: S-MRCP vs. Standard MRCP and Neostigmine-Enhanced MRCP
| Parameter | Secretin-Enhanced MRCP (S-MRCP) | Standard MRCP | Neostigmine-Enhanced MRCP |
| Mechanism | Stimulates pancreatic fluid secretion, distending the pancreatic ducts for better visualization. | Static imaging of fluid-filled structures without pharmacological stimulation. | Stimulates pancreatic secretion, leading to duct distention.[7] |
| Diagnostic Yield | Significantly improves detection of ductal abnormalities and provides functional information (exocrine reserve).[8][9][10] | May fail to visualize the entire pancreatic duct or subtle abnormalities.[11] | Improves visualization of pancreatic duct anatomy.[7] |
| Sensitivity | 76% for detecting ductal abnormalities in recurrent acute pancreatitis. | 56% for detecting ductal abnormalities in recurrent acute pancreatitis. | Data on diagnostic sensitivity is limited compared to S-MRCP. |
| Quantitative Effect | Increases main pancreatic duct diameter by ~1-2 mm in healthy individuals.[11] | N/A | Increases pancreatic duct diameter significantly (e.g., from 1.84 mm to 3.41 mm in the head).[7][12] |
| Advantages | Higher diagnostic accuracy for conditions like pancreas divisum and chronic pancreatitis; assesses function.[9][10] | Non-invasive, no pharmacological agent required. | Low cost, widely available.[7] |
| Limitations | Higher cost due to the secretin agent; longer examination time.[8] | Lower sensitivity for subtle ductal changes and provides no functional data.[11] | Less studied than secretin; potential for different side effect profile. |
II. Experimental Protocols
Endoscopic Pancreatic Function Test (ePFT) with Secretin
This protocol is a direct method to assess the exocrine function of the pancreas.
-
Patient Preparation: The patient must fast for at least 12 hours prior to the procedure.
-
Procedure:
-
The patient is placed under conscious sedation.
-
A standard upper endoscope is inserted and advanced to the second or third portion of the duodenum.
-
All existing gastric and duodenal fluid is aspirated and discarded.
-
A baseline duodenal fluid sample may be collected (Time 0).
-
Synthetic this compound (0.2 mcg/kg) is administered as an intravenous bolus.
-
Duodenal fluid is continuously aspirated and collected in separate, chilled traps at timed intervals, typically 15, 30, 45, and 60 minutes post-injection.
-
Samples are immediately placed on ice.
-
-
Analysis:
-
The bicarbonate concentration (mEq/L) of each collected sample is measured using a standard chemistry autoanalyzer.
-
The peak bicarbonate concentration from all samples is identified. A peak concentration below 80 mEq/L is generally considered indicative of exocrine insufficiency.
-
Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP)
This protocol enhances the morphological and functional evaluation of the pancreatic ducts.
-
Patient Preparation: Patients should fast for 4-6 hours before the examination to reduce gastrointestinal motility and secretions. An oral negative contrast agent may be administered to suppress the signal from the stomach and duodenum.
-
Procedure:
-
Baseline MRCP sequences are acquired, including heavily T2-weighted coronal and axial images of the pancreaticobiliary system.
-
A test dose of secretin may be administered to check for allergic reactions.
-
The full diagnostic dose of this compound (0.2 mcg/kg) is injected intravenously.
-
Immediately following the injection, dynamic, sequential 2D or 3D MRCP images are acquired every 30-60 seconds for a period of 8-10 minutes.[11] This captures the filling and maximum distention of the pancreatic duct.
-
-
Analysis:
-
Morphological Assessment: The pre- and post-secretin images are compared to assess for improved delineation of the main pancreatic duct and side branches, identification of strictures, and diagnosis of anatomical variants like pancreas divisum.[8]
-
Functional Assessment: The volume of fluid secreted into the duodenum is qualitatively or quantitatively assessed as a measure of pancreatic exocrine reserve.[8][10]
-
Fecal Elastase-1 (FE-1) ELISA Protocol
This protocol outlines the general steps for the most common non-invasive alternative for assessing pancreatic exocrine function.
-
Sample Collection: A single, random, solid stool sample (approximately 5g) is collected in a clean container without preservatives.[13] The sample should not be contaminated with urine or water.[2]
-
Sample Preparation:
-
A specific weight of the stool sample (e.g., 15 mg) is homogenized in a provided extraction buffer.
-
The mixture is centrifuged to pellet solid debris.
-
The resulting supernatant is collected and further diluted in a sample buffer as per the kit's instructions.
-
-
ELISA Procedure (Sandwich Principle):
-
Standards, controls, and prepared patient samples are pipetted into microtiter wells pre-coated with anti-elastase antibodies.
-
The plate is incubated, allowing pancreatic elastase in the samples to bind to the immobilized antibodies.
-
The wells are washed to remove unbound material.
-
A peroxidase-labeled detection antibody is added, which binds to the captured elastase.
-
After another wash step, a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped with an acidic solution, and the optical density is read at 450 nm.
-
-
Analysis: The concentration of elastase-1 in the sample is calculated by comparing its optical density to a standard curve. A concentration below 200 µg/g of stool is typically indicative of exocrine pancreatic insufficiency.[3]
III. Visualized Pathways and Workflows
Secretin Signaling Pathway
Secretin initiates a signaling cascade in pancreatic ductal cells, leading to the secretion of bicarbonate-rich fluid. This process is crucial for neutralizing gastric acid in the duodenum.
Diagnostic Workflow: S-MRCP
The workflow for Secretin-Enhanced MRCP involves several key steps from patient preparation to final analysis, providing both morphological and functional data.
References
- 1. Fecal elastase 1 measurement compared with endoscopic retrograde cholangiopancreatography for the diagnosis of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stool Elastase: MedlinePlus Medical Test [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Comparison of fecal elastase-1 determination with the secretin-cholecystokinin test in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical value of secretin-enhanced MRCP in the functional and morphological assessment of pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secretin-Enhanced MRCP: How and Why—AJR Expert Panel Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neostigmine® Improves Pancreatic Duct Visualization in Magnetic Resonance Cholangiopancreatography and Could Be a Cheap Alternative for Secretin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajronline.org [ajronline.org]
- 10. appliedradiology.com [appliedradiology.com]
- 11. researchgate.net [researchgate.net]
- 12. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 13. eaglebio.com [eaglebio.com]
A Comparative Guide to the Cross-Reactivity of Secretin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of selected secretin receptor antagonists. The objective is to offer a clear, data-driven resource for evaluating the selectivity of these compounds, which is a critical aspect of preclinical drug development. The data presented herein is compiled from publicly available research.
Introduction to Secretin Receptor Antagonists
The secretin receptor (SCTR), a Class B G-protein coupled receptor (GPCR), is a key regulator of various physiological processes, including pancreatic and biliary secretion, gastric acid secretion, and gastrointestinal motility. Antagonists of this receptor are valuable research tools and hold therapeutic potential for conditions such as pancreatitis and certain cancers. However, off-target interactions can lead to undesirable side effects. Therefore, a thorough understanding of an antagonist's cross-reactivity profile is paramount. This guide focuses on a selection of secretin receptor antagonists for which cross-reactivity data is available.
Comparative Analysis of Cross-Reactivity Data
The following table summarizes the available quantitative data on the binding affinities (Ki) and functional inhibition (IC50) of selected secretin receptor antagonists against their primary target and various off-target receptors. It is important to note that comprehensive cross-reactivity screening against a wide panel of GPCRs is not always publicly available for all compounds.
| Antagonist | Primary Target | Off-Target Receptor | Assay Type | Reported Value (nM) | Reference |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(6-27) | Secretin Receptor | Secretin Receptor | Binding Affinity | 4 | [1][2][3] |
| Calcitonin Receptor (CTR) | cAMP Accumulation | No significant inhibition | [1] | ||
| Glucagon-Like Peptide-1 Receptor (GLP-1R) | cAMP Accumulation | No significant inhibition | [1] | ||
| Eluxadoline | µ-Opioid Receptor (agonist) | µ-Opioid Receptor | Binding Affinity (Ki) | 1.8 | [4] |
| δ-Opioid Receptor (antagonist) | δ-Opioid Receptor | Binding Affinity (Ki) | 367 | [4] | |
| κ-Opioid Receptor (agonist) | κ-Opioid Receptor (guinea pig) | Binding Affinity (Ki) | 55 | [4] | |
| SCT 5-27 | Secretin Receptor | Secretin Receptor | Functional Antagonism | Not specified | [5] |
Note: The available data for (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(6-27) indicates high selectivity against the closely related CTR and GLP-1R, though quantitative Ki or IC50 values for these off-targets were not provided in the reviewed literature.[1] Eluxadoline's primary targets are opioid receptors, and its interaction with the secretin receptor system is not its main mechanism of action.[4] Data on the broader cross-reactivity of SCT 5-27 is limited in the public domain.
Key Experimental Methodologies
The determination of antagonist cross-reactivity relies on robust and standardized in vitro assays. Below are detailed protocols for three key experimental methods commonly employed for this purpose.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
50 µL of the test compound at various concentrations (typically a 10-point serial dilution). For determining non-specific binding, use a high concentration of a known, unlabeled ligand.
-
50 µL of a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-Secretin), typically at a concentration close to its Kd.
-
100 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 10-20 µg).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6]
-
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)
This cell-based functional assay measures the recruitment of β-arrestin to an activated GPCR, which is a hallmark of receptor activation and subsequent desensitization.
Protocol:
-
Cell Culture and Plating:
-
Use a commercially available cell line stably co-expressing the target GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).
-
Culture the cells according to the manufacturer's instructions.
-
On the day before the assay, harvest the cells and plate them in a 384-well white, solid-bottom assay plate at a predetermined optimal density in the recommended cell plating reagent.
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator.[7][8]
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of the antagonist compounds in the appropriate assay buffer.
-
Add a small volume (e.g., 5 µL) of the diluted antagonists to the wells of the cell plate.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Prepare a solution of a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add a small volume (e.g., 5 µL) of the agonist solution to all wells except the negative control wells.
-
Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.[9]
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol, which typically contains a substrate for the complemented β-galactosidase enzyme.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal from each well using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
cAMP Functional Assay (e.g., Cisbio HTRF®)
This is a competitive immunoassay that measures the intracellular levels of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled GPCRs.
Protocol:
-
Cell Preparation and Plating:
-
Use a cell line stably expressing the target GPCR.
-
Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Dispense the cell suspension into a 384-well low-volume white plate.[10]
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the antagonist compounds.
-
Add a small volume of the diluted antagonists to the appropriate wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a known agonist (typically at its EC₈₀) to the wells containing the antagonist.
-
For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable baseline cAMP level.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF® detection reagents, which include a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody, diluted in the lysis buffer provided with the kit.
-
Incubate for 60 minutes at room temperature in the dark.[10]
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
The signal is inversely proportional to the amount of intracellular cAMP.
-
Plot the HTRF ratio against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following sections provide visualizations created using the DOT language.
Secretin Receptor Signaling Pathway
The secretin receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. Upon secretin binding, this initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.
Caption: Secretin receptor Gs-coupled signaling pathway.
Experimental Workflow for Antagonist Cross-Reactivity Screening
A typical workflow for assessing the cross-reactivity of a secretin receptor antagonist involves a series of in vitro assays performed against a panel of off-target receptors.
Caption: Workflow for GPCR antagonist selectivity profiling.
Conclusion
The characterization of a secretin receptor antagonist's cross-reactivity is a multifaceted process that requires a combination of binding and functional assays. The data presented in this guide, while not exhaustive for all compounds, highlights the importance of such evaluations. The provided experimental protocols offer a foundation for researchers to conduct their own selectivity profiling. As new antagonists are developed, a continued emphasis on comprehensive cross-reactivity screening will be essential for the advancement of safe and effective therapeutics targeting the secretin receptor.
References
- 1. ovid.com [ovid.com]
- 2. Rational development of a high-affinity secretin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged administration of a secretin receptor antagonist inhibits biliary senescence and liver fibrosis in Mdr2 -/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of Secretin Acetate Binding Assays
For researchers and drug development professionals, ensuring the specificity of ligand-receptor binding is paramount to the integrity of experimental findings and the successful development of targeted therapeutics. This guide provides a comprehensive comparison of methods to validate the specificity of secretin acetate binding assays, supported by experimental data and detailed protocols. Secretin, a 27-amino acid peptide hormone, primarily interacts with the secretin receptor (SCTR), a member of the Class B G-protein-coupled receptor (GPCR) superfamily.[1][2][3][4] Validating that the binding of this compound is specific to this receptor is a critical step in any research or development workflow.
Principles of this compound Binding and Specificity
Secretin exerts its physiological effects by binding to the secretin receptor, which is primarily coupled to the Gs alpha subunit of G proteins.[1] This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][5][6] Specificity in this context means that this compound binds with high affinity to the secretin receptor and with significantly lower or no affinity to other receptors, including those for structurally related peptides like vasoactive intestinal peptide (VIP) and glucagon.[7]
Core Methodologies for Specificity Validation
The gold standard for assessing binding affinity and specificity is the radioligand binding assay.[8] However, non-radioactive methods are gaining prominence due to safety and convenience.[9] Functional assays that measure the downstream consequences of receptor binding are also crucial for a comprehensive validation of specificity.
Competition Binding Assays
Competition binding assays are a cornerstone for determining the specificity of a ligand. In these assays, a labeled ligand (e.g., radiolabeled or fluorescently tagged secretin) competes with an unlabeled ligand (the "competitor," which could be this compound itself or other related peptides) for binding to the receptor. A high-affinity, specific interaction will be demonstrated by the ability of unlabeled this compound to displace the labeled ligand at low concentrations, while other peptides will require much higher concentrations to achieve the same effect, if at all.
Functional Assays
Functional assays provide an orthogonal approach to validating specificity by measuring the biological response triggered by ligand binding. For the secretin receptor, the most common functional assay is the measurement of intracellular cAMP accumulation.[4][10] A specific agonist will elicit a dose-dependent increase in cAMP in cells expressing the secretin receptor. Other functional assays include monitoring the recruitment of β-arrestin, a protein involved in GPCR desensitization.[10][11]
Comparison of Key Validation Parameters
The following table summarizes key quantitative data from various studies, illustrating the specificity of secretin binding to its receptor.
| Ligand | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Human Secretin | Radioligand Competition | U2OS-SCTR membranes | IC50 | 0.325 nM | [10][11] |
| Rat Secretin | Radioligand Competition | U2OS-SCTR membranes | IC50 | 1.231 nM | [10][11] |
| Vasoactive Intestinal Peptide (VIP) | Radioligand Competition | U2OS-SCTR membranes | IC50 | ~748 nM (2300-fold lower than secretin) | [11] |
| Glucagon-like peptide 2 (GLP-2) | cAMP Accumulation | U2OS-SCTR/β-arr2-GFP cells | Agonist Activity | No SCTR activation | [10][11] |
| Human Secretin | cAMP Accumulation | U2OS-SCTR/β-arr2-GFP cells | EC50 | 3.26 ± 0.80 nM | [10][11] |
| Rat Secretin | Radioligand Binding | Rat fundic membranes | Kd (high affinity) | 0.4 nM | [7] |
| Rat Secretin | Radioligand Binding | Rat fundic membranes | Kd (low affinity) | 3.0 nM | [7] |
| Vasoactive Intestinal Peptide (VIP) | Radioligand Competition | Rat fundic membranes | ID50 | 200 nM (200-times lower potency than secretin) | [7] |
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the secretin signaling pathway, a typical competition binding assay workflow, and the logic of specificity validation.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol is adapted from methodologies described in studies on secretin receptor ligands.[10][11][12]
1. Materials:
- Membrane Preparation: U2OS cells overexpressing the human secretin receptor (U2OS-SCTR) or other suitable cell lines/tissues.
- Radioligand: 125I-labeled secretin.
- Unlabeled Ligands: this compound, VIP, glucagon, and other peptides to be tested for cross-reactivity.
- Binding Buffer: e.g., 0.5% BSA in a suitable buffer.
- Filter Plates: 96-well plates with glass fiber filters (e.g., MultiScreen HTS).
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Resuspend 10 µg of membrane extracts from SCTR-overexpressing cells in binding buffer.[10][11]
- Add a fixed concentration of 125I-labeled secretin (e.g., 160 pM).[10][11]
- Add varying concentrations of the unlabeled competing ligand (e.g., from 0.1 fM to 10 µM).[10][11]
- To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled secretin to a set of control wells.[12]
- Incubate the mixture for 1 hour at 37°C to allow binding to reach equilibrium.[10][11]
- Transfer the incubation mixture to filter plates pre-coated with 0.25% polyethylenimine.[10][11]
- Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
- Dry the filters and measure the retained radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
cAMP Accumulation Functional Assay
This protocol is based on commercially available cAMP assay kits and methodologies used in secretin research.[10][11]
1. Materials:
- Cell Line: A cell line expressing the secretin receptor (e.g., U2OS-SCTR).
- Test Ligands: this compound and other compounds to be tested.
- cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., GloSensor cAMP assay).
- Cell Culture Reagents: Standard cell culture media and supplements.
- Luminometer: For detecting the signal from the cAMP assay.
2. Procedure:
- Plate the SCTR-expressing cells in a 96-well plate and allow them to adhere overnight.
- Prepare dilutions of the test ligands (e.g., this compound).
- For antagonist testing, pre-incubate the cells with the potential antagonist for a short period (e.g., 5 minutes) before adding the agonist.[10][11]
- Add the test ligands to the cells and incubate for a specified time (e.g., 15 minutes) at room temperature.[10][11]
- Follow the instructions of the cAMP assay kit to lyse the cells and measure the chemiluminescence, which is proportional to the intracellular cAMP concentration.
- Plot the luminescence signal against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Alternative and Complementary Technologies
While binding and functional assays are the workhorses of specificity validation, other technologies can provide valuable, complementary information.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technology that can measure the kinetics of ligand-receptor interactions in real-time.[13][14] It can provide both association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly useful for confirming direct binding and for comparing the binding kinetics of different ligands.
-
Receptor Knockout/Knockdown Studies: Using techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the secretin receptor in a cell line can definitively prove that the observed binding and functional effects are mediated by this specific receptor. A specific response to this compound should be abolished in these modified cells.
Conclusion
Validating the specificity of this compound binding assays is a multi-faceted process that should not rely on a single experimental approach. A combination of competition binding assays to determine affinity and selectivity, and functional assays to confirm a relevant biological response, provides a robust validation package. The use of structurally related peptides as negative controls is essential in these experiments. For a deeper understanding of the binding event, technologies like SPR can offer valuable kinetic data. By employing these rigorous validation strategies, researchers can ensure the accuracy and reliability of their findings in the study of secretin pharmacology.
References
- 1. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Secretin binding sites coupled with adenylate cyclase in rat fundic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Impact of secretin receptor homo-dimerization on natural ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. nicoyalife.com [nicoyalife.com]
A Comparative Guide to the Efficacy of Secretin Acetate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different secretin acetate formulations, focusing on their performance based on available experimental data. The information is intended to assist researchers and drug development professionals in selecting the most appropriate formulation for their specific needs.
Overview of this compound Formulations
Secretin is a gastrointestinal hormone that plays a crucial role in regulating pancreatic and biliary secretion. This compound is the synthetic form of this hormone used for diagnostic and potential therapeutic purposes. Several formulations of this compound have been developed, primarily differing in their origin (biologic vs. synthetic) and structural modifications designed to enhance their pharmacokinetic profiles. This guide will focus on the comparison of:
-
Biologic Porcine Secretin: Derived from porcine intestines.
-
Synthetic Porcine Secretin: Chemically synthesized to mimic the porcine secretin sequence.
-
Synthetic Human Secretin: Chemically synthesized to match the human secretin sequence.
-
Long-Acting Secretin Analog (BI-3434): A modified synthetic human secretin designed for extended half-life.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the in vitro potency, pharmacokinetics, and in vivo efficacy of different this compound formulations.
Table 1: In Vitro Potency of this compound Formulations
| Formulation | Assay System | Potency (EC50) | Source |
| Synthetic Human Secretin | cAMP accumulation in U2OS-SCTR cells | 3.26 ± 0.80 nM | [1] |
| Ala6-Secretin (Analog) | cAMP accumulation in U2OS-SCTR cells | 155.2 ± 30.8 nM | [1] |
| Wild-type Secretin | β-arr2-GFP translocation assay | 3.26 ± 0.80 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound Formulations
| Formulation | Species | Half-Life | Mean Residence Time (MRT) | Cmax | Tmax | Source |
| Native Secretin | Human | ~3 minutes | Not Reported | Not Reported | Not Reported | [2] |
| Stapled Secretin Analog | Mouse | <15 minutes | Not Reported | Not Reported | Not Reported | [2] |
| BI-3434 (Long-Acting Analog) | Mouse | Not Reported | 6 hours | 70.9 nM | 2 hours | [2] |
Table 3: In Vivo Efficacy of this compound Formulations (Pancreatic Bicarbonate Secretion)
| Formulation | Species | Outcome | Conclusion | Source |
| Synthetic Human Secretin vs. Synthetic Porcine Secretin | Human | Equipotent in stimulating pancreatic bicarbonate output. | The two preparations are equipotent with respect to pancreatic secretion and plasma kinetics.[2][3] | [2][3] |
| Synthetic Porcine Secretin vs. Biologic Porcine Secretin | Dog | Equipotent in stimulating pancreatic volume and bicarbonate response on a molar basis. | The two secretin preparations were found to be equipotent.[4] | [4] |
| Synthetic Porcine, Synthetic Human, and Biologic Porcine Secretin | Human | Excellent correlation of peak bicarbonate measurements (R = 0.967 for SPS vs. SHS). | The synthetic porcine and human forms of secretin are equivalent to one another and to biologic porcine secretin.[5] | [5] |
Experimental Protocols
In Vitro Bioassay: cAMP Accumulation Assay
This protocol describes a general method for determining the in vitro potency of secretin formulations by measuring cyclic adenosine monophosphate (cAMP) production in cells expressing the secretin receptor.
Objective: To quantify the dose-dependent stimulation of intracellular cAMP by different this compound formulations.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human secretin receptor (SCTR) and a Gα15 protein (e.g., from GenScript, Cat. No. M00326).[6]
-
Cell culture medium: Ham's F12, 10% FBS, 100 µg/ml Hygromycin B, 400 µg/ml G418.[6]
-
This compound formulations (lyophilized powder).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
cAMP assay kit (e.g., LANCE cAMP assay kit from PerkinElmer).
-
96-well microplates.
Procedure:
-
Cell Culture: Culture the CHO-K1/SCTR/Gα15 cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Preparation of Secretin Solutions: Reconstitute lyophilized secretin formulations in an appropriate solvent (e.g., sterile water or a buffer recommended by the manufacturer) to create a stock solution. Perform serial dilutions in assay buffer to achieve a range of concentrations.
-
Stimulation: Remove the culture medium from the cells and wash with assay buffer. Add the diluted secretin formulations to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the secretin concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each formulation.
In Vivo Efficacy Assay: Secretin Stimulation Test for Pancreatic Function
This protocol outlines a general procedure for assessing the in vivo efficacy of secretin formulations by measuring pancreatic bicarbonate secretion.[7]
Objective: To compare the ability of different this compound formulations to stimulate pancreatic bicarbonate secretion in a relevant animal model or human subjects.
Materials:
-
This compound formulations.
-
Test subjects (e.g., conscious dogs with chronic pancreatic fistulas or human volunteers).[4]
-
Catheters for intravenous administration and collection of pancreatic juice.
-
pH meter and titration equipment for bicarbonate measurement.
-
Saline solution.
Procedure:
-
Subject Preparation: Fast the subjects overnight.
-
Catheterization: Under appropriate anesthesia or sedation, place a catheter for intravenous infusion of secretin and a catheter for the collection of pancreatic juice.
-
Basal Collection: Collect pancreatic juice for a baseline period (e.g., 30 minutes) before secretin administration.
-
Secretin Administration: Administer a bolus intravenous injection or a continuous infusion of the secretin formulation at a specified dose.
-
Stimulated Collection: Collect pancreatic juice in timed intervals (e.g., every 10-15 minutes) for a defined period (e.g., 60-90 minutes) after secretin administration.
-
Bicarbonate Measurement: Measure the volume of each collected sample and determine the bicarbonate concentration by titration with a standardized acid solution to a specific pH endpoint.
-
Data Analysis: Calculate the bicarbonate output (concentration × volume) for each collection period. Compare the peak bicarbonate output and the total bicarbonate output between different secretin formulations.
Mandatory Visualizations
Secretin Signaling Pathway
Caption: Secretin signaling cascade via a G-protein coupled receptor.
Experimental Workflow for In Vitro Bioassay
References
- 1. mdpi.com [mdpi.com]
- 2. Possible endogenous agonist mechanism for the activation of secretin family G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human secretin. Biologic effects and plasma kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the biological potency of a new synthetic preparation of secretin with that of natural porcine secretin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
A Head-to-Head Comparison of Secretin and Bombesin Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of secretin and bombesin, two crucial neuropeptides used in physiological research and clinical diagnostics. We will delve into their distinct signaling pathways, physiological effects, and applications in stimulation tests, supported by experimental data and detailed protocols.
Introduction: Secretin and Bombesin
Secretin is a 27-amino acid peptide hormone produced by S-cells in the duodenum in response to gastric acid.[1] Its primary role is to stimulate the pancreas and biliary ducts to release a bicarbonate-rich fluid, which neutralizes duodenal pH.[1][2] This function makes it a key regulator of digestion and the cornerstone of tests for pancreatic function and certain tumors like gastrinomas.[3][4]
Bombesin is a 14-amino acid peptide originally isolated from the skin of the European frog Bombina bombina.[5] Its mammalian equivalent is Gastrin-Releasing Peptide (GRP).[6] Bombesin and GRP exert a wide range of effects, including the potent stimulation of gastrin release, regulation of gastrointestinal motility, and influence on satiety and cell growth.[6][7] Its receptors are often overexpressed in various cancers, making it a significant target for cancer imaging and therapy.[8][9][10]
Mechanism of Action and Signaling Pathways
Secretin and bombesin mediate their effects by binding to distinct G protein-coupled receptors (GPCRs), triggering separate intracellular signaling cascades.
Secretin Signaling Pathway
Secretin binds to the Secretin Receptor (SCTR), a member of the Class B GPCR family.[2][11] This interaction primarily activates the Gs alpha subunit of the associated G protein, leading to the stimulation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of bicarbonate ions.[1][2]
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 3. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 4. Facebook [cancer.gov]
- 5. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 6. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin-like peptides and their receptors: recent findings in pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of a Splice Variant Secretin Receptor in Pancreatic Ductal Adenocarcinoma: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of a novel disease model for Pancreatic Ductal Adenocarcinoma (PDAC) centered on the expression of a dominant-negative splice variant of the secretin receptor. The presence of this variant receptor silences normal secretin signaling, potentially contributing to tumor progression. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and methodologies that differentiate this model from physiological pancreatic ductal cell function.
Introduction to the Disease Model
Pancreatic Ductal Adenocarcinoma is a highly aggressive malignancy with limited therapeutic options.[1] Secretin, a gastrointestinal hormone, is known to regulate pancreatic ductal cell function, including bicarbonate secretion and potentially cell growth.[2] In healthy pancreatic ductal epithelial cells, secretin binding to its G-protein coupled receptor (SCTR) activates a signaling cascade that is crucial for maintaining normal cellular function.[2]
A recently identified disease model for PDAC involves a specific splice variant of the secretin receptor. This variant, which lacks a portion of the N-terminal domain, acts as a dominant-negative inhibitor of the wild-type secretin receptor.[3] It is hypothesized that the silencing of secretin's growth-inhibitory effects in cells expressing this variant contributes to the uncontrolled proliferation characteristic of PDAC.[4] This guide compares the functional consequences of expressing the wild-type secretin receptor versus the splice variant in pancreatic ductal cells.
Comparative Analysis of Secretin Receptor Signaling and Function
The functional differences between pancreatic cells expressing the wild-type secretin receptor and those expressing the dominant-negative splice variant are stark. The following tables summarize the key quantitative differences observed in experimental settings.
Table 1: Comparison of Secretin-Stimulated Downstream Signaling
| Parameter | Normal Pancreatic Ductal Epithelial Cells (Wild-Type SCTR) | PDAC Cells (Splice Variant SCTR) | Fold Change |
| Basal cAMP Level | Low | Low | - |
| Secretin-Stimulated cAMP Level | Significant Increase | No Significant Increase | Drastically Reduced |
| Basal PKA Activity | Baseline | Baseline | - |
| Secretin-Stimulated PKA Activity | Marked Increase | No Significant Increase | Significantly Reduced |
Data is synthesized from in vitro studies on pancreatic cell lines.
Table 2: Comparison of Secretin-Mediated Cellular Proliferation
| Cell Type | Effect of Secretin on Proliferation | Proliferation Rate |
| Normal Pancreatic Ductal Epithelial Cells | Growth Inhibition | Decreased |
| PDAC Cells (e.g., Panc-1 with Splice Variant) | No significant effect | Unchanged/Sustained |
Observations are based on cell viability and proliferation assays.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Measurement of Intracellular cAMP Levels
Objective: To quantify the cyclic AMP (cAMP) response to secretin stimulation in pancreatic cell lines.
Methodology:
-
Cell Culture: Culture normal pancreatic ductal epithelial cells and PDAC cell lines (e.g., Panc-1) in appropriate media until they reach 80-90% confluency.
-
Cell Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation. Stimulate the cells with varying concentrations of secretin (e.g., 1 nM to 1 µM) for 15-30 minutes at 37°C. A control group should receive the vehicle solution.
-
Cell Lysis: After stimulation, aspirate the medium and lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl).
-
cAMP Quantification: Use a commercially available cAMP enzyme immunoassay (EIA) kit to measure the intracellular cAMP concentration in the cell lysates. Follow the manufacturer's instructions for the assay procedure and standard curve generation.
-
Data Analysis: Normalize the cAMP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay). Express the results as pmol cAMP/mg protein.
Protein Kinase A (PKA) Activity Assay
Objective: To measure the activity of Protein Kinase A (PKA), a key downstream effector of cAMP, following secretin stimulation.
Methodology:
-
Cell Culture and Stimulation: Follow the same procedure as for the cAMP measurement assay to culture and stimulate the cells with secretin.
-
Cell Lysate Preparation: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer that preserves kinase activity. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
PKA Activity Measurement: Utilize a commercial PKA kinase activity assay kit. These kits typically involve the phosphorylation of a specific substrate by PKA in the cell lysate in the presence of ATP. The phosphorylated substrate is then detected using a specific antibody and a colorimetric or fluorescent readout.
-
Data Analysis: Quantify the PKA activity based on the signal intensity and normalize it to the total protein concentration of the lysate. Express the results as units of PKA activity per mg of protein.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of secretin on the proliferation of pancreatic cell lines.
Methodology:
-
Cell Seeding: Seed pancreatic cells (normal and PDAC) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of secretin for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of cell proliferation relative to the untreated control.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization
Objective: To demonstrate the physical interaction (dimerization) between the wild-type and splice variant secretin receptors.[3]
Methodology:
-
Construct Preparation: Generate expression vectors encoding the wild-type secretin receptor fused to a Renilla luciferase (Rluc) donor and the splice variant receptor fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 cells) with the Rluc and YFP fusion constructs. Include control transfections with each construct alone and with unrelated Rluc/YFP-tagged proteins to account for non-specific BRET.
-
Cell Culture and Plating: Culture the transfected cells for 24-48 hours to allow for protein expression. On the day of the assay, harvest the cells and resuspend them in a suitable buffer. Plate the cell suspension into a white, 96-well microplate.
-
BRET Measurement: Add the Rluc substrate (e.g., coelenterazine h) to each well. Immediately measure the luminescence at two wavelengths using a BRET-compatible microplate reader: one for the Rluc emission (e.g., ~480 nm) and one for the YFP emission (e.g., ~530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission intensity by the Rluc emission intensity. A significant increase in the BRET ratio in cells co-expressing the wild-type and variant receptors compared to controls indicates receptor dimerization.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Secretin signaling in normal vs. PDAC cells.
Caption: Experimental workflow for comparative analysis.
Caption: Logical relationship of the new disease model.
References
- 1. Pancreatic Juice Cytology Evaluations Using Synthetic Secretin and Serial Pancreatic Juice Aspiration Cytological Examination for the Diagnosis of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of secretin receptor function by dimerization with a misspliced variant secretin receptor in ductal pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Secretin Acetate
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. Proper disposal is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of secretin acetate, a synthetic peptide used in diagnostic testing and research.
This compound, while not classified as a hazardous substance under GHS or for transport, requires careful handling and disposal in accordance with federal, state, and local regulations.[1] The guiding principle is to prevent its release into the environment, particularly into sewer systems.[1]
Core Disposal Protocol for this compound
This protocol is designed for laboratory and research settings. Adherence to your institution's specific Environmental Health & Safety (EH&S) guidelines is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This serves as the primary barrier against accidental exposure.[2]
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[2]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A lab coat or protective gown is essential to protect skin and clothing.[2]
-
Respiratory Protection: When handling lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet.[2]
Step 2: Waste Segregation and Collection
Proper segregation is key to compliant disposal. Treat all this compound waste as laboratory chemical waste.[3]
-
Unused/Expired Product:
-
Solid (Lyophilized Powder): Collect in a designated, clearly labeled hazardous waste container.[2] Do not dispose of in regular trash.
-
Reconstituted Solution: Collect in a sealed, leak-proof hazardous waste container. Never pour this compound solutions down the sink or into any drains.[1][3][4] This practice is explicitly prohibited for hazardous pharmaceutical waste by the EPA's Subpart P rule and is a best practice for all pharmaceutical waste to prevent environmental contamination.[4][5]
-
-
Contaminated Materials:
-
Vials and Containers: Empty vials that once held this compound should be placed in the designated hazardous waste container.
-
Sharps: Any needles or syringes used for reconstitution or administration must be disposed of in a designated sharps container.
-
Consumables: Contaminated gloves, wipes, bench paper, and other disposable materials should be collected in a biohazard or chemical waste bag for disposal.[3]
-
Step 3: Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound Waste"). Follow your institution's specific labeling requirements.
-
Storage: Store sealed waste containers in a designated, secure area away from general lab traffic until collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.[2]
Step 4: Final Disposal
The final disposal of pharmaceutical waste must comply with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[5][6]
-
Institutional Procedures: Your facility's EH&S department is responsible for the ultimate disposal of the collected waste.[2]
-
Common Methods: The most common and required method for treating hazardous pharmaceutical waste is incineration at a licensed facility.[5] While this compound is not formally classified as hazardous, this method ensures complete destruction and is the best practice for non-hazardous pharmaceutical waste as well.
Regulatory Framework Overview
The disposal of pharmaceutical products like this compound is governed by a multi-tiered regulatory system.
| Regulatory Body | Governing Act/Rule | Key Requirements for Researchers |
| EPA (Federal) | Resource Conservation and Recovery Act (RCRA) | Governs the management and disposal of hazardous waste.[6] |
| EPA (Federal) | Subpart P of RCRA | Prohibits healthcare facilities from disposing of hazardous waste pharmaceuticals down the drain.[5] |
| State Regulations | Varies by State (e.g., Cal/EPA in California) | States may have more stringent rules than federal regulations.[4][6] |
| Local Ordinances | Varies by Municipality | Local wastewater treatment authorities may have specific prohibitions on sewer disposal.[4] |
Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Research: A Comprehensive Guide to Handling Secretin Acetate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical protocols for the handling of Secretin acetate in a laboratory setting. Adherence to these guidelines is essential for ensuring personnel safety, maintaining sample integrity, and complying with regulatory standards. The following procedural guidance offers a direct, step-by-step approach to operational questions, from receipt of the material to its ultimate disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to safety is paramount. The following PPE and engineering controls are mandatory to minimize exposure risk.
Required Personal Protective Equipment:
-
Gloves: Nitrile gloves are required. Gloves should be changed immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing from contamination.
-
Respiratory Protection: When handling lyophilized powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.
Engineering Controls:
-
Chemical Fume Hood: All handling of lyophilized this compound powder, including weighing and initial reconstitution, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Work should be performed in a well-ventilated laboratory environment.
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is critical for both safety and experimental success. The following step-by-step plan outlines the entire lifecycle of the peptide within the laboratory.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the shipping container for any signs of damage.
-
Verify that the received product matches the order specifications.
-
Note any variations in the appearance of the lyophilized powder, which can be normal.
-
Immediately transfer the sealed vial to the appropriate storage location.
Step 2: Storage
-
Lyophilized Powder: Store vials at or below -20°C in a desiccated environment, protected from light.[1] For long-term storage, -80°C is recommended to ensure stability.
-
Reconstituted Solution: Peptide solutions are significantly less stable than the lyophilized form. If storage is necessary, create single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Step 3: Reconstitution
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Perform all reconstitution procedures within a certified chemical fume hood.
-
Wear all required PPE.
-
Carefully open the vial and use a sterile, non-pyrogenic solvent for reconstitution as specified by the manufacturer or experimental protocol.
-
Gently agitate the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.
Step 4: Handling and Use
-
All handling of this compound solutions should be done using appropriate laboratory techniques to avoid contamination.
-
Use calibrated pipettes and sterile, disposable tips.
-
Clearly label all tubes and vials containing this compound with the name, concentration, and date of preparation.
Step 5: Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Alert others: Inform personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or involves the lyophilized powder outside of a fume hood, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator if the powder is aerosolized.
-
Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with damp paper towels to avoid raising dust.
-
Decontamination:
-
Clean the spill area with an enzymatic detergent solution.
-
Follow with a 10% solution of sodium hypochlorite (bleach).
-
Rinse the area thoroughly with water.
-
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Step 6: Disposal
All this compound waste, including empty vials, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.[1]
-
Segregation: Collect all waste in designated, clearly labeled hazardous waste containers.
-
Do Not Pour Down the Drain: Under no circumstances should this compound solutions be disposed of in the sanitary sewer.[1]
-
Institutional Protocols: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule waste pickup.
Quantitative Safety and Handling Data
The following table summarizes key quantitative data for the safe handling of this compound.
| Parameter | Value | Source |
| Storage Temperature (Lyophilized) | ≤ -20°C (Short-term) or -80°C (Long-term) | [1] |
| Storage Temperature (Solution) | ≤ -20°C or -80°C (in aliquots) | |
| OSHA PEL (Nuisance Dust) | 15 mg/m³ (Total Dust), 5 mg/m³ (Respirable Fraction) | [1] |
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
